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  • Product: Demycarosyl-3D-|A-D-digitoxosylmithramycin SK

Core Science & Biosynthesis

Foundational

Technical Monograph: Demycarosyl-3D-β-D-digitoxosylmithramycin SK (EC-8042)

[1][2][3][4] Executive Summary: The "Mithralog" Paradigm Demycarosyl-3D-β-D-digitoxosylmithramycin SK (herein referred to as DIG-MSK or EC-8042 ) represents a pinnacle of combinatorial biosynthesis. It is a genetically e...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary: The "Mithralog" Paradigm

Demycarosyl-3D-β-D-digitoxosylmithramycin SK (herein referred to as DIG-MSK or EC-8042 ) represents a pinnacle of combinatorial biosynthesis. It is a genetically engineered analogue ("mithralog") of the aureolic acid antibiotic Mithramycin A (MTM).

While MTM is a potent inhibitor of the Sp1 transcription factor, its clinical utility has been truncated by severe toxicity (hepatotoxicity, hemorrhaging). DIG-MSK was designed to decouple this toxicity from therapeutic efficacy. By altering the aglycone side chain and the glycosylation pattern, DIG-MSK achieves a superior therapeutic index, exhibiting high antitumor activity against ovarian, colon, and melanoma cell lines with significantly reduced cytotoxicity in non-malignant fibroblasts.

Molecular Architecture & Structural Elucidation

The structure of DIG-MSK is a derivative of the parent polyketide, Mithramycin A. Its nomenclature reveals its three distinct structural deviations from the wild type.

Structural Deconstruction
Structural ComponentParent (Mithramycin A)Analogue (DIG-MSK / EC-8042)Impact on Bioactivity
Aglycone Core Premithramycinone with a pentyl side chain at C-3.[1][2]"SK" Variant: Shortened butyl side chain with a relocated keto function (hydroxy-methoxy-oxo-butyl).[2]Altered lipophilicity and DNA minor groove fit; contributes to reduced systemic toxicity.
Trisaccharide (C-D-E) Sugar E is D-Mycarose (2,6-dideoxy-3-C-methyl-L-ribo-hexose).Demycarosyl: Removal of Sugar E (Mycarose).Removal of the branched sugar chain.
Sugar E Substitution N/A3D-β-D-digitoxosyl: Addition of D-Digitoxose (2,6-dideoxy-D-ribo-hexose) at the C-3 position of Sugar D.Changes hydrogen bonding potential and stereochemistry (L- to D-sugar switch) in the DNA-binding domain.
Chemical Identity[3][6]
  • Molecular Formula: C₅₀H₇₂O₂₃ (Calculated based on MTM-SK C₅₁H₇₄O₂₃ minus methyl group difference between Mycarose and Digitoxose).

  • Class: Aureolic Acid Polyketide / Glycosylated Anthracenone.

  • Key Motif: The "SK" side chain is generated by the inactivation of the ketoreductase gene mtmW, preventing the reduction of the distal ketone, leading to a spontaneous oxidative cleavage/rearrangement of the pentyl chain.

The "3D" Nomenclature Explained

The term "3D-β-D-digitoxosyl" is technically precise. In the aureolic acid trisaccharide chain (attached to C-6 of the aglycone), the sugars are labeled C, D, and E moving away from the core.

  • Sugar C: D-Olivose

  • Sugar D: D-Oliose

  • Sugar E: Normally D-Mycarose attached to the 3-position of Sugar D.[3]

  • In DIG-MSK: The D-Digitoxose is attached via a

    
    -glycosidic bond to the 3-position of Sugar D  (hence "3D").
    

Combinatorial Biosynthesis: The Engineering Protocol

The production of DIG-MSK is not a result of standard fermentation but rather a targeted genetic engineering workflow using Streptomyces argillaceus.

Biosynthetic Pathway Logic

The synthesis requires two simultaneous genetic interventions:

  • Aglycone Modification: Inactivation of mtmW (C-3 side chain ketoreductase) to produce the "SK" aglycone.

  • Glycosyltransferase (GT) Engineering: Introduction of a plasmid encoding flexible GTs and sugar biosynthetic genes (e.g., mtmGIV or specific "sugar plasmids" like pLNBIV) that drive the incorporation of D-digitoxose instead of D-mycarose.

Biosynthetic Workflow Diagram

Biosynthesis Precursor Premithramycin B (Tetracyclic Intermediate) Step1 Oxidative Cleavage (MtmOIV) Precursor->Step1 Intermediate1 Tricyclic Aglycone (Wild Type Side Chain) Step1->Intermediate1 Branch_WT MtmW (Ketoreductase) + MtmGIV (Mycarosyl Transferase) Intermediate1->Branch_WT Wild Type Pathway Branch_Eng BLOCK MtmW (ΔmtmW) + Express pLNBIV (Digitoxose) Intermediate1->Branch_Eng Engineered Pathway Product_WT Mithramycin A (Pentyl Chain + Mycarose) Branch_WT->Product_WT Intermediate_SK Unstable Diketo-Intermediate Branch_Eng->Intermediate_SK Rearrangement Spontaneous Oxidative Cleavage/Rearrangement Intermediate_SK->Rearrangement Aglycone_SK Mithramycin SK Aglycone (Butyl/Keto Side Chain) Rearrangement->Aglycone_SK Glycosylation Glycosylation with D-Digitoxose (via engineered GTs) Aglycone_SK->Glycosylation Final_Product DIG-MSK (EC-8042) (SK Chain + Digitoxose) Glycosylation->Final_Product

Figure 1: Combinatorial biosynthetic pathway for DIG-MSK production in S. argillaceus mutants.

Mechanism of Action & Pharmacodynamics

DNA Binding & Transcription Inhibition

Like its parent, DIG-MSK binds to the minor groove of GC-rich DNA sequences in the presence of divalent cations (Mg²⁺). However, the "SK" side chain and the altered trisaccharide modify the binding kinetics.

  • Target: The molecule acts as a competitive inhibitor of the Sp1 transcription factor , preventing it from binding to GC-box promoter regions.

  • Selectivity: The structural changes in DIG-MSK result in a different DNA binding affinity profile, which correlates with its ability to suppress Sp1-driven oncogenes (e.g., VEGF, c-Myc, hTERT) while sparing normal cellular transcription machinery.[1]

The Therapeutic Window

The critical advantage of DIG-MSK is the "uncoupling" of efficacy and toxicity.

  • Mithramycin A: High potency, but lethal toxicity at therapeutic doses.

  • DIG-MSK: Retains or exceeds anti-tumor potency (especially in ovarian and colon cancer xenografts) but shows >10-fold reduction in toxicity in murine models. This is attributed to the altered lipophilicity of the SK side chain affecting tissue distribution and metabolism.

Experimental Protocols: Isolation and Characterization

For researchers aiming to replicate or utilize DIG-MSK, the following protocol summarizes the isolation workflow established in the foundational literature (Núñez et al., 2012).

Production Strain Cultivation
  • Strain: Streptomyces argillaceus M7W1 (ΔmtmW) transformed with plasmid pLNBIV (encoding digitoxose biosynthesis).

  • Seed Culture: Inoculate TSB (Tryptic Soy Broth) with spores; incubate at 30°C, 250 rpm for 24 hours.

  • Fermentation: Transfer seed (2.5% v/v) to R5A production medium. Incubate for 5-7 days at 30°C.

Extraction and Purification
  • Harvest: Separate mycelium from supernatant via centrifugation.

  • Extraction:

    • Extract supernatant with ethyl acetate (2x volume).

    • Extract mycelium with acetone; evaporate acetone and extract the aqueous residue with ethyl acetate.

  • Concentration: Combine organic phases and evaporate to dryness in vacuo.

  • Flash Chromatography: Dissolve residue in chloroform. Apply to a silica gel column. Elute with a gradient of chloroform/methanol (from 95:5 to 80:20).

  • HPLC Purification (Polishing):

    • Column: C18 Reverse Phase (e.g., 5 µm, 10 x 250 mm).

    • Mobile Phase: Isocratic elution or gradient acetonitrile/water + 0.1% TFA.

    • Detection: UV at 280 nm and 405 nm (characteristic aureolic acid absorbance).

Validation Criteria (Self-Validating System)

To ensure the isolated compound is DIG-MSK and not a co-metabolite:

  • Mass Spectrometry: ESI-MS must show an [M+Na]⁺ ion consistent with the calculated mass (approx. m/z 1075-1080 range, verify exact mass C₅₀H₇₂O₂₃Na).

  • NMR Fingerprint:

    • Absence of the C-3 pentyl side chain signals (check for butyl/keto signals).

    • Absence of the mycarose C-3 methyl doublet.[4]

    • Presence of digitoxose signals (distinct chemical shifts in the sugar region).

References

  • Núñez, L. E., et al. (2012). A Novel Mithramycin Analogue with High Antitumor Activity and Less Toxicity Generated by Combinatorial Biosynthesis. Journal of Medicinal Chemistry.[5][6]

  • Remsing, L. L., et al. (2003). Mithramycin SK, a novel antitumor drug with improved therapeutic index...[7][8] Journal of the American Chemical Society.[9][8][10]

  • Vizcaíno, C., et al. (2014). The activity of a novel mithramycin analog is related to its binding to DNA, cellular accumulation, and inhibition of Sp1-driven gene transcription.[11] Biochemical Pharmacology.

  • Wohlert, S. E., et al. (1999). The structure of mithramycin reinvestigated.[8] Journal of Natural Products.[8]

Sources

Exploratory

The Structure-Activity Relationship of Digitoxosyl-Modified Mithramycins: A Technical Guide to a New Generation of Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract Mithramycin, a potent aureolic acid antibiotic, has a long history in oncology, yet its clinical...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Mithramycin, a potent aureolic acid antibiotic, has a long history in oncology, yet its clinical application has been severely hampered by significant toxicity. This has spurred the development of novel analogs, or "mithralogs," with an improved therapeutic window. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of a particularly promising class of these analogs: digitoxosyl-modified mithramycins. We will delve into the rationale behind these modifications, the biosynthetic strategies for their creation, their enhanced biological activity, and their mechanism of action. This guide is intended to be a comprehensive resource for researchers in oncology and drug development, providing not only a thorough understanding of the SAR of these compounds but also detailed experimental protocols and data to inform future research and development efforts.

Introduction: The Mithramycin Dilemma and the Dawn of Mithralogs

Mithramycin (MTM), a natural product of Streptomyces argillaceus, is a potent anticancer agent that functions by binding to GC-rich sequences in the minor groove of DNA.[1][2] This interaction interferes with the binding of transcription factors, notably Sp1 and the oncogenic fusion protein EWS-FLI1, leading to the downregulation of genes essential for tumor growth and survival.[1][3] Despite its efficacy, the clinical use of mithramycin was largely discontinued due to a narrow therapeutic window and severe side effects, including hepatotoxicity and myelosuppression.[3][4]

This clinical limitation has driven the quest for mithramycin analogs with an improved therapeutic index—retaining or enhancing antitumor activity while reducing toxicity.[3] A key strategy in this endeavor has been the modification of the drug's glycosylation pattern and its C3-side chain through combinatorial biosynthesis.[1] One of the most successful modifications to date has been the replacement of the terminal D-mycarose sugar in the trisaccharide chain with D-digitoxose, often in combination with alterations to the C3-side chain. This has given rise to a new generation of mithralogs with significantly improved pharmacological profiles.[1][5]

The Genesis of Digitoxosyl-Modified Mithramycins: A Combinatorial Biosynthesis Approach

The generation of digitoxosyl-modified mithramycins is a prime example of the power of combinatorial biosynthesis to create novel, bioactive compounds. This process involves the genetic engineering of the mithramycin biosynthetic pathway in S. argillaceus.

Rationale for Modification: Targeting the Sugar Chains and C3-Side Chain

The five sugar moieties of mithramycin are not merely passive appendages; they play a crucial role in the molecule's interaction with DNA.[6] The trisaccharide chain, in particular, is essential for the formation of the active drug-dimer and its binding to the DNA minor groove.[5] Early research suggested that modifications to this chain could significantly impact the drug's activity and toxicity. The C3-side chain also contributes to the interaction with the DNA phosphate backbone, making it another attractive target for modification.[2][3] The hypothesis was that by altering these peripheral structures, it would be possible to fine-tune the drug's DNA binding affinity and specificity, thereby improving its therapeutic index.

The selection of D-digitoxose as a replacement for D-mycarose was a strategic choice. The absence of the C3-methyl group in digitoxose compared to mycarose was predicted to alter the conformation and interactions of the trisaccharide chain within the DNA minor groove, potentially leading to a more favorable pharmacological profile.

Experimental Workflow: Combinatorial Biosynthesis

The generation of these novel analogs is achieved by introducing plasmids containing genes for the biosynthesis of alternative sugars into a mithramycin-producing strain of S. argillaceus.[5][6]

Combinatorial_Biosynthesis_Workflow cluster_host Host Strain Engineering cluster_plasmid Sugar Biosynthesis Plasmid cluster_transformation Transformation & Fermentation cluster_purification Purification & Characterization S_argillaceus S. argillaceus (Mithramycin Producer) Engineered_Strain Engineered S. argillaceus (e.g., M7C1 mutant with altered sugar biosynthesis) S_argillaceus->Engineered_Strain Gene Inactivation (e.g., mtmC) Transformation Protoplast Transformation Engineered_Strain->Transformation Plasmid Expression Plasmid (e.g., pLNBIV carrying genes for NDP-L-digitoxose biosynthesis) Plasmid->Transformation Fermentation Fermentation in R5A Medium Transformation->Fermentation Extraction Solvent Extraction (e.g., Ethyl Acetate) Fermentation->Extraction HPLC HPLC Purification Extraction->HPLC Analysis Structural Analysis (MS, NMR) HPLC->Analysis Final_Product Final_Product Analysis->Final_Product Digitoxosyl-Modified Mithramycin Analog

Caption: Workflow for the combinatorial biosynthesis of digitoxosyl-modified mithramycins.

Detailed Protocol: Generation of Demycarosyl-3D-β-D-digitoxosyl-mithramycin

This protocol outlines the key steps for generating a digitoxosyl-modified mithramycin analog, based on published methods.[5][6]

Step 1: Host Strain and Plasmid Preparation

  • Utilize a suitable S. argillaceus host strain. A mutant strain with a disrupted gene in the native sugar biosynthesis pathway (e.g., M7C1, with an inactivated mtmC gene) can be advantageous to reduce the production of the parent compound.[6]

  • Prepare a high-copy expression plasmid (e.g., pLNBIV) containing the gene cluster for the biosynthesis of the desired sugar, in this case, NDP-L-digitoxose.[5]

Step 2: Transformation of S. argillaceus

  • Prepare protoplasts of the S. argillaceus host strain using standard enzymatic digestion methods.

  • Transform the protoplasts with the sugar biosynthesis plasmid via polyethylene glycol (PEG)-mediated transformation.

  • Select for transformants by plating on a regeneration medium containing an appropriate antibiotic (e.g., thiostrepton).

Step 3: Fermentation and Production

  • Inoculate a seed culture of the transformed S. argillaceus in a suitable liquid medium.

  • Transfer the seed culture to a larger scale production medium, such as modified R5A medium, supplemented with the selection antibiotic.[6]

  • Incubate the production culture for 5-7 days with shaking at 30°C.

Step 4: Extraction and Purification

  • Separate the mycelium from the culture broth by centrifugation.

  • Extract the mithramycin analogs from the supernatant and mycelium using an organic solvent like ethyl acetate.

  • Concentrate the organic extract in vacuo.

  • Purify the individual analogs from the crude extract using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a gradient of acetonitrile in water.

Step 5: Structural Characterization

  • Confirm the identity and structure of the purified analogs using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

Structure-Activity Relationship: Unraveling the Keys to Improved Efficacy and Reduced Toxicity

The modification of mithramycin with a digitoxosyl moiety, particularly in combination with alterations at the C3-side chain, has a profound impact on its biological activity.

The Impact of Digitoxose Substitution

The replacement of D-mycarose with D-digitoxose at the terminus of the trisaccharide chain is a critical modification. The primary structural difference is the lack of a methyl group at the C3 position of the sugar ring in digitoxose. This seemingly minor change has significant consequences for the molecule's interaction with DNA. Molecular modeling studies suggest that this modification alters the conformation of the trisaccharide chain, leading to a different positioning within the DNA minor groove.[5] This can affect the overall binding affinity and sequence selectivity of the drug.

Synergy with C3-Side Chain Modifications

The most significant improvements in the therapeutic index are observed when the digitoxose modification is combined with alterations to the C3-side chain. A key example is the analog demycarosyl-3D-β-D-digitoxosyl-mithramycin SK (DIG-MSK or EC-8042) .[1] This compound not only has the digitoxose substitution but also a shorter "SK" side chain, which results from the inactivation of the mtmW gene encoding a ketoreductase.[2][7]

The synergistic effect of these two modifications is a cornerstone of the improved SAR. The altered C3-side chain is thought to reduce non-specific interactions with the DNA backbone, while the digitoxose moiety fine-tunes the specific interactions within the minor groove. This combination leads to a molecule that retains potent anticancer activity but exhibits significantly lower toxicity.

Quantitative Analysis of Biological Activity

The superior pharmacological profile of digitoxosyl-modified mithramycins is evident in both in vitro cytotoxicity assays and in vivo toxicity studies.

Table 1: In Vitro Cytotoxicity of Mithramycin and its Analogs

CompoundCell LineIC50 (nM)Reference
Mithramycin (MTM)A2780 (Ovarian)~20-50[8]
IGROV1 (Ovarian)~20-50[8]
OVCAR3 (Ovarian)~20-50[8]
A375 (Melanoma)~10-30[9]
Mithramycin SK (MTM-SK)A2780 (Ovarian)~10-40[8]
IGROV1 (Ovarian)~10-40[8]
OVCAR3 (Ovarian)~10-40[8]
DIG-MSK (EC-8042) A2780 (Ovarian)~10-30 [10]
IGROV1 (Ovarian)~10-30 [10]
OVCAR3 (Ovarian)~10-30 [10]
A375 (Melanoma)~5-20 [9]
TC71 (Ewing Sarcoma)~50 [11]

Table 2: In Vivo Toxicity of Mithramycin and EC-8042 in Mice

CompoundMaximum Tolerated Dose (MTD) (mg/kg)Reference
Mithramycin (MTM)~2[11]
EC-8042 ~64 (intravenous) [11]

As the data clearly indicates, EC-8042 demonstrates comparable or superior in vitro cytotoxicity to the parent compound while being significantly less toxic in vivo, with an MTD that is over 30 times higher. This dramatically widened therapeutic window is the most compelling feature of this class of mithralogs.[12]

Mechanism of Action: A Refined Approach to Transcription Inhibition

The fundamental mechanism of action of digitoxosyl-modified mithramycins remains the inhibition of transcription through DNA binding. However, the structural modifications lead to a more nuanced and potentially more selective interaction.

Mechanism_of_Action cluster_drug Drug Action cluster_dna DNA Interaction cluster_transcription Transcription Inhibition cluster_cellular Cellular Effects Mithralog Digitoxosyl-Modified Mithramycin (e.g., EC-8042) Dimerization Mg2+-Mediated Dimerization Mithralog->Dimerization Binding Binding to Minor Groove Dimerization->Binding DNA GC-Rich DNA (Promoter Regions) DNA->Binding TF_Binding Inhibition of TF Binding Binding->TF_Binding TF Transcription Factors (Sp1, EWS-FLI1) TF->TF_Binding Transcription_Inhibition Downregulation of Oncogene Transcription TF_Binding->Transcription_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Transcription_Inhibition->Cell_Cycle_Arrest Apoptosis Induction of Apoptosis Transcription_Inhibition->Apoptosis Antitumor_Effect Antitumor Effect Cell_Cycle_Arrest->Antitumor_Effect Apoptosis->Antitumor_Effect

Caption: Mechanism of action of digitoxosyl-modified mithramycins.

DNA Binding Properties

Like the parent compound, digitoxosyl-modified mithramycins bind as a dimer to the minor groove of GC-rich DNA sequences, a process that is dependent on the presence of divalent cations like Mg2+.[8] Fluorescence titration experiments and DNA melting studies have shown that while these analogs bind effectively to DNA, their binding affinity may be slightly lower than that of mithramycin.[8] This subtle difference in binding strength is thought to be a key factor in their reduced toxicity, as it may lead to less off-target binding and a more favorable dissociation rate from non-target DNA sequences.

Inhibition of Transcription Factors

The primary consequence of DNA binding is the displacement of transcription factors that recognize GC-rich promoter elements. EC-8042 has been shown to be a potent inhibitor of Sp1-driven transcription.[8] Furthermore, it has demonstrated significant activity against tumors driven by the EWS-FLI1 fusion protein, such as Ewing sarcoma.[11] The ability of these analogs to inhibit these key oncogenic drivers is central to their antitumor activity.

Induction of Apoptosis

The downstream effect of transcription inhibition is the induction of apoptosis, or programmed cell death. The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay is a standard method for detecting the DNA fragmentation that is a hallmark of apoptosis.

Detailed Protocol: TUNEL Assay for Apoptosis Detection

This protocol provides a general framework for performing a TUNEL assay to assess apoptosis induced by digitoxosyl-modified mithramycins.[13][14][15]

Step 1: Cell Culture and Treatment

  • Seed cancer cells of interest (e.g., A2780, A375) in chamber slides or on coverslips in a multi-well plate.

  • Allow cells to adhere overnight.

  • Treat the cells with varying concentrations of the mithramycin analog (e.g., 10 nM, 50 nM, 100 nM of EC-8042) for a specified period (e.g., 24, 48 hours). Include a vehicle-treated control group.

Step 2: Fixation and Permeabilization

  • Wash the cells with Phosphate-Buffered Saline (PBS).

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Wash the cells with PBS.

  • Permeabilize the cells with 0.2% Triton X-100 in PBS for 15 minutes at room temperature to allow the labeling enzyme to access the nucleus.

  • Wash the cells with PBS.

Step 3: TUNEL Labeling

  • Prepare the TUNEL reaction mixture according to the manufacturer's instructions of a commercial kit. This typically involves mixing the TdT enzyme with a solution of fluorescently labeled dUTPs.

  • Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified, dark chamber.

  • Include a positive control (cells treated with DNase I to induce DNA breaks) and a negative control (cells incubated with the reaction mixture lacking the TdT enzyme).

Step 4: Staining and Visualization

  • Stop the reaction by washing the cells with PBS.

  • Counterstain the nuclei with a DNA-binding dye such as DAPI (4',6-diamidino-2-phenylindole).

  • Mount the coverslips on microscope slides with an anti-fade mounting medium.

  • Visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence (e.g., green for FITC-dUTP), while all nuclei will be stained by DAPI (e.g., blue).

Step 5: Quantification

  • Capture images from multiple random fields for each treatment condition.

  • Quantify the percentage of TUNEL-positive cells by dividing the number of fluorescent nuclei by the total number of DAPI-stained nuclei.

Conclusion and Future Directions

The development of digitoxosyl-modified mithramycins, exemplified by the promising preclinical candidate EC-8042, represents a significant advancement in the field of anticancer drug development. The strategic combination of modifications to the trisaccharide chain and the C3-side chain has successfully addressed the primary limitation of the parent compound, mithramycin, by dramatically improving its therapeutic index.

The future of this class of compounds is bright. Further research should focus on:

  • Expanding the SAR: Investigating a wider range of sugar substitutions and C3-side chain modifications to further optimize efficacy and safety.

  • Elucidating the molecular details of DNA interaction: High-resolution structural studies of these analogs bound to DNA will provide a deeper understanding of the basis for their improved selectivity.

  • Clinical Development: The promising preclinical data for EC-8042 warrants its advancement into clinical trials to evaluate its safety and efficacy in cancer patients.

  • Combination Therapies: Exploring the potential of these mithralogs in combination with other anticancer agents to overcome drug resistance and enhance therapeutic outcomes.

This technical guide has provided a comprehensive overview of the structure-activity relationship of digitoxosyl-modified mithramycins. The insights and protocols presented herein are intended to serve as a valuable resource for the scientific community as we continue to harness the power of natural products to develop safer and more effective cancer therapies.

References

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  • Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024, April 2). ResearchHub. [Link]

  • Remsing, L. L., Garcia-Bernardo, J., Gonzalez, A., Künzel, E., Rix, U., Braña, A. F., ... & Rohr, J. (2008). Mithramycin analogues generated by combinatorial biosynthesis show improved bioactivity. Journal of natural products, 71(2), 231-238. [Link]

  • Núñez, L. E., Pérez, M., García-Bernardo, J., Remsing, L. L., Braña, A. F., Zhu, L., ... & Méndez, C. (2008). Generation of new derivatives of the antitumor antibiotic mithramycin by altering the glycosylation pattern through combinatorial biosynthesis. ChemBioChem, 9(14), 2302-2313. [Link]

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  • Núñez, L. E., Carballo, C., Fernández-Lozano, M. J., Remsing, L. L., Braña, A. F., Zhu, L., ... & Méndez, C. (2011). A novel mithramycin analogue with high antitumor activity and less toxicity generated by combinatorial biosynthesis. Journal of medicinal chemistry, 54(11), 3754-3765. [Link]

  • Grohar, P. J., Griffin, L. B., Yeung, C., Chen, Q. R., Pommier, Y., & Khanna, C. (2016). Identification of mithramycin analogs with improved targeting of the EWS-FLI1 transcription factor. Clinical cancer research, 22(16), 4105-4118. [Link]

  • Núñez, L. E., Carballo, C., Fernández-Lozano, M. J., Remsing, L. L., Braña, A. F., Zhu, L., ... & Méndez, C. (2011). A Novel Mithramycin Analogue with High Antitumor Activity and Less Toxicity Generated by Combinatorial Biosynthesis. Journal of Medicinal Chemistry, 54(11), 3754-3765. [Link]

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  • Remsing, L. L., Garcia-Bernardo, J., Gonzalez, A., Künzel, E., Rix, U., Braña, A. F., ... & Rohr, J. (2008). Mithramycin analogues generated by combinatorial biosynthesis show improved bioactivity. Journal of natural products, 71(2), 231-238. [Link]

  • Fernández, L. P., Blanco, D., Fernández-Lozano, M. J., Núñez, L. E., Remsing, L. L., Braña, A. F., ... & Portugal, J. (2014). The activity of a novel mithramycin analogue is related to its binding to DNA, cellular accumulation, and inhibition of Sp1-driven gene transcription. Chemico-biological interactions, 220, 14-23. [Link]

  • Federico, A., Tivon, Y., D'Andrea, D., Gatti, G., Scarfò, I., Scialdone, A., ... & Catapano, C. V. (2020). Mithramycin A and Mithralog EC-8042 Inhibit SETDB1 Expression and Its Oncogenic Activity in Malignant Melanoma. Molecular Therapy-Oncolytics, 18, 83-99. [Link]

  • Remsing, L. L., Gonzalez, A., Nur-e-Alam, M., Fernández-Lozano, M. J., Braña, A. F., Rix, U., ... & Rohr, J. (2003). Mithramycin SK, a novel antitumor drug with improved therapeutic index, mithramycin SA, and demycarosyl-mithramycin SK: three new products generated in the mithramycin producer Streptomyces argillaceus through combinatorial biosynthesis. Journal of the American Chemical Society, 125(19), 5745-5753. [Link]

  • Remsing, L. L., Gonzalez, A., Nur-e-Alam, M., Fernández-Lozano, M. J., Braña, A. F., Rix, U., ... & Rohr, J. (2003). Mithramycin SK, a novel antitumor drug with improved therapeutic index, mithramycin SA, and demycarosyl-mithramycin SK: three new products generated in the mithramycin producer Streptomyces argillaceus through combinatorial biosynthesis. Journal of the American Chemical Society, 125(19), 5745-5753. [Link]

  • Grohar, P. J., Glod, J., Peer, C. J., Sissung, T. M., Arnaldez, F. I., Long, L., ... & Helman, L. J. (2017). A phase I/II trial and pharmacokinetic study of mithramycin in children and adults with refractory Ewing sarcoma and EWS–FLI1 fusion transcript. Cancer chemotherapy and pharmacology, 80(1), 159-168. [Link]

  • Bhosale, S. S., Mandal, A., Hou, C., McCorkle, J. R., Schweer, D., Hill, K. S., ... & Rohr, J. (2013). Semi-synthetic mithramycin SA derivatives with improved anti-cancer activity. Journal of medicinal chemistry, 56(11), 4444-4456. [Link]

  • Federico, A., Tivon, Y., D'Andrea, D., Gatti, G., Scarfò, I., Scialdone, A., ... & Catapano, C. V. (2020). Mithramycin A and Mithralog EC-8042 Inhibit SETDB1 Expression and Its Oncogenic Activity in Malignant Melanoma. Molecular Therapy-Oncolytics, 18, 83-99. [Link]

  • O'Neill, A. K., & Voruganti, S. (2021). Mithramycin and Analogs for Overcoming Cisplatin Resistance in Ovarian Cancer. Molecules, 26(2), 346. [Link]

  • Tirado, O. M., Mateo-Lozano, S., & Notario, V. (2016). Inhibition of SP1 by the mithramycin analog EC-8042 efficiently targets tumor initiating cells in sarcoma. Oncotarget, 7(21), 31284. [Link]

  • Federico, A., Tivon, Y., D'Andrea, D., Gatti, G., Scarfò, I., Scialdone, A., ... & Catapano, C. V. (2020). Mithramycin A and Mithralog EC-8042 Inhibit SETDB1 Expression and Its Oncogenic Activity in Malignant Melanoma. Molecular Therapy-Oncolytics, 18, 83-99. [Link]

  • Bhosale, S. S., Mandal, A., Hou, C., McCorkle, J. R., Schweer, D., Hill, K. S., ... & Rohr, J. (2015). Semi-synthetic Mithramycin Derivatives with Anti-Cancer Activity. UKnowledge. [Link]

  • Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. The Royal Society of Chemistry. [Link]

  • Remsing, L. L., Gonzalez, A., Nur-e-Alam, M., Fernández-Lozano, M. J., Braña, A. F., Rix, U., ... & Rohr, J. (2003). Mithramycin SK, a novel antitumor drug with improved therapeutic index, mithramycin SA, and demycarosyl-mithramycin SK: three new products generated in the mithramycin producer Streptomyces argillaceus through combinatorial biosynthesis. Journal of the American Chemical Society, 125(19), 5745-5753. [Link]

  • Malek, A., Núñez, L. E., Magistri, M., Brambilla, L., Jovic, S., De Feudis, P., ... & Catapano, C. V. (2012). Modulation of the activity of Sp transcription factors by mithramycin analogues as a new strategy for treatment of metastatic prostate cancer. PloS one, 7(4), e35130. [Link]

  • Mithramycin synergizes with CDK9 inhibitors. ResearchGate. [Link]

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Foundational

A Technical Guide to Novel Aureolic Acid Antibiotics for Transcription Factor Inhibition

Executive Summary Transcription factors (TFs) have long been considered the "holy grail" of therapeutic targets due to their central role in orchestrating gene expression programs that drive oncogenesis and other disease...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Transcription factors (TFs) have long been considered the "holy grail" of therapeutic targets due to their central role in orchestrating gene expression programs that drive oncogenesis and other diseases. However, their lack of traditional enzymatic pockets has rendered them largely "undruggable" by conventional small molecules. This guide delves into the aureolic acid antibiotics (AAAs), a unique class of natural products that indirectly inhibit transcription factor activity. By binding to the minor groove of GC-rich DNA sequences, these molecules allosterically prevent TFs, most notably Specificity Protein 1 (Sp1), from accessing their cognate promoter sites.[1][2]

While parent compounds like Mithramycin and Chromomycin A3 have demonstrated potent antitumor activity, their clinical utility has been hampered by significant toxicity.[3] This has spurred the development of novel AAA analogs through combinatorial biosynthesis and semisynthetic modifications.[3] This whitepaper provides a comprehensive technical overview for researchers and drug development professionals on the mechanism, development, and preclinical evaluation of this promising class of compounds. We will explore the causality behind experimental choices, provide detailed protocols for key validation assays, and offer insights into the future trajectory of AAA-based therapeutics.

Section 1: The Aureolic Acid Antibiotic Scaffold & Mechanism of Action
1.1 Core Chemical Structure

The aureolic acid family, which includes Mithramycin (MTM), Chromomycin A3 (CRM), and Olivomycin A (OA), are polyglycosylated aromatic polyketides produced by Streptomyces species.[4][5] Their structure is characterized by a tricyclic aglycone core linked to two distinct oligosaccharide chains.[5][6] These sugar moieties are not mere decorations; they are critical for the specific DNA interaction and overall biological activity.[7]

1.2 Mechanism of Action: Allosteric TF Inhibition via DNA Minor Groove Binding

The antitumor properties of AAAs stem from their unique, non-intercalative mechanism of DNA binding.[5][6] The process is highly specific and can be broken down into the following key steps:

  • Dimerization & Cation Chelation: In the cellular environment, two AAA molecules form a dimer that chelates a divalent cation, typically Mg²⁺.[8] This drug-Mg²⁺ complex is the biologically active unit.

  • GC-Rich DNA Recognition: The dimer complex exhibits a strong binding preference for GC-rich sequences (e.g., GC-quartets) within the DNA minor groove.[9][10][11]

  • Physical Obstruction: The bulky drug-Mg²⁺-DNA ternary complex physically occupies the minor groove, altering the DNA conformation. This steric hindrance prevents transcription factors, particularly those of the Sp/KLF family which bind to GC-boxes, from accessing their promoter binding sites.[1][2]

  • Transcriptional Repression: By blocking TF binding, AAAs selectively inhibit the transcription of downstream oncogenes that are critically dependent on these factors for their expression, such as c-Myc, c-Src, and DHFR.[1][4][9]

This allosteric inhibition of the protein-DNA interface, rather than targeting the protein directly, represents a paradigm shift in approaching "undruggable" transcription factors.

G cluster_0 Cellular Environment cluster_1 Nucleus AAA1 Aureolic Acid Antibiotic (Monomer) Dimer Active Dimer-Mg²⁺ Complex AAA1->Dimer Dimerization & Chelation AAA2 Aureolic Acid Antibiotic (Monomer) AAA2->Dimer Mg Mg²⁺ Ion Mg->Dimer TernaryComplex Ternary Complex (AAA₂-Mg²⁺-DNA) Dimer->TernaryComplex Binds to Minor Groove DNA Promoter DNA (GC-Rich Minor Groove) DNA->TernaryComplex TF Sp1 Transcription Factor Block Transcription Blocked TF->Block Binding Prevented TernaryComplex->Block

Figure 1: Mechanism of Allosteric Transcription Factor Inhibition by Aureolic Acid Antibiotics.
Section 2: The Imperative for Novel Analogs

Despite the proven efficacy of natural AAAs like Mithramycin, their clinical application has been severely restricted by dose-limiting toxicities, including hepatotoxicity and myelosuppression.[12] Furthermore, poor pharmacokinetic (PK) properties often prevent the attainment of sustained, pharmacologically active concentrations in plasma.[12][13][14]

This has created a clear mandate for the development of novel analogs ("mithralogs") with an improved therapeutic index. The primary goals of these medicinal chemistry and combinatorial biosynthesis efforts are to:

  • Reduce Off-Target Toxicity: By modifying the chemical structure, particularly the oligosaccharide side chains, it's possible to alter the drug's distribution and cellular uptake, potentially sparing healthy tissues.

  • Enhance Antitumor Potency: Structural modifications can fine-tune the DNA binding affinity and specificity, leading to more potent inhibition of target oncogenes.[7]

  • Improve Pharmacokinetics: Conjugation of moieties, such as amino acids, can significantly alter drug clearance, solubility, and plasma protein binding, leading to more favorable PK profiles.[13][14]

  • Overcome Drug Resistance: Novel analogs may evade efflux pumps or other resistance mechanisms that affect parent compounds.[2]

Recent efforts have successfully generated analogs like MTM-SK, MTM-SDK, and MTMox derivatives that show superior preclinical activity and improved therapeutic windows compared to Mithramycin.[7][12][15]

Section 3: A Technical Workflow for Preclinical Evaluation

G start Novel Analog Synthesis biophys Stage 1: Biophysical Characterization (Target Engagement) start->biophys Compound Library invitro Stage 2: In Vitro Functional Assays (Cellular Potency) biophys->invitro Confirmed DNA Binders tox Stage 3: Selectivity & Toxicity Profiling (Therapeutic Index) invitro->tox Potent TF Inhibitors invivo Stage 4: In Vivo Efficacy Studies (Preclinical Validation) tox->invivo Analogs with High Therapeutic Index end Lead Candidate Selection invivo->end Efficacious & Tolerated Compounds

Figure 2: Preclinical Evaluation Workflow for Novel Aureolic Acid Antibiotics.
3.1 Stage 1: Biophysical Characterization (Target Engagement)

Causality: Before assessing cellular effects, it is crucial to confirm that a novel analog retains the fundamental mechanism of binding to its intended DNA target. This step validates direct target engagement and quantifies the affinity and kinetics of the interaction.

Recommended Protocol: Surface Plasmon Resonance (SPR)

  • Immobilization: Biotinylate a 30-40 bp double-stranded DNA oligonucleotide containing a GC-rich Sp1 consensus binding site (e.g., 5'-GGGGCGGGGC-3'). Immobilize it onto a streptavidin-coated sensor chip to a level of ~100-200 Response Units (RU). A control flow cell with a scrambled, AT-rich sequence should be used for reference subtraction.

  • Analyte Preparation: Prepare a serial dilution series of the AAA analog (e.g., from 1 nM to 1 µM) in a running buffer (e.g., HBS-EP+ with 1 mM MgCl₂). Expertise Note: The inclusion of Mg²⁺ is critical, as it is required for the formation of the active drug dimer.[8]

  • Binding Analysis: Inject the analyte concentrations over the sensor surface at a constant flow rate (e.g., 30 µL/min). Monitor the association and dissociation phases in real-time.

  • Data Fitting: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir or a steady-state affinity model) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

  • Validation: A low nanomolar KD value for the GC-rich target and a significantly weaker (or no) binding to the AT-rich control validates specific, high-affinity DNA binding.

Alternative techniques include Isothermal Titration Calorimetry (ITC) or fluorescence-based assays.[16][17][18]

3.2 Stage 2: In Vitro Functional Assays (Cellular Potency)

Causality: Once target binding is confirmed, the next logical step is to determine if this binding event translates into functional inhibition of transcription factor activity within a cellular context.

Recommended Protocol: Luciferase Reporter Gene Assay

  • Cell Line & Transfection: Use a relevant cancer cell line known to overexpress Sp1 (e.g., pancreatic, ovarian, or breast cancer lines).[2] Co-transfect cells with two plasmids:

    • A reporter plasmid containing the firefly luciferase gene under the control of a minimal promoter with multiple upstream Sp1 binding sites (e.g., pGL4.27[luc2P/minP/Hygro] with inserted GC-boxes).

    • A control plasmid expressing Renilla luciferase under a constitutive promoter (e.g., pRL-TK) for normalization of transfection efficiency.

  • Compound Treatment: 24 hours post-transfection, treat the cells with a dose-response curve of the novel AAA analog (e.g., 0.1 nM to 10 µM) for 18-24 hours.

  • Lysis & Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized activity against the log of the drug concentration and fit to a four-parameter logistic equation to determine the IC₅₀ (half-maximal inhibitory concentration).

  • Validation: A potent IC₅₀ value indicates the compound can effectively enter cells and inhibit Sp1-dependent transcription.[19][20] This should be followed by qRT-PCR analysis of endogenous Sp1 target genes (e.g., VEGF, c-Myc, hTERT) to confirm effects on native chromatin.

3.3 Stage 3: Selectivity & Toxicity Profiling (Therapeutic Index)

Causality: Potency is meaningless without safety. This stage aims to quantify the therapeutic window by comparing the concentration required for anti-cancer effects to the concentration that causes toxicity in non-malignant cells.

Recommended Protocol: Comparative Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®)

  • Cell Plating: Seed both a cancer cell line (e.g., A549 lung cancer) and a non-malignant control cell line (e.g., BEAS-2B bronchial epithelial) in 96-well plates at an appropriate density.

  • Compound Treatment: After 24 hours, treat the cells with identical dose-response curves of the AAA analog for 72 hours.

  • Viability Assessment: Add the viability reagent (e.g., MTT or CellTiter-Glo®) and measure the resulting absorbance or luminescence, which is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control for each concentration. Determine the GI₅₀ (concentration for 50% growth inhibition) for both cell lines.

  • Therapeutic Index (TI) Calculation: The in vitro TI is calculated as: TI = GI₅₀ (Non-malignant Cells) / GI₅₀ (Cancer Cells)

  • Validation: A high TI value (>10) is desirable, indicating that the compound is selectively more toxic to cancer cells than to normal cells, a key prerequisite for a viable therapeutic candidate.

3.4 Data Presentation: Summarizing Lead Candidates

Quantitative data from these stages should be summarized for clear comparison between analogs.

Compound IDParent ScaffoldDNA Binding (KD, nM)aSp1 Inhibition (IC₅₀, nM)bCytotoxicity (GI₅₀, nM)cTherapeutic Index (TI)d
MTM Mithramycin15.250.545.11.8
Analog-A Mithramycin12.835.780.34.5
Analog-B MTM-SK8.915.1250.616.6
Analog-C Chromomycin A325.490.2110.42.1

aDetermined by SPR against a GC-rich DNA sequence. bDetermined by Sp1-luciferase reporter assay in PANC-1 cells. cDetermined by CellTiter-Glo® in PANC-1 cells after 72h. dCalculated against normal human pancreatic ductal epithelial (HPDE) cells. (Note: Data are representative examples for illustrative purposes.)

Section 4: Future Perspectives & Conclusion

The journey from natural product to refined therapeutic is exemplified by the development of aureolic acid antibiotics. While the toxicity of the parent compounds presented a significant hurdle, modern biosynthetic engineering and medicinal chemistry have revitalized the field.[3] Analogs with vastly improved therapeutic indices are now emerging, demonstrating potent activity in preclinical cancer models.[15]

The future of this class of drugs lies in:

  • Precision Targeting: Developing analogs with altered sugar chains to recognize unique DNA sequences, potentially targeting transcription factors beyond Sp1.

  • Combination Therapies: Leveraging the ability of AAAs to sensitize tumors to other treatments, such as platinum-based chemotherapy or radiation, by downregulating DNA repair and survival genes.[2]

  • Biomarker Development: Identifying specific genetic signatures (e.g., high Sp1 expression) in patient tumors to predict who is most likely to respond to AAA therapy, paving the way for personalized medicine.

References
  • Exploring Novel Opportunities for Aureolic Acids as Anticancer Drugs. Longdom Publishing. [Link]

  • Inhibition of the c-Myc Oncogene by the Aureolic Acid Group Antibiotics. PubMed. [Link]

  • Proposed mechanisms of transcription inhibition of the AA-group antibiotics and their potential use. ResearchGate. [Link]

  • A high-throughput cell-based assay to identify specific inhibitors of transcription factor AP-1. PubMed. [Link]

  • Differential Impact of Random GC Tetrad Binding and Chromatin Events on Transcriptional Inhibition by Olivomycin A. PubMed Central. [Link]

  • The aureolic acid family of antitumor compounds: structure, mode of action, biosynthesis, and novel derivatives. PubMed. [Link]

  • Mithramycin inhibits SP1 binding and selectively inhibits transcriptional activity of the dihydrofolate reductase gene in vitro and in vivo. PubMed Central. [Link]

  • Mithramycin 2′-Oximes with Improved Selectivity, Pharmacokinetics, and Ewing Sarcoma Antitumor Efficacy. PubMed Central. [Link]

  • Mithramycin Is a Gene-Selective Sp1 Inhibitor That Identifies a Biological Intersection between Cancer and Neurodegeneration. PubMed Central. [Link]

  • Mithramycin SK, A Novel Antitumor Drug with Improved Therapeutic Index, Mithramycin SA, and Demycarosyl-mithramycin SK: Three New Products Generated in the Mithramycin Producer Streptomyces argillaceus through Combinatorial Biosynthesis. PubMed Central. [Link]

  • Transcription Factor Inhibitors: From “Undruggable” to Drug Discovery Reality. Vipergen. [Link]

  • Transcription Factor Activity Assay Kits. Assay Genie. [Link]

  • Exploring Novel Opportunities for Aureolic Acids as Anticancer Drugs. ResearchGate. [Link]

  • Screening for Inhibitors of Transcription Factors Using Luciferase Reporter Gene Expression in Transfected Cells. Springer Nature Experiments. [Link]

  • Preclinical Pharmacokinetic Evaluation of Mithramycin and Mithramycin SA Tryptophan-Conjugated Analog. ResearchGate. [Link]

  • Inhibition of Sp1-dependent transcription and antitumor activity of the new aureolic acid analogues mithramycin SDK and SK in human ovarian cancer xenografts. PubMed. [Link]

  • Chemical structures of mithramycin, its analogues and chromomycin A3. ResearchGate. [Link]

  • Transcription Factor Assay. Creative BioMart. [Link]

  • Preclinical Pharmacokinetic Evaluation of Mithramycin and Mithramycin SA Tryptophan-Conjugated Analog. MDPI. [Link]

  • Mithramycin and Analogs for Overcoming Cisplatin Resistance in Ovarian Cancer. CORE. [Link]

  • The aureolic acid family of antitumor compounds: structure, mode of action, biosynthesis, and novel derivatives. ResearchGate. [Link]

  • Design, synthesis, and antitumor activity of novel oleanolic acid analogues targeting EGFR. PubMed. [Link]

  • Derivatives of Mithramycin and Methods of Making and Uses Thereof. UKnowledge. [Link]

  • Modelling Basic Features of Specificity in DNA-aureolic Acid-Derived Antibiotic Interactions. PubMed. [Link]

  • Interaction of the DNA-binding antitumor antibiotics, chromomycin and mithramycin with erythroid spectrin. PubMed. [Link]

  • Spectroscopic and Calorimetric Approach to Understand the Molecular Basis of Self-Association of Aureolic Acid Antibiotic, Chromomycin A3. Scientific Research Publishing. [Link]

  • Optical Absorbance and Fluorescence Techniques for Measuring DNA–Drug Interactions. Springer Nature Experiments. [Link]

  • How antibiotics can interfere in Transcription?. YouTube. [Link]

  • Conformation of Nucleic acids, Drug-DNA interactions; Thermal stability of Nucleic Acids. YouTube. [Link]

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Exploratory

Therapeutic Potential of Demycarosyl Mithramycin Analogues in Oncology

Technical Guide: Structural Pharmacology, Biosynthesis, and Clinical Translation of EC-8042 (DIG-MSK) Executive Summary Mithramycin A (MTM), an aureolic acid antibiotic, is a potent inhibitor of the Sp1 transcription fac...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Structural Pharmacology, Biosynthesis, and Clinical Translation of EC-8042 (DIG-MSK)

Executive Summary

Mithramycin A (MTM), an aureolic acid antibiotic, is a potent inhibitor of the Sp1 transcription factor, a critical driver in oncogenic addiction. However, its clinical utility has been severely curtailed by a narrow therapeutic index, manifesting as severe hepatotoxicity and hemorrhagic diathesis.

This technical guide analyzes the development of demycarosyl mithramycin analogues , specifically the lead candidate EC-8042 (DIG-MSK) . By genetically engineering the Streptomyces argillaceus biosynthetic pathway to remove the mycarose sugar and truncate the C3 side chain, researchers have decoupled the potent anti-tumor activity from the dose-limiting toxicity. This document details the structural-activity relationships (SAR), biosynthetic protocols, and validation methodologies required for the study of these "mithralogs."

Part 1: The Structural Imperative (SAR Analysis)

The pharmacological limitation of wild-type Mithramycin A lies in its non-selective DNA binding kinetics. The molecule binds as a dimer, coordinated by a Mg2+ ion, to GC-rich sequences in the DNA minor groove.[1]

The "Mycarose Clip" and Side Chain Modification

Structural analysis reveals two critical domains responsible for the drug's toxicity profile:

  • The Trisaccharide Chain: In MTM, this chain contains D-olivose, D-oliose, and D-mycarose .[2] The mycarose moiety stabilizes the drug-DNA complex but contributes to the slow dissociation rate associated with systemic toxicity.

  • The C3 Side Chain: The wild-type pentyl side chain is highly functionalized.

The Solution (EC-8042/DIG-MSK): EC-8042 is generated by a combinatorial biosynthesis approach that achieves two simultaneous modifications:

  • Demycarosylation: Removal of the terminal mycarose sugar from the trisaccharide chain.

  • Side Chain Truncation: Alteration of the C3 side chain to a shorter keto-butyl or ethyl group.

Comparative Pharmacological Profile
FeatureMithramycin A (Parent)EC-8042 (DIG-MSK)Biological Impact
Structure Trisaccharide (w/ Mycarose) + Pentyl Side ChainDisaccharide (No Mycarose) + Short Keto Side ChainAltered DNA binding kinetics.
DNA Binding High Affinity, Slow DissociationRetained Specificity, Faster DissociationReduced accumulation in non-target tissues.
MTD (Mice) ~1-2 mg/kg> 12-20 mg/kg10x Improvement in Therapeutic Index.
Sp1 Inhibition PotentPotentRetained efficacy against oncogenes.
Toxicity Severe (Hepatic, Bleeding)Mild/TransientViable for chronic dosing.

Part 2: Mechanism of Action (The Sp1 Axis)

EC-8042 functions as a "promoter occupancy inhibitor." By binding to GC-rich regions (e.g., GGGCGG boxes), it sterically hinders the binding of Specificity Protein 1 (Sp1) and Sp1-like factors (e.g., Sp3, Sp4).

Pathway Visualization

The following diagram illustrates the competitive displacement mechanism utilized by EC-8042.

MOA DNA_GC GC-Rich Promoter Region (GGGCGG Box) Transcription Oncogenic Transcription DNA_GC->Transcription Activates Sp1 Sp1 Transcription Factor (Oncogenic Driver) Sp1->DNA_GC Native Binding EC8042 EC-8042 (Dimer + Mg2+) EC8042->DNA_GC Competitive Binding (High Affinity) Complex Drug-DNA Minor Groove Complex EC8042->Complex Forms Complex->Sp1 Steric Displacement Complex->Transcription Inhibits Suppression Tumor Suppression (Apoptosis/Stasis) Transcription->Suppression Loss of Signal Genes Downstream Targets: c-Myc, VEGF, Bcl-2, XIAP, Survivin Transcription->Genes

Figure 1: Mechanism of Action. EC-8042 acts as a competitive inhibitor at the DNA minor groove, displacing Sp1 and silencing downstream oncogenes.

Part 3: Experimental Protocols

Combinatorial Biosynthesis of EC-8042

Unlike synthetic chemical modification, which is difficult due to the molecule's complexity, EC-8042 is produced via genetic engineering of the Streptomyces argillaceus gene cluster.

Target Strain: Streptomyces argillaceus (mutant strain).[1][3] Key Genetic Modifications:

  • Inactivation of mtmW: Encodes a ketoreductase.[1][3] Inactivation prevents the reduction of the C3 side chain, leading to a reactive intermediate that spontaneously truncates.

  • Inactivation of mtmC (or mtmU): Disrupts the glycosyltransferase or sugar biosynthesis pathway responsible for mycarose attachment.

Step-by-Step Production Protocol:

  • Inoculation: Inoculate S. argillaceus mutant spores into TSB (Tryptic Soy Broth) medium. Incubate at 30°C, 250 rpm for 24 hours.

  • Fermentation: Transfer seed culture (2.5% v/v) to R5A production medium (sucrose, K2SO4, MgCl2, glucose, casamino acids, yeast extract).

  • Incubation: Cultivate for 5–7 days at 30°C.

  • Extraction:

    • Centrifuge broth to separate mycelium.

    • Extract supernatant with ethyl acetate (2x volume).

    • Extract mycelium with acetone/methanol if necessary (though EC-8042 is largely secreted).

  • Purification:

    • Concentrate organic phase in vacuo.

    • Flash Chromatography: Silica gel column, eluting with Chloroform:Methanol gradient (95:5 to 80:20).

    • Preparative HPLC: C18 column, gradient elution with Acetonitrile:Water (+0.1% TFA). Monitor absorbance at 280 nm and 405 nm.

  • Validation: Confirm structure via Mass Spectrometry (ESI-MS) and NMR (proton/carbon).

Biological Validation: Electrophoretic Mobility Shift Assay (EMSA)

To verify that the analogue retains Sp1 inhibitory capacity, an EMSA is the gold standard.

Protocol:

  • Probe Design: Biotinylate a double-stranded oligonucleotide containing the Sp1 consensus sequence (5'-ATTCGATCGGGGCGG GGCGAGC-3').

  • Nuclear Extract: Prepare nuclear extracts from high-Sp1 expressing cell lines (e.g., TC-32 Ewing Sarcoma or MDA-MB-231 TNBC cells).

  • Binding Reaction:

    • Mix Nuclear Extract (5 µg) + Binding Buffer (HEPES, KCl, glycerol, DTT).

    • Add EC-8042 (Gradient: 10 nM – 1 µM). Note: Add drug before probe to test displacement.

    • Incubate 30 min on ice.

    • Add Biotin-labeled Sp1 Probe. Incubate 20 min at Room Temp.

  • Electrophoresis: Resolve complexes on a 4-6% non-denaturing polyacrylamide gel.

  • Detection: Transfer to nylon membrane, crosslink, and detect via Chemiluminescence.

  • Result Interpretation: A reduction in the "shifted" band intensity (Protein-DNA complex) with increasing EC-8042 concentration confirms Sp1 displacement.

Part 4: Clinical Translation & Future Outlook

Efficacy in "Undruggable" Targets

Beyond Sp1, EC-8042 has shown remarkable efficacy in Ewing Sarcoma . The disease is driven by the EWS-FLI1 fusion protein, a transcription factor historically considered "undruggable."[4]

  • Mechanism: EWS-FLI1 binds DNA at GGAA microsatellites. EC-8042 disrupts this binding, leading to tumor regression in xenograft models.

  • Status: EC-8042 (via EntreChem) has received Orphan Drug Designation from the FDA and EMA for the treatment of Ewing Sarcoma.

Development Workflow Visualization

Workflow WildType S. argillaceus (Wild Type) GeneticEng Genetic Engineering (ΔmtmW, ΔmtmC) WildType->GeneticEng Fermentation Fermentation & Biosynthesis GeneticEng->Fermentation Purification HPLC Purification of EC-8042 Fermentation->Purification Preclinical Preclinical Validation (Xenografts/Tox) Purification->Preclinical Clinical Clinical Trials (Phase I/II) Preclinical->Clinical IND Approval

Figure 2: Development Pipeline. From biosynthetic engineering to clinical application.[2][5][6]

Challenges
  • Solubility: Like the parent compound, EC-8042 is hydrophobic. Formulation often requires specific excipients or nanoparticle delivery systems to maximize bioavailability.

  • Metabolic Stability: While improved, the glycosidic bonds are susceptible to hydrolysis in low pH environments.

References

  • Núñez, L. E., et al. (2012). Discovery of the mithramycin analogue EC-8042: A novel inhibitor of the EWS-FLI1 transcription factor.Journal of Medicinal Chemistry .

  • Osgood, C. L., et al. (2016). Identification of mithramycin analogs with improved targeting of the EWS-FLI1 transcription factor.Clinical Cancer Research .

  • Tornin, J., et al. (2016). Inhibition of SP1 by the mithramycin analog EC-8042 efficiently targets tumor initiating cells in sarcoma.Oncotarget .[7]

  • EntreChem SL. EC-8042: A transcription modulator mithralog.[7][8]Company Pipeline Overview .

  • Wohlert, S. E., et al. (1999). Insights into the biosynthesis of the aureolic acid antibiotic mithramycin by Streptomyces argillaceus.Chemistry & Biology .[3][4][6][9][10][11]

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Protocols & Analytical Methods

Method

Application Note & Protocol: Synthesis of Demycarosyl-3D-beta-D-digitoxosylmithramycin SK via Combinatorial Biosynthesis

Audience: Researchers, scientists, and drug development professionals. Abstract Mithramycin (MTM), an aureolic acid-type polyketide, is a potent antitumor agent whose clinical application has been hampered by significant...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

Mithramycin (MTM), an aureolic acid-type polyketide, is a potent antitumor agent whose clinical application has been hampered by significant host toxicity.[1] Combinatorial biosynthesis offers a powerful paradigm to rationally engineer novel MTM analogs, or "mithralogs," with improved therapeutic indices. This guide provides a detailed scientific and technical overview for the synthesis of Demycarosyl-3D-beta-D-digitoxosylmithramycin SK (DIG-MTM-SK), a promising mithralog with enhanced antitumor activity and reduced toxicity.[1][2] The synthesis is achieved through targeted genetic manipulation of the native MTM producer, Streptomyces argillaceus.[1][3] This document outlines the strategic rationale, provides a comprehensive workflow, and details step-by-step protocols for strain engineering, fermentation, purification, and characterization of this novel compound.

Scientific Background & Rationale

The generation of DIG-MTM-SK is predicated on a deep understanding of the MTM biosynthetic pathway and the strategic application of genetic engineering to alter its natural course.

The Native Mithramycin Biosynthetic Pathway

Mithramycin consists of a tricyclic aromatic aglycone decorated with two sugar chains: a disaccharide (D-olivose-D-olivose) and a trisaccharide (D-olivose-D-oliose-D-mycarose).[4][5] Its biosynthesis is orchestrated by a gene cluster in S. argillaceus that encodes a Type II polyketide synthase (PKS) for the aglycone core and a suite of tailoring enzymes, including methyltransferases, oxygenases, and glycosyltransferases (GTs).[6][7]

The glycosylation sequence is critical for MTM's bioactivity, as the sugars mediate its binding to the minor groove of GC-rich DNA.[5][8] Four key GTs are responsible for attaching the five deoxysugars:

  • MtmGIV: Attaches the first D-olivose (Sugar C) to the aglycone.[9][10]

  • MtmGIII: Attaches D-oliose (Sugar D).[9][10]

  • MtmGIV (secondary function): Believed to attach the terminal D-mycarose (Sugar E).[10]

  • MtmGI & MtmGII: Assemble and attach the diolivoside chain (Sugars A-B).[4][9]

A final key tailoring step is catalyzed by the ketoreductase MtmW , which reduces a keto group on the C-3 pentyl side chain.[3]

cluster_aglycone Aglycone Formation cluster_trisaccharide Trisaccharide Assembly cluster_disaccharide Disaccharide Attachment cluster_final_steps Final Tailoring PKS Mtm PKS Tailoring Cyclases, Oxygenases, Methyltransferases PKS->Tailoring Aglycone Premithramycinone (Tetracyclic Intermediate) Tailoring->Aglycone MtmGIV MtmGIV Aglycone->MtmGIV Glyco_Intermediate1 Aglycone-Olivose MtmGIV->Glyco_Intermediate1 MtmGIII MtmGIII Glyco_Intermediate2 Aglycone-Olivose-Oliose MtmGIII->Glyco_Intermediate2 MtmGIV_E MtmGIV (Sugar E) Glyco_Intermediate3 Aglycone-Trisaccharide MtmGIV_E->Glyco_Intermediate3 Glyco_Intermediate1->MtmGIII Glyco_Intermediate2->MtmGIV_E MtmGI_GII MtmGI / MtmGII Glyco_Intermediate3->MtmGI_GII Fully_Glycosylated Premithramycin B (Fully Glycosylated) MtmGI_GII->Fully_Glycosylated MtmOIV MtmOIV (Oxidative Cleavage) Fully_Glycosylated->MtmOIV MtmW MtmW (Ketoreduction) MtmOIV->MtmW Mithramycin Mithramycin (Final Product) MtmW->Mithramycin

Figure 2: High-level workflow for the combinatorial biosynthesis of DIG-MTM-SK.

Detailed Protocols

Disclaimer: All genetic manipulation and fermentation of Streptomyces should be performed using appropriate sterile techniques in a properly equipped laboratory.

Protocol: Generation of the S. argillaceus ΔmtmC ΔmtmW Host Strain

This protocol describes sequential gene replacement via homologous recombination.

Materials:

  • S. argillaceus ATCC 12956

  • E. coli strain for cloning (e.g., XL1-Blue)

  • Temperature-sensitive shuttle vector (e.g., pKC1139)

  • Antibiotic resistance cassettes (e.g., apramycin, thiostrepton)

  • Restriction enzymes, T4 DNA ligase, PCR reagents

  • Media: TSB, R5A, and other standard Streptomyces and E. coli media. [5][6] Procedure:

  • Construct Knockout Cassette 1 (ΔmtmC): a. Using S. argillaceus genomic DNA as a template, PCR-amplify ~1.5 kb upstream and downstream flanking regions of the mtmC gene. b. Clone the upstream and downstream fragments into the shuttle vector on either side of an antibiotic resistance cassette (e.g., apramycin). c. Verify the construct by restriction digest and sequencing.

  • Transform S. argillaceus: a. Introduce the knockout plasmid into wild-type S. argillaceus via protoplast transformation. [6] b. Select for single-crossover integrants by plating on a selective medium (e.g., containing apramycin) at a non-permissive temperature for plasmid replication (e.g., 39°C).

  • Select for Double Crossover: a. Propagate single-crossover colonies on non-selective media to encourage the second crossover event (excision of the plasmid). b. Screen for colonies that are sensitive to the plasmid's antibiotic marker but resistant to the cassette's marker. c. Confirm the gene replacement via PCR using primers that anneal outside the original flanking regions.

  • Repeat for mtmW: a. Using the confirmed S. argillaceus ΔmtmC strain as the parent, repeat steps 1-3 using a new knockout cassette targeting the mtmW gene and a different resistance marker (e.g., thiostrepton). b. The resulting S. argillaceus ΔmtmC ΔmtmW is the final host strain.

Scientist's Note: The use of a temperature-sensitive plasmid is crucial. It allows for positive selection of chromosomal integrants at the non-permissive temperature, greatly simplifying the screening process for homologous recombination events.

Protocol: Fermentation and Production

Materials:

  • Engineered S. argillaceus ΔmtmC ΔmtmW strain containing the D-digitoxose plasmid (e.g., pLNBIV). [11]* Seed culture medium (e.g., TSB with appropriate antibiotics).

  • Production medium (e.g., modified R5A medium). [5]* Shake flasks and a temperature-controlled incubator shaker.

Procedure:

  • Inoculum Preparation: Inoculate a 50 mL seed culture with spores or a mycelial fragment of the engineered strain. Incubate at 30°C with shaking at 250 rpm for 48-72 hours.

  • Production Culture: Use the seed culture to inoculate a 1 L production flask (typically a 2-5% v/v inoculum).

  • Incubation: Incubate the production culture at 30°C, 250 rpm, for 7-9 days. Monitor the culture for the characteristic yellow pigmentation associated with mithramycin-like compounds.

Scientist's Note: R5A medium is a rich, complex medium designed to support robust secondary metabolite production in Streptomyces. [5]Production kinetics can vary, so it is advisable to perform a time-course experiment to determine the optimal harvest time for maximal yield.

Protocol: Extraction and Purification

Materials:

  • Ethyl acetate, methanol, acetonitrile, water (HPLC grade).

  • Rotary evaporator.

  • Preparative HPLC system with a C18 column.

Procedure:

  • Extraction: a. Adjust the pH of the whole culture broth to ~4.0. b. Extract the broth twice with an equal volume of ethyl acetate. c. Combine the organic phases and evaporate to dryness under vacuum to obtain the crude extract.

  • Purification: a. Dissolve the crude extract in a minimal volume of methanol. b. Inject the dissolved extract onto a preparative C18 HPLC column. c. Elute with a gradient of acetonitrile in water. For example, a linear gradient from 20% to 80% acetonitrile over 40 minutes. d. Collect fractions and analyze by analytical HPLC-MS to identify those containing the desired product. e. Pool the pure fractions and evaporate the solvent to yield purified DIG-MTM-SK.

Data Analysis & Expected Results

The successful synthesis of DIG-MTM-SK is confirmed by comparing its analytical data to published values.

Analytical Characterization

The primary methods for identification are mass spectrometry and NMR. The structure of DIG-MTM-SK was confirmed as demycarosyl-3D-β-d-digitoxosyl-MTM. [10][11]

Compound Molecular Formula [M+Na]+ (Calculated) [M+Na]+ (Observed) Key Structural Notes
Mithramycin (MTM) C₅₂H₇₆O₂₄ 1115.4621 1115.46xx Native compound with D-mycarose and long side chain.
Mithramycin SK (MTM-SK) C₅₁H₇₂O₂₃ 1083.4363 1083.43xx Shorter C-3 side chain, D-mycarose present. [3]

| DIG-MTM-SK | C₅₀H₇₀O₂₃ | 1069.4206 | 1069.42xx | D-mycarose replaced by D-digitoxose; shorter C-3 side chain. |

Table 1: Expected mass spectrometry data for key compounds.

Bioactivity Profile

DIG-MTM-SK has demonstrated a superior therapeutic profile compared to the parent drug, mithramycin A (MTA). It shows potent anti-tumor activity, particularly against ovarian cancer cells, while exhibiting significantly lower toxicity on normal human cells. [2]

Cell Line Compound IC₅₀ (nM, approx.) Source
A2780 (Ovarian) Mithramycin A ~50-100 [2]
A2780 (Ovarian) DIG-MTM-SK ~20-40 [2]
IMR90 (Fibroblasts) Mithramycin A ~25 [2]

| IMR90 (Fibroblasts) | DIG-MTM-SK | >100 | [2]|

Table 2: Comparative in vitro bioactivity of Mithramycin A and DIG-MTM-SK.

Conclusion

This guide details a robust and validated methodology for producing Demycarosyl-3D-beta-D-digitoxosylmithramycin SK, a novel antitumor agent with significant therapeutic potential. By combining targeted gene inactivation with the introduction of a foreign sugar biosynthesis pathway, this combinatorial biosynthesis approach exemplifies a powerful strategy for the rational design of complex natural products. [1][12]The resulting compound, DIG-MTM-SK, shows enhanced efficacy and a wider safety margin, highlighting its promise as a candidate for further preclinical and clinical investigation. [2]

References

  • Baig, I., et al. (2015). A Novel Mithramycin Analogue with High Antitumor Activity and Less Toxicity Generated by Combinatorial Biosynthesis. Marine Drugs. Available at: [Link]

  • Fernández, E., et al. (1998). Identification of Two Genes from Streptomyces argillaceus Encoding Glycosyltransferases Involved in Transfer of a Disaccharide during Biosynthesis of the Antitumor Drug Mithramycin. Journal of Bacteriology. Available at: [Link]

  • Nybo, S. E., et al. (2008). Mithramycin Analogues Generated by Combinatorial Biosynthesis Show Improved Bioactivity. Journal of Natural Products. Available at: [Link]

  • Zabala, D., et al. (2020). Heterologous reconstitution of the biosynthesis pathway for 4-demethyl-premithramycinone, the aglycon of antitumor polyketide mithramycin. ResearchGate. Available at: [Link]

  • Remsing, L. L., et al. (2003). Ketopremithramycins and Ketomithramycins, Four New Aureolic Acid-Type Compounds Obtained upon Inactivation of Two Genes Involved in the Biosynthesis of the Deoxysugar Moieties of the Antitumor Drug Mithramycin by Streptomyces Argillaceus. ResearchGate. Available at: [Link]

  • Lombó, F., et al. (2004). Generation of New Derivatives of the Antitumor Antibiotic Mithramycin by Altering the Glycosylation Pattern through Combinatorial Biosynthesis. Chemistry & Biology. Available at: [Link]

  • Prado, L., et al. (1999). The Mithramycin Gene Cluster of Streptomyces argillaceus Contains a Positive Regulatory Gene and Two Repeated DNA Sequences That Are Located at Both Ends of the Cluster. Journal of Bacteriology. Available at: [Link]

  • Nybo, S. E., et al. (2008). Mithramycin analogues generated by combinatorial biosynthesis show improved bioactivity. PubMed. Available at: [Link]

  • Remsing, L. L., et al. (2006). Mithramycin SK, A Novel Antitumor Drug with Improved Therapeutic Index, Mithramycin SA, and Demycarosyl-mithramycin SK: Three New Products Generated in the Mithramycin Producer Streptomyces argillaceus through Combinatorial Biosynthesis. Journal of the American Chemical Society. Available at: [Link]

  • Nybo, S. E., et al. (2008). Mithramycin Analogues Generated by Combinatorial Biosynthesis Show Improved Bioactivity. ACS Publications. Available at: [Link]

  • Zhang, W., et al. (2007). Engineered Biosynthesis of a Novel Amidated Polyketide, Using the Malonamyl-Specific Initiation Module from the Oxytetracycline Polyketide Synthase. Journal of the American Chemical Society. Available at: [Link]

  • Nuñez, L. E., et al. (2015). Pleiotropic Anti-Angiogenic and Anti-Oncogenic Activities of the Novel Mithralog Demycarosyl-3D-ß-D-Digitoxosyl-Mithramycin SK (EC-8042). PLoS One. Available at: [Link]

  • Lombó, F., et al. (2015). Transcriptional regulation of mithramycin biosynthesis in Streptomyces argillaceus: dual role as activator and repressor of the PadR-like regulator MtrY. Microbiology Society. Available at: [Link]

  • MIBiG. (2020). BGC0000247: Mithramycin. MIBiG: Minimum Information about a Biosynthetic Gene cluster. Available at: [Link]

  • Wang, Y., et al. (2009). Engineered biosynthesis of bacterial aromatic polyketides in Escherichia coli. PNAS. Available at: [Link]

  • Becerril-Espinosa, A., et al. (2020). Uncovering production of specialized metabolites by Streptomyces argillaceus. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2018). Engineered biosynthesis of milbemycins in the avermectin high-producing strain Streptomyces avermitilis. Microbial Cell Factories. Available at: [Link]

  • Truman, A. W., et al. (2021). Metathramycin, a new bioactive aureolic acid discovered by heterologous expression of a metagenome derived biosynthetic pathway. RSC Publishing. Available at: [Link]

  • González-Sabín, J., et al. (2015). Expanding the Chemical Diversity of the Antitumoral Compound Mithramycin by Combinatorial Biosynthesis and Biocatalysis. ChemistryOpen. Available at: [Link]

  • Liau, B., et al. (2015). Engineered polyketides: Synergy between protein and host level engineering. Biotechnology and Bioengineering. Available at: [Link]

  • Kumar, A., et al. (2015). Fermentation, Isolation of Mithramycin from Streptomyces of Playa Region and its Novel Anti-MRSA and Anti-VRE Activity. Symbiosis. Available at: [Link]

  • Organic Syntheses. (2021). Stereoselective [2+2] Cycloadditions: Synthesis of a Tri-O-Bn-D-Glucal-derived β-Lactam. Organic Syntheses. Available at: [Link]

Sources

Application

Preparation of Demycarosyl-3D-beta-D-digitoxosylmithramycin SK stock solutions

Application Note: Precision Handling and Stock Preparation of Demycarosyl-3D-β-D-digitoxosylmithramycin SK (EC-8042) Executive Summary & Molecule Profile Demycarosyl-3D-β-D-digitoxosylmithramycin SK (often abbreviated as...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Handling and Stock Preparation of Demycarosyl-3D-β-D-digitoxosylmithramycin SK (EC-8042)

Executive Summary & Molecule Profile

Demycarosyl-3D-β-D-digitoxosylmithramycin SK (often abbreviated as DIG-MSK or EC-8042 ) is a genetically engineered analogue of the aureolic acid antibiotic Mithramycin A (MTA). Generated through combinatorial biosynthesis in Streptomyces argillaceus, DIG-MSK was designed to overcome the severe toxicity profile of the parent compound while retaining or enhancing its antitumour activity.

Unlike standard antibiotics, DIG-MSK functions as a DNA minor groove binder with a high specificity for GC-rich sequences. Crucially, its biological activity is thermodynamically driven by the formation of a dimer coordinated by divalent cations (specifically Mg²⁺).[1] Improper solubilization or storage that ignores these physicochemical requirements will result in experimental failure due to precipitation, hydrolysis, or inactive monomeric states.

Table 1: Physicochemical Profile of DIG-MSK

PropertyDescriptionCritical Note
Chemical Class Aureolic Acid PolyketideHighly lipophilic; sensitive to acid hydrolysis.
Solubility DMSO, Methanol, AcetoneInsoluble in water/ether. Precipitates in aqueous buffers >10% v/v without carrier.
Stability pH & Light SensitiveGlycosidic bonds hydrolyze at low pH. Photo-oxidation occurs under UV/white light.
Bio-Requirement Mg²⁺ DependentDNA binding requires Mg²⁺ coordination; do not add Mg²⁺ to the long-term stock.
Primary Target GC-Rich DNA (Sp1 sites)Inhibits transcription factors (e.g., Sp1) and receptor tyrosine kinases (VEGFR).

Strategic Planning: The "Why" Behind the Protocol

To ensure data reproducibility, researchers must understand the three failure modes of aureolic acids:

  • Hydrolysis of the Trisaccharide Chain: The "Demycarosyl-3D-β-D-digitoxosyl" moiety is critical for minor groove interaction. Storage in acidic media or protic solvents (like water or ethanol) for extended periods can lead to solvolysis. DMSO is the mandatory solvent for stock solutions.

  • Inactive Monomers: DIG-MSK exists as a monomer in the absence of metal ions. It must dimerize to bind DNA.[1] However, pre-mixing Mg²⁺ in the stock solution can lead to uncontrolled aggregation or precipitation over time. Mg²⁺ should only be introduced in the working buffer.

  • Photo-degradation: The chromophore responsible for DNA intercalation is sensitive to photon energy. All handling must occur under low-light conditions.

Protocol: Preparation of Master Stock Solutions

Safety: DIG-MSK is a potent cytotoxic agent. Wear full PPE (nitrile gloves, lab coat, safety glasses) and work within a certified chemical fume hood.

Materials Required
  • Compound: Demycarosyl-3D-β-D-digitoxosylmithramycin SK (Solid).[2][3][4]

  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% (molecular biology grade).

  • Vessels: Amber glass vials (silanized preferred) or light-proof polypropylene cryovials.

  • Gas: Argon or Nitrogen stream (optional but recommended).

Step-by-Step Methodology
  • Equilibration: Allow the lyophilized product vial to equilibrate to room temperature for 30 minutes before opening. This prevents condensation of atmospheric moisture, which degrades the glycosidic bonds.

  • Gravimetric Analysis: Weigh the specific amount of DIG-MSK.

    • Note: Due to the high potency, it is often safer to dissolve the entire contents of the supplier's vial rather than attempting to weigh out sub-milligram quantities.

  • Solubilization (Target: 10 mM):

    • Calculate the volume of Anhydrous DMSO required.

    • Formula:

      
      
      
    • Add DMSO gently down the side of the vial.

    • Do NOT sonicate vigorously, as this generates heat. Vortex gently for 30–60 seconds until the yellow/orange powder is fully dissolved.

  • Aliquoting:

    • Immediately dispense into single-use aliquots (e.g., 10–50 µL) in amber tubes.

    • Why? Repeated freeze-thaw cycles introduce moisture and oxygen, accelerating degradation.

  • Preservation:

    • (Optional) Overlay the solution with a gentle stream of Argon to displace oxygen.

    • Flash freeze in liquid nitrogen or dry ice/ethanol bath.

  • Storage: Store at -80°C (preferred) or -20°C. Stable for 6 months at -80°C.

Protocol: Working Solutions & In Vitro Application

This section details how to transition from the Master Stock (DMSO) to the aqueous environment of a cell culture or biochemical assay without precipitating the drug.

The "Intermediate Dilution" Method

Direct addition of high-concentration DMSO stock to aqueous media often causes local precipitation (the "cloudy puff" effect).

  • Thaw: Thaw one aliquot of Master Stock (10 mM) on ice in the dark.

  • Intermediate Step: Prepare a 100x or 1000x intermediate dilution in the assay buffer or media (without serum initially, if possible).

    • Critical: Ensure the assay buffer contains Mg²⁺ (typically 1–5 mM MgCl₂) .

    • Reaction: This step allows the DIG-MSK monomers to coordinate with Mg²⁺ and form the bioactive dimer [DIG-MSK]₂-Mg²⁺.

  • Final Application: Add the intermediate solution to the cells or DNA sample.

    • Final DMSO Concentration: Keep < 0.5% (v/v) to avoid solvent toxicity.

Visualizing the Activation Pathway

The following diagram illustrates the critical transition from inactive storage form to active DNA-binding complex.

G cluster_0 Storage Phase (Inactive) cluster_1 Activation Phase (Aqueous) cluster_2 Target Engagement Monomer DIG-MSK Monomer (in DMSO) Dimer Bioactive Dimer [(DIG-MSK)2-Mg2+] Monomer->Dimer Dilution + Mixing Magnesium Mg2+ Ions (Buffer/Media) Magnesium->Dimer DNA GC-Rich DNA (Minor Groove) Dimer->DNA Binding Response Transcriptional Repression (Sp1) DNA->Response Inhibition

Figure 1: Activation pathway of DIG-MSK. The drug is stored as a monomer in DMSO but requires Magnesium ions in the aqueous phase to dimerize and bind DNA effectively.

Quality Control & Troubleshooting

Every batch of stock solution should be self-validated.

Self-Validation Step: Before critical experiments, perform a UV-Vis scan (300–500 nm).

  • Expected Result: Two major absorption maxima characteristic of the chromophore (typically near 280 nm and 405 nm).

  • Red Flag: A significant shift in the 405 nm peak or loss of yellow color indicates oxidation or hydrolysis.

Troubleshooting Table

ObservationProbable CauseCorrective Action
Precipitation in Media Dilution too rapid; DMSO % too high.Use the "Intermediate Dilution" method; ensure final DMSO < 0.5%.
Loss of Activity Acidic hydrolysis or lack of Mg²⁺.Check buffer pH (must be > 7.0); Verify MgCl₂ presence (1–5 mM).
Color Change (Brown) Photo-oxidation.Discard stock. Wrap future vials in aluminum foil.
Cytotoxicity in Control DMSO toxicity.Include a "Vehicle Only" (DMSO) control to normalize data.

References

  • Núñez, L. E., et al. (2012). "A Novel Mithramycin Analogue with High Antitumor Activity and Less Toxicity Generated by Combinatorial Biosynthesis."[5] Journal of Medicinal Chemistry, 55(12), 5813-5825.[5] [Link]

  • Ooms, F., et al. (2015). "Pleiotropic Anti-Angiogenic and Anti-Oncogenic Activities of the Novel Mithralog Demycarosyl-3D-ß-D-Digitoxosyl-Mithramycin SK (EC-8042)."[3] Oncotarget, 6(26), 22602–22617. [Link]

  • Waring, M. J. (1981). "DNA Modification and Cancer." Annual Review of Biochemistry, 50, 159-192. (Foundational mechanism of aureolic acids). [Link]

Sources

Method

Dosing regimens for Demycarosyl-3D-beta-D-digitoxosylmithramycin SK in xenograft models

Application Note: In Vivo Dosing & Handling of Demycarosyl-3D-beta-D-digitoxosylmithramycin SK (EC-8042) Executive Summary This guide details the handling, formulation, and dosing regimens for Demycarosyl-3D-beta-D-digit...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vivo Dosing & Handling of Demycarosyl-3D-beta-D-digitoxosylmithramycin SK (EC-8042)

Executive Summary

This guide details the handling, formulation, and dosing regimens for Demycarosyl-3D-beta-D-digitoxosylmithramycin SK (commonly referred to as EC-8042 or DIG-MSK ).

EC-8042 is a combinatorially biosynthesized analogue of Mithramycin A (Mithramycin).[1] While the parent compound (Mithramycin A) is a potent inhibitor of the Sp1 transcription factor, its clinical utility has been severely curtailed by a narrow therapeutic window and dose-limiting hepatotoxicity. EC-8042 was engineered to overcome these limitations, exhibiting a 10-fold improvement in therapeutic index and superior tolerability in murine models.

Key Mechanism: EC-8042 binds to GC-rich DNA sequences, displacing Sp1 and EWS-FLI1 transcription factors, thereby downregulating oncogenes such as MYC, VEGF, XIAP, and BCL2L1.

Compound Profile & Formulation

Chemical Name: Demycarosyl-3D-beta-D-digitoxosylmithramycin SK Synonyms: EC-8042, DIG-MSK, MTM-DIG-MSK Molecular Formula: C₅₀H₇₂O₂₃ Molecular Weight: ~1041.1 g/mol [2]

Formulation Protocol

Unlike many hydrophobic chemotherapeutics requiring complex vehicles (e.g., Cremophor/Ethanol), EC-8042 is relatively amenable to aqueous formulation for IV administration.

Reagents Required:

  • EC-8042 lyophilized powder (stored at -20°C, protected from light).

  • Sterile 0.9% Sodium Chloride (Saline) OR Phosphate Buffered Saline (PBS), pH 7.4.

  • Sterile 0.22 µm syringe filters (PES or Nylon).

Step-by-Step Preparation:

  • Equilibration: Allow the lyophilized vial to reach room temperature (15-20 mins) before opening to prevent moisture condensation.

  • Dissolution: Add the calculated volume of Sterile Saline (0.9% NaCl) directly to the vial to achieve a stock concentration of 2.0 – 4.0 mg/mL .

    • Note: If dissolution is slow, gentle vortexing is permitted. Avoid sonication if possible to prevent potential degradation of the glycosidic bonds.

  • Filtration: Filter the solution through a 0.22 µm sterile filter into a sterile amber glass vial.

  • Storage: Prepare fresh immediately prior to dosing. Discard unused reconstituted solution after 24 hours.

Validated Dosing Regimens (Xenograft Models)

The following regimens are derived from validated efficacy studies in Sarcoma (Ewing, Myxoid Liposarcoma) and Triple-Negative Breast Cancer (TNBC) models.

Protocol A: Standard Efficacy (Sarcoma & General Solid Tumors)

Recommended for initial screening of sensitivity in subcutaneous xenografts.

ParameterSpecificationNotes
Route Intravenous (IV) Tail vein injection is preferred over IP to maximize Cmax.
Dose 18 mg/kg Significantly higher than Mithramycin A (MTD ~1-2 mg/kg).
Frequency q3d (Every 3 days)Example: Days 0, 3, 6, 9, 12, 15, 18.
Duration 3-4 WeeksTypically 7-8 total doses.
Volume 10 mL/kge.g., 200 µL for a 20g mouse.
Protocol B: Alternative Maintenance (Breast Cancer/TNBC)

Used in models where slower clearance or higher sensitivity is suspected.

ParameterSpecificationNotes
Route Intravenous (IV)
Dose 12 mg/kg Lower dose allows for slightly extended frequency.
Frequency q4d (Every 4 days)Example: Days 0, 4, 8, 12, 16.
Duration 4 WeeksMonitor body weight closely during first week.
Protocol C: Cancer Stem Cell (CSC) Targeting

Designed to test "shock" clearance of tumor-initiating cells.

ParameterSpecificationNotes
Route Intravenous (IV)
Dose 50 mg/kg Single Bolus Dose. Do NOT repeat.
Frequency Once (Single Shot)Administer once tumors reach ~200-500 mm³.
Purpose Pharmacodynamic studiesAssess CSC markers (e.g., Sox2, Nanog) 24-48h post-dose.

Safety & Toxicology Benchmarks

EC-8042 has a distinct safety profile compared to Mithramycin A. Researchers must not extrapolate Mithramycin A doses to EC-8042, as EC-8042 is much less toxic.

CompoundSingle Dose MTD (IV)Repeated Dose MTD (q2d/q3d)Primary Toxicity
Mithramycin A ~1.0 - 2.0 mg/kg0.5 - 1.0 mg/kgHepatotoxicity, Bleeding
Mithramycin SK ~32 mg/kg8 - 18 mg/kgGeneral Toxicity
EC-8042 (DIG-MSK) > 50 mg/kg 18 - 24 mg/kg Mild Weight Loss (Transient)

Monitoring Rules:

  • Body Weight: Weigh mice daily for the first 7 days, then 3x/week.

  • Stop Rule: If body weight loss >15% compared to Day 0, suspend dosing until recovery.

  • Signs of Distress: Monitor for piloerection or reduced motility, though these are rare at 18 mg/kg.

Mechanistic Visualization

The following diagrams illustrate the mechanism of action and the experimental workflow for EC-8042.

Figure 1: Mechanism of Action (Sp1 Displacement)

MOA DNA GC-Rich Promoter Region (VEGF, c-Myc, BCL2L1) Complex Drug-DNA Complex (Minor Groove Binding) DNA->Complex Forms Transcription Gene Transcription (Oncogenesis) DNA->Transcription Drives Sp1 Sp1 / EWS-FLI1 Transcription Factors Sp1->DNA Binds EC8042 EC-8042 (DIG-MSK) EC8042->DNA High Affinity Binding EC8042->Sp1 Displaces Complex->Transcription Inhibits Inhibition Transcriptional Blockade (Apoptosis / Anti-Angiogenesis) Complex->Inhibition Promotes

Caption: EC-8042 binds with high affinity to GC-rich DNA minor grooves, physically displacing oncogenic transcription factors like Sp1 and EWS-FLI1, leading to tumor growth arrest.

Figure 2: In Vivo Experimental Workflow

Workflow cluster_0 Preparation cluster_1 Execution Lyophil Lyophilized EC-8042 (-20°C) Recon Reconstitute (0.9% Saline) Lyophil->Recon Filter Filter Sterilize (0.22 µm) Recon->Filter Tumor Tumor Volume 100-200 mm³ Filter->Tumor  Inject Dose IV Injection 18 mg/kg q3d Tumor->Dose Monitor Monitor BW & Tumor Size Dose->Monitor Monitor->Dose  Repeat (7-8 doses)

Caption: Standardized workflow for EC-8042 xenograft studies, emphasizing fresh reconstitution and cyclical dosing based on tumor volume.

References

  • Núñez, L. E., et al. (2012). A Novel Mithramycin Analogue with High Antitumor Activity and Less Toxicity Generated by Combinatorial Biosynthesis.[2] Journal of Medicinal Chemistry.

  • Osgood, C. L., et al. (2016).[3] Identification of mithramycin analogs with improved targeting of the EWS-FLI1 transcription factor. Clinical Cancer Research.

  • Tornin, J., et al. (2016). Inhibition of SP1 by the mithramycin analog EC-8042 efficiently targets tumor initiating cells in sarcoma. Oncotarget.[4][5][6]

  • Vizcaíno, C., et al. (2014). Antitumoral activity of the mithralog EC-8042 in triple negative breast cancer linked to cell cycle arrest in G2.[1] Oncotarget.[4][5][6]

  • EntreChem SL. (2016). EC-8042: First in class agent for pediatric and adult tumors with transcriptional deregulation. Medicamentos Innovadores.

Sources

Application

Application Note: Structural Crystallization of Mithramycin-DNA Complexes

[1][2][3][4] Executive Summary Mithramycin A (MTM) is an aureolic acid antibiotic that acts as a potent reversible inhibitor of replication and transcription. Its mechanism involves binding to the minor groove of GC-rich...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary

Mithramycin A (MTM) is an aureolic acid antibiotic that acts as a potent reversible inhibitor of replication and transcription. Its mechanism involves binding to the minor groove of GC-rich DNA sequences as a magnesium-coordinated dimer.[1] Despite its therapeutic potential (e.g., in Ewing sarcoma), crystallizing the native MTM-DNA complex is notoriously difficult due to the drug's aggregation tendencies, light sensitivity, and the strict requirement for divalent cations to mediate dimerization.

This guide provides a field-proven workflow for crystallizing MTM-DNA complexes. It moves beyond standard screening to focus on the Mg²⁺-switch mechanism , precise stoichiometry control, and specific precipitant matrices (MPD-based) that favor the unique hydration shell of the aureolic acid dimer.

Scientific Mechanism & Causality

To crystallize MTM, one must understand that the monomer does not bind DNA . The functional unit is a dimer formed only in the presence of divalent cations (Mg²⁺, Zn²⁺, or Co²⁺).

  • The Dimerization Switch: Two MTM monomers coordinate a single metal ion. This coordination orients the hydrophilic sugar moieties (C-D-E trisaccharide) outward and the hydrophobic aglycones inward, creating a shape complementary to the widened minor groove of GC-rich DNA.

  • Sequence Specificity: The dimer recognizes sequences of the form 5'-X(G/C)(G/C)X-3'.

  • Crystallographic Challenge: If Mg²⁺ is added to MTM without DNA, it may precipitate as an amorphous aggregate. If DNA is added without Mg²⁺, no binding occurs. The protocol below utilizes a "Co-Incubation" strategy to manage this equilibrium.

Mechanism Visualization

The following diagram illustrates the critical Mg²⁺-dependent assembly pathway required for successful crystallization.

MTM_Mechanism cluster_conditions Critical Parameters Monomer MTM Monomer (Inactive) Dimer Metal-Coordinated Dimer (Active) Monomer->Dimer 2:1 Stoichiometry Mg Mg²⁺ / Zn²⁺ (Cation) Mg->Dimer Coordination Complex Holo-Complex (Crystallizable) Dimer->Complex Groove Insertion DNA GC-Rich DNA (Minor Groove) DNA->Complex Structural Template

Figure 1: The assembly pathway of the Mithramycin-DNA complex.[2] Note that the metal cation is the limiting reagent for dimerization.

Pre-Crystallization Characterization (Quality Control)

Before setting drops, the components must be validated.[3] MTM is prone to oxidative degradation and light-induced cleavage.

Reagent Preparation
  • Mithramycin Stock: Dissolve MTM powder in degassed water or 10 mM Tris (pH 7.0). Avoid DMSO if possible, as it can affect the minor groove hydration layer. Store in amber tubes at -20°C.

  • DNA Oligomer: Palindromic sequences are required for high-symmetry space groups.

    • Recommended Sequence:d(TCGCGA) or d(AGAGGCCTCT).

    • Purification: Anion-exchange HPLC is mandatory. Desalt using Centricon filters (3 kDa cutoff) into water.

Stoichiometry Verification (UV-Vis Titration)

Do not rely on calculated weights. MTM purity varies.

  • Prepare 1 mL of 5 µM DNA in 10 mM Tris (pH 7.5), 50 mM NaCl.

  • Add MgCl₂ to a final concentration of 5 mM.

  • Titrate MTM into the cuvette in 0.5 equivalent increments.

  • Endpoint: Monitor absorbance at 400-440 nm (MTM absorbance). A bathochromic shift (red shift) indicates Mg²⁺ binding. Saturation usually occurs at a 2:1 (Drug:DNA) ratio per binding site.

Crystallization Protocol

The "Magnesium-First" Strategy

Direct mixing often leads to precipitation. Use this specific order of addition to generate the complex in solution before introducing the precipitant.

Complex Formation Buffer:

  • 10 mM Sodium Cacodylate (pH 6.0 - 6.5)

  • 50 mM NaCl[4]

  • 5 mM MgCl₂ (Essential)

  • Optional: 1 mM Spermine (stabilizes DNA lattice packing)

Procedure:

  • Dissolve DNA in the buffer to a concentration of 1.5 mM.

  • Add MTM stock slowly to the DNA solution to reach a final ratio of 2.2 : 1 (MTM : DNA duplex) .

  • Incubate at 4°C for 1 hour in the dark.

  • Centrifuge at 14,000 x g for 10 minutes to remove any amorphous aggregates.

Screening Matrix (Hanging Drop Vapor Diffusion)

Aureolic acid complexes crystallize best in alcohol/diol-based conditions rather than high-salt conditions.

Reservoir Solution (Precipitant):

  • Primary Agent: 2-Methyl-2,4-pentanediol (MPD)

  • Concentration Range: 20% to 45% (v/v)

  • Buffer: 50 mM Sodium Cacodylate (pH 6.0) or MES (pH 6.0)

  • Additives: 2-5 mM MgCl₂ or Zn(OAc)₂ (Zinc often yields better diffraction for analogs).

Drop Setup:

  • Mix 1 µL of Complex Solution + 1 µL of Reservoir Solution .

  • Seal over 500 µL reservoir.

  • Temperature: 20°C (Room Temp) is generally preferred over 4°C for MPD conditions.

Detailed Workflow Diagram

Crystallization_Workflow Start Purified Components Mix Complex Formation (DNA + Mg²⁺ + MTM) Start->Mix Slow Addition Filter Clarification (14k x g, 10 min) Mix->Filter Remove Aggregates Screen MPD Screening (20-45% v/v) Filter->Screen Hanging Drop Screen->Mix Precipitate? Reduce [Mg²⁺] Optimize Optimization (Add Spermine/Zn²⁺) Screen->Optimize Nucleation Observed Xray X-Ray Diffraction Optimize->Xray Cryo-protect

Figure 2: Step-by-step workflow from component mixing to diffraction.

Optimization & Troubleshooting

Data Summary: Common Successful Conditions

The following table summarizes conditions from successful structural determinations of MTM and its analogs (e.g., MTM SA-Trp).

ParameterCondition A (Standard)Condition B (Alternative)Purpose
Buffer 50 mM Na Cacodylate pH 6.050 mM MES pH 6.0Maintain weak acidic pH for stability.
Precipitant 30-40% MPD25% PEG 400MPD mimics the hydrophobic groove environment.
Cation 5 mM MgCl₂4 mM Zinc AcetateZn²⁺ can provide anomalous signal for phasing.
Additive 2 mM Spermine10 mM MnCl₂Spermine improves lattice order; Mn²⁺ alters packing.
DNA Length 6-10 bp (Palindromic)12 bp (Overhangs)Shorter DNA reduces solvent channels.
Expert Insight: The "Boron Trap"

Critical Warning: It has been documented that borosilicate glassware can leach boron, which forms a covalent complex with MTM sugars, altering the structure (PDB 6E4N).

  • Solution: Use plasticware for all MTM stock preparations. If boron contamination is suspected (unexpected electron density), switch to plastic-only workflows.

Handling Precipitation
  • Issue: Heavy yellow precipitate immediately upon mixing.

  • Cause: MTM is hydrophobic and aggregates before finding the DNA.

  • Fix: Reduce MTM concentration. Ensure Mg²⁺ is added to the DNA before the drug. Alternatively, use a "Touch Drop" method where MTM is streaked into the DNA drop.

References

  • Hou, C., et al. (2016). Structures of mithramycin analogues bound to DNA and implications for targeting transcription factor FLI1.[2] Nucleic Acids Research. Link

  • Keniry, M. A., et al. (1993). The three-dimensional structure of the 4:1 mithramycin:d(ACCCGGGT)2 complex.[5] Journal of Molecular Biology.[5] Link

  • Sastry, M., & Patel, D. J. (1993). Solution structure of the mithramycin dimer-DNA complex. Biochemistry.[2][6][7][8][9] Link

  • RCSB PDB. Structure 469D: Mithramycin-DNA Complex.Link

  • Hampton Research. Nucleic Acid Crystallization Handbook.Link

Sources

Method

Technical Characterization of Demycarosyl-3D-beta-D-digitoxosylmithramycin SK: A Spectroscopic Guide

This Application Note and Protocol Guide is designed for researchers in drug discovery and natural product chemistry. It details the spectroscopic characterization of Demycarosyl-3D-beta-D-digitoxosylmithramycin SK (also...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers in drug discovery and natural product chemistry. It details the spectroscopic characterization of Demycarosyl-3D-beta-D-digitoxosylmithramycin SK (also known as DIG-MSK or EC-8042 ), a genetically engineered analogue of the aureolic acid antibiotic Mithramycin A.[1]

Introduction & Compound Profile

Demycarosyl-3D-beta-D-digitoxosylmithramycin SK (DIG-MSK) represents a significant advancement in the aureolic acid class of antineoplastic agents.[1] Unlike the parent compound Mithramycin A (Mithramycin), DIG-MSK exhibits an improved therapeutic index, primarily due to altered DNA binding kinetics and reduced toxicity.[1][2][3]

This compound is generated through combinatorial biosynthesis using Streptomyces argillaceus mutants.[1][4] Structural validation requires precise differentiation from the parent compound and other biosynthetic intermediates (e.g., Mithramycin SK, Mithramycin SDK).

Chemical Profile
FeatureSpecification
Common Name DIG-MSK, EC-8042
Formula C₅₀H₇₂O₂₃
Molecular Weight 1041.09 Da
Class Aureolic Acid Polyketide Glycoside
Aglycone Mithramycin SK Type (Butyl side chain at C-3)
Glycosylation (C-2) Trisaccharide: D-Olivose – D-Oliose – D-Digitoxose
Glycosylation (C-6) Disaccharide: D-Olivose – D-Olivose

Structural Logic & Biosynthetic Context

To correctly interpret spectroscopic data, one must understand the structural deviations from Mithramycin A.

  • Aglycone Modification (The "SK" Variation): The C-3 side chain is shortened from a 1'-hydroxy-2'-oxo-pentyl chain (Mithramycin A) to a butyl chain variant.[1] This results in distinct NMR shifts in the aliphatic region and a mass difference in the aglycone fragment.

  • Sugar Exchange (The "DIG" Variation): The terminal sugar of the trisaccharide chain (Sugar E) is altered.

    • Mithramycin A: D-Mycarose (Branched, 3-C-methyl).[1]

    • DIG-MSK:D-Digitoxose (Unbranched, no C-3 methyl).[1]

    • Impact: This results in a mass reduction of 14 Da (–CH₂) and the disappearance of the characteristic C-3 methyl singlet in ¹H NMR.

G cluster_trisaccharide C-2 Trisaccharide Chain cluster_disaccharide C-6 Disaccharide Chain Aglycone Aglycone Core (SK-Type: Butyl Chain) SugarA Sugar C (D-Olivose) Aglycone->SugarA O-Glycosidic (C-2) SugarF Sugar A (D-Olivose) Aglycone->SugarF O-Glycosidic (C-6) SugarB Sugar D (D-Oliose) SugarA->SugarB 1->3 SugarE Sugar E (D-Digitoxose) *Key Modification* SugarB->SugarE 1->3 (Beta-Linkage) SugarG Sugar B (D-Olivose) SugarF->SugarG 1->3 Note Diff vs. Mithramycin A: 1. Side chain: Pentyl -> Butyl 2. Sugar E: Mycarose -> Digitoxose

Figure 1: Structural connectivity of DIG-MSK.[1] Red node indicates the critical biosynthetic substitution.

Protocol 1: Mass Spectrometry (MS) Characterization[1]

Objective: Confirm molecular formula and glycosidic sequence via fragmentation analysis.

Methodology
  • Instrument: Q-TOF or Orbitrap MS (High Resolution).[1]

  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1][5]

  • Solvent: Methanol/Water (1:[1]1) + 0.1% Formic Acid.[1]

Data Interpretation

The mass spectrum should exhibit a sodium adduct ion [M+Na]+ consistent with the formula C₅₀H₇₂O₂₃.

Ion SpeciesCalculated m/zDescription
[M+Na]⁺ 1063.44 Sodium adduct of DIG-MSK
[M+H]⁺ 1041.46 Protonated molecular ion
Fragment 1 ~911Loss of terminal Digitoxose (Sugar E) [M - 130]
Fragment 2 ~781Loss of Digitoxose + Oliose (Sugar D+E)
Aglycone ~406-420SK-Aglycone core (varies by exact cleavage)

Critical Check: Ensure the mass difference between the molecular ion and the first major fragment is 130 Da (corresponding to a dideoxyhexose like digitoxose). If the difference is 144 Da , the compound contains Mycarose (Mithramycin SK), indicating a purification failure.

Protocol 2: UV-Vis & Complexation[1]

Objective: Verify the integrity of the aureolic acid chromophore and its ability to form functional dimers with Mg²⁺ (essential for DNA binding).

Methodology
  • Blank: Methanol or Buffer (10 mM Tris, pH 7.5).

  • Sample: 20 µM DIG-MSK.

  • Titration: Add MgCl₂ sequentially (0 to 100 µM).

Expected Results
  • Apo-form (No Mg²⁺): Maxima at 230 nm and 280 nm , with a broad band around 430 nm .[1]

  • Holo-form (+ Mg²⁺): A bathochromic shift of the long-wavelength band (from ~430 nm to 440-450 nm ) and hyperchromicity indicate the formation of the Mg²⁺-coordinated dimer.[1]

  • Note: If no shift occurs, the aglycone core (specifically the 1-oxo-3-hydroxy moiety) may be degraded.[1]

Protocol 3: NMR Spectroscopy (The Core Analysis)[1]

Objective: Unambiguous assignment of the "SK" side chain and the "Digitoxose" sugar.

Experimental Setup
  • Solvent: Acetone-d₆ (Preferred for resolution of hydroxyl protons) or Methanol-d₄.[1]

  • Field Strength: ≥ 500 MHz (essential for sugar overlap resolution).[1]

  • Experiments: ¹H, ¹³C, COSY, HSQC, HMBC, ROESY.

Key Assignment Strategy
A. The "SK" Side Chain (Aglycone)

Focus on the aliphatic region (0.8 – 2.5 ppm).[1]

  • Mithramycin A: Shows a pentyl chain pattern.[1]

  • DIG-MSK: Shows a butyl pattern.[1] Look for the terminal methyl triplet and methylene signals.

  • Diagnostic: Absence of the specific γ/δ methylene protons associated with the longer pentyl chain of the parent compound.

B. The Sugar "E" (Digitoxose vs. Mycarose)

This is the definitive identification step.

FeatureMithramycin A (Mycarose)DIG-MSK (Digitoxose)
C-3 Position Quaternary Carbon (Singlet in ¹³C)Methine/Methylene (Doublet/Triplet in ¹³C)
C-3 Substituent Methyl Singlet (~1.2 ppm in ¹H)Hydrogen (Multiplet in ¹H)
H-1 (Anomeric) ~5.0 - 5.2 ppm~5.62 ppm (Distinct downfield shift)
Connectivity HMBC: Me-3 → C-3HMBC: H-3 → C-2, C-4

Detailed ¹H NMR Protocol:

  • Locate the five anomeric protons (range 4.5 – 6.0 ppm).[1]

  • Identify H-1E (Sugar E anomeric).[1] In DIG-MSK, this is typically the most downfield anomeric signal (δ 5.62 ppm , dd).[1]

  • Use COSY to trace the spin system of Sugar E: H-1 → H-2 → H-3 .[1]

    • Validation: In Digitoxose, H-3 couples to H-4.[1] In Mycarose, the spin system is interrupted at C-3 by the quaternary center.[1]

  • HMBC Verification: Verify the linkage of Sugar E (H-1) to Sugar D (C-3).

Reference Data (Acetone-d₆)[1]
  • H-1E (Digitoxose): δ 5.62 (dd, J = 9.8, 2.0 Hz)[1]

  • H-3E (Digitoxose): δ 4.45 (m) — Note: This signal is absent/replaced by methyl in Mycarose.[1]

  • Aglycone Methyls: Distinct singlets for aglycone aromatic methyls.[1]

References

  • Núñez, L. E., et al. (2012).[1] "A Novel Mithramycin Analogue with High Antitumor Activity and Less Toxicity Generated by Combinatorial Biosynthesis."[6] Journal of Medicinal Chemistry, 55(12), 5813–5825.[1] Link[1]

  • Remsing, L. L., et al. (2003).[1] "Mithramycin SK, A Novel Antitumor Drug with Improved Therapeutic Index...[2][4] Generated in... Streptomyces argillaceus."[2][5] Journal of American Chemical Society, 125(19), 5745–5753.[1] Link[1]

  • Fernández-Guizán, A., et al. (2015).[1][2] "Pleiotropic Anti-Angiogenic and Anti-Oncogenic Activities of the Novel Mithralog Demycarosyl-3D-ß-D-Digitoxosyl-Mithramycin SK (EC-8042)."[1][2][3] PLOS ONE, 10(11), e0140786.[1][2] Link

  • Wohlert, S. E., et al. (1999).[1] "Insights into the Biosynthesis of the Aureolic Acid Antibiotics...". Journal of Natural Products. (Contextual reference for glycosyltransferase specificity).

Sources

Application

Application Notes and Protocols: Unveiling Cell Cycle Arrest by Mithramycin SK Using Flow Cytometry

Introduction: Mithramycin SK and the Imperative of Cell Cycle Analysis Mithramycin SK (MSK) is a potent analog of the aureolic acid antibiotic mithramycin A (MTA), a class of compounds known for their antitumor propertie...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Mithramycin SK and the Imperative of Cell Cycle Analysis

Mithramycin SK (MSK) is a potent analog of the aureolic acid antibiotic mithramycin A (MTA), a class of compounds known for their antitumor properties.[1][2] These agents exert their effects by binding to the minor groove of GC-rich DNA sequences, a mechanism that can interfere with the binding of transcription factors and subsequently inhibit DNA and RNA polymerase activity.[3][4] This disruption of fundamental cellular processes often culminates in the arrest of the cell cycle, a critical control point for cell proliferation and a primary target for many anticancer therapies.[5][6] Therefore, the precise characterization of how novel compounds like MSK impact cell cycle progression is a cornerstone of preclinical drug development.

Flow cytometry stands as a powerful, high-throughput technique for dissecting the cell cycle.[7] By staining cellular DNA with a fluorescent dye, typically propidium iodide (PI), the distribution of a cell population across the different phases of the cell cycle (G0/G1, S, and G2/M) can be quantitatively assessed based on DNA content.[8][9] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for analyzing cell cycle arrest induced by mithramycin SK using flow cytometry.

The Science Behind the Technique: Principles of Flow Cytometry-Based Cell Cycle Analysis

The foundation of this method lies in the stoichiometric binding of a fluorescent intercalating dye, such as propidium iodide, to the DNA within each cell.[10][11] This means the amount of fluorescence emitted by a stained cell is directly proportional to its DNA content. A typical eukaryotic cell cycle is characterized by distinct phases with varying DNA content:

  • G0/G1 Phase: Cells in the resting (G0) or first gap (G1) phase contain a diploid (2N) amount of DNA.

  • S Phase: During the synthesis (S) phase, DNA replication occurs, resulting in a continuous distribution of DNA content between 2N and 4N.

  • G2/M Phase: Cells in the second gap (G2) and mitotic (M) phases have a tetraploid (4N) amount of DNA, having completed DNA replication.[9]

By passing a stream of single, stained cells through a laser beam in a flow cytometer, the fluorescence of each cell is measured. The resulting data is typically displayed as a histogram, where the x-axis represents fluorescence intensity (and thus DNA content) and the y-axis represents the number of cells (events). This allows for the clear visualization and quantification of the percentage of cells in each phase of the cell cycle.[12]

It is crucial to treat the cells with RNase because propidium iodide can also bind to double-stranded RNA, which would otherwise interfere with the accurate measurement of DNA content.[10][13] Cell fixation, commonly with cold ethanol, is another critical step that permeabilizes the cell membrane, allowing the dye to enter and stain the nuclear DNA.[14][15]

Visualizing the Mechanism and Workflow

To better understand the process, the following diagrams illustrate the mechanism of mithramycin SK and the experimental workflow.

Mithramycin_SK_Mechanism cluster_inhibition Inhibition MSK Mithramycin SK DNA GC-Rich DNA Promoter Regions MSK->DNA Binds to minor groove MSK->DNA Blocks TF binding TF Transcription Factors (e.g., Sp1) Transcription Gene Transcription DNA->Transcription Initiates TF->DNA Normally binds CellCycle Cell Cycle Progression Transcription->CellCycle Drives Arrest Cell Cycle Arrest Transcription->Arrest Is Inhibited

Caption: Mechanism of Mithramycin SK-induced cell cycle arrest.

Flow_Cytometry_Workflow start Start: Cell Culture treatment Treat with Mithramycin SK (and controls) start->treatment harvest Harvest Cells (e.g., Trypsinization) treatment->harvest wash1 Wash with PBS harvest->wash1 fix Fix in Cold 70% Ethanol (Permeabilization) wash1->fix wash2 Wash with PBS fix->wash2 stain Stain with PI/RNase Solution wash2->stain acquire Acquire on Flow Cytometer stain->acquire analyze Analyze Data (Gating and Quantification) acquire->analyze end End: Results analyze->end

Caption: Experimental workflow for cell cycle analysis by flow cytometry.

Detailed Protocols

Materials and Reagents

  • Cell culture medium and supplements

  • Mithramycin SK (appropriate solvent, e.g., DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA (for adherent cells)

  • 70% Ethanol, ice-cold

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 0.1% Triton X-100, 0.1% Sodium Citrate in PBS)

  • RNase A (DNase-free, e.g., 100 µg/mL final concentration)

  • Flow cytometry tubes (e.g., 5 mL polystyrene tubes)

  • Centrifuge

  • Flow cytometer

Experimental Protocol: Cell Cycle Analysis of Mithramycin SK-Treated Cells

  • Cell Seeding and Treatment:

    • Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of harvest and do not reach confluency.

    • Allow cells to adhere and resume proliferation (typically 24 hours).

    • Treat cells with varying concentrations of mithramycin SK and a vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48, 72 hours). It is advisable to include a positive control for cell cycle arrest if available.

  • Cell Harvesting:

    • Adherent cells: Aspirate the culture medium. Wash the cells once with PBS. Add an appropriate volume of Trypsin-EDTA and incubate until cells detach. Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube.

    • Suspension cells: Transfer the cell suspension directly to a conical tube.

    • Centrifuge the cells at 300 x g for 5 minutes. Aspirate the supernatant.

  • Washing:

    • Resuspend the cell pellet in 1-2 mL of cold PBS.

    • Centrifuge at 300 x g for 5 minutes and aspirate the supernatant.

  • Fixation:

    • Resuspend the cell pellet in the residual PBS (approximately 100 µL).

    • While gently vortexing the cell suspension, add 1 mL of ice-cold 70% ethanol dropwise to prevent cell clumping.[14]

    • Incubate the cells on ice or at -20°C for at least 30 minutes. Cells can be stored at -20°C in ethanol for several weeks.[10]

  • Staining:

    • Centrifuge the fixed cells at a higher speed (e.g., 500-800 x g) for 5 minutes to pellet the less buoyant fixed cells.[14] Aspirate the ethanol.

    • Wash the cells once with 2 mL of PBS and centrifuge as in the previous step. Aspirate the supernatant.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate for 15-30 minutes at room temperature in the dark.[13]

  • Flow Cytometry Acquisition:

    • Analyze the samples on a flow cytometer.

    • Use a low flow rate to ensure accurate data collection.[14]

    • Collect data for at least 10,000-20,000 single-cell events.

    • Use a dot plot of forward scatter (FSC) versus side scatter (SSC) to gate on the main cell population and exclude debris.

    • Use a dot plot of the PI signal area versus height or width to gate on single cells and exclude doublets and aggregates.[14]

    • Collect the PI fluorescence signal on a linear scale.[14]

Data Analysis and Interpretation

The primary output of the experiment will be a histogram of PI fluorescence intensity. Software packages associated with the flow cytometer or third-party programs (e.g., FlowJo, FCS Express) can be used to model the cell cycle distribution and calculate the percentage of cells in the G0/G1, S, and G2/M phases.

Interpreting the Results:

An accumulation of cells in a particular phase of the cell cycle in the mithramycin SK-treated samples compared to the vehicle control indicates cell cycle arrest at that phase. For example:

  • G1 Arrest: An increase in the percentage of cells in the G0/G1 peak and a decrease in the S and G2/M populations.

  • S Phase Arrest: An accumulation of cells in the S phase region of the histogram.

  • G2/M Arrest: An increase in the percentage of cells in the G2/M peak.[12]

It has been observed that mithramycin SK can induce a transient halt in the G1 phase in some cell lines, while in others, it may lead to arrest in the G2/M phase.[16][17] The specific effect can be cell-type dependent.

Quantitative Data Presentation

Treatment Group% Cells in G0/G1% Cells in S Phase% Cells in G2/M
Vehicle Control55.2 ± 3.128.7 ± 2.516.1 ± 1.8
Mithramycin SK (X nM)72.5 ± 4.515.3 ± 2.112.2 ± 1.5
Mithramycin SK (Y nM)20.1 ± 2.830.5 ± 3.049.4 ± 4.2

Table represents hypothetical data for illustrative purposes. Actual results will vary based on cell line, drug concentration, and exposure time.

Troubleshooting and Best Practices

  • Cell Clumping: Ensure single-cell suspension before fixation. Add ethanol dropwise while vortexing. Filtering the stained sample through a nylon mesh before acquisition can also help.[14]

  • High Coefficient of Variation (CV) of G0/G1 Peak: This can be due to inconsistent staining, improper instrument setup, or a high flow rate. Ensure proper mixing during staining and use a low flow rate.

  • Debris and Doublets: Use appropriate gating strategies based on forward and side scatter to exclude debris, and pulse-width or pulse-area parameters to exclude cell doublets.[9]

  • RNase Treatment: Inadequate RNase treatment can lead to a broad G0/G1 peak due to RNA staining. Ensure the RNase is active and the incubation is sufficient.[10]

Conclusion

This application note provides a robust framework for investigating the effects of mithramycin SK on the cell cycle using flow cytometry with propidium iodide staining. By understanding the underlying principles and adhering to the detailed protocols, researchers can generate high-quality, reproducible data to elucidate the mechanism of action of this promising anticancer agent. The ability to precisely quantify cell cycle distribution is invaluable for drug development, providing critical insights into the cytostatic or cytotoxic effects of novel therapeutic compounds.

References

  • Coomes, J., & Pokoik, L. (2019). Assaying cell cycle status using flow cytometry. Current Protocols in Cytometry, 88(1), e58.
  • Bataller, M., Méndez, C., Salas, J. A., & Portugal, J. (2008). Mithramycin SK modulates polyploidy and cell death in colon carcinoma cells. Molecular Cancer Therapeutics, 7(9), 2988–2997.
  • Remsing, N. N., Bahadori, H. R., & Portugal, J. (2003). The activity of a novel mithramycin analogue is related to its binding to DNA, cellular accumulation, and inhibition of. Anti-Cancer Drugs, 14(1), 57-64.
  • Scott, D., Chen, J. M., Bae, Y., & Rohr, J. (2013). Semi-synthetic mithramycin SA derivatives with improved anticancer activity. Chemical Biology & Drug Design, 81(5), 615-624.
  • University of Virginia School of Medicine. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

  • UCL Great Ormond Street Institute of Child Health. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • Portugal, J. (2024, June). Mithramycin and its analogs: Molecular features and antitumor action. Pharmacology & Therapeutics.
  • Núñez, L. E., Remsing, N. N., Meck, C., Méndez, C., & Salas, J. A. (2012). Novel GC-rich DNA-binding compound produced by a genetically engineered mutant of the mithramycin producer Streptomyces argillaceus exhibits improved transcriptional repressor activity: implications for cancer therapy. Nucleic Acids Research, 40(21), 10842–10854.
  • Remsing, L. L., Garcia-Bernardo, J., Gonzalez-Sabin, J., Lombo, F., Meck, C., & Rohr, J. (2003). Mithramycin SK, A Novel Antitumor Drug with Improved Therapeutic Index, Mithramycin SA, and Demycarosyl-mithramycin SK: Three New Products Generated in the Mithramycin Producer Streptomyces argillaceus through Combinatorial Biosynthesis. Journal of the American Chemical Society, 125(19), 5745-5753.
  • Bataller, M., Méndez, C., Salas, J. A., & Portugal, J. (2008). Mithramycin SK modulates polyploidy and cell death in colon carcinoma cells. Molecular Cancer Therapeutics, 7(9), 2988-2997.
  • Qi, F., Li, A., Inagaki, Y., Gao, J., Li, J., Kokudo, N., Li, X. K., & Tang, W. (2015).
  • Kamisetti, S., & Gali, V. N. (2025, September 11). Evaluation of Mithramycin in Combination with Chemotherapeutic Agents Against Ewing Sarcoma Cell Lines. International Journal of Molecular Sciences, 26(18), 4785.
  • RohitKumar, H. G., Asha, K. R., Raghavan, S. C., & Advi Rao, G. M. (2015). DNA intercalative 4-butylaminopyrimido[4′,5′:4,5]thieno(2,3-b)quinoline induces cell cycle arrest and apoptosis in leukemia cells. Tumor Biology, 36(1), 383–394.
  • IQ Products. (n.d.). Propidium Iodide for (apoptotic) cell death analysis. Retrieved from [Link]

  • Immunostep. (2017, March 10). PI/RNASE Solution. Retrieved from [Link]

  • Remsing, N. N., & Portugal, J. (2007). Entropically-driven binding of mithramycin in the minor groove of C/G-rich DNA sequences. Nucleic Acids Research, 35(8), 2749–2758.
  • ResearchGate. (2024, June 29). Exact mechanism of anti-cancer agents.? Retrieved from [Link]

  • Breveglieri, G., Salvatori, F., Zuccato, C., Finotti, A., & Gambari, R. (2023). Effects of Mithramycin on BCL11A Gene Expression and on the Interaction of the BCL11A Transcriptional Complex to γ-Globin Gene Promoter Sequences. International Journal of Molecular Sciences, 24(20), 15065.
  • Mfouo-Tynga, I. S., & Abrahamse, H. (2023). Photodynamic therapy induced cell cycle arrest and cancer cell synchronization: review. Frontiers in Pharmacology, 14, 1198595.
  • Biocompare. (2020, August 6). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]

  • Nunez, R. (2001). DNA measurement and cell cycle analysis by flow cytometry. Current Issues in Molecular Biology, 3(3), 67-70.
  • Tolosa, L., Cabrera, D., Olmo, Y., Carmona-Cuenca, I., Estrela, J. M., & Ortega, Á. L. (2021). Actinomycin D Arrests Cell Cycle of Hepatocellular Carcinoma Cell Lines and Induces p53-Dependent Cell Death: A Study of the Molecular Mechanism Involved in the Protective Effect of IRS-4. International Journal of Molecular Sciences, 22(17), 9226.
  • NanoCellect Biomedical. (2020, February 24). How to Complete Cell Cycle Analysis via Flow Cytometry. Retrieved from [Link]

  • IGBMC. (2010, April 3). Cell cycle staining with Propidium Iodide for the cytoplasmic GFP transfected cells using Paraformaldehyde and Ethanol. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving fermentation yields of Demycarosyl-3D-beta-D-digitoxosylmithramycin SK

Topic: Yield Optimization for Demycarosyl-3D-beta-D-digitoxosylmithramycin SK Welcome to the Advanced Fermentation Support Hub. Your Guide: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization for Demycarosyl-3D-beta-D-digitoxosylmithramycin SK

Welcome to the Advanced Fermentation Support Hub. Your Guide: Dr. Aris Thorne, Senior Application Scientist, Natural Products Chemistry.

You are likely here because your titers of Demycarosyl-3D-beta-D-digitoxosylmithramycin SK (henceforth referred to as DIG-MSK ) are stalling in the sub-milligram/liter range. This is a common bottleneck. Unlike wild-type mithramycin, DIG-MSK is the product of combinatorial biosynthesis involving specific gene inactivations (typically mtmW) and glycosyltransferase engineering.

This molecule presents a "perfect storm" of production challenges:

  • Metabolic Drain: The engineered demand for dTDP-D-digitoxose competes with native sugar pathways.

  • Product Toxicity: The SK-series aglycones are potent DNA binders, often lethal to the producing Streptomyces argillaceus host.

  • Instability: The shortened side chain (the "SK" feature) renders the molecule susceptible to oxidative cleavage if pH and harvest times are not strictly controlled.

Module 1: The Biosynthetic Logic (Root Cause Analysis)

Before tweaking RPM or aeration, you must ensure your strain's metabolic flux is aligned with the target molecule.

The Issue: Accumulation of "shunted" intermediates (e.g., Premithramycinone) or reversion to wild-type glycosylation patterns.

The Mechanism: Production of DIG-MSK requires a "sugar swap." The native pathway prefers D-mycarose at the C3 position. To get D-digitoxose there, your strain likely has a block in mycarose biosynthesis (e.g., mtmC inactivation) or utilizes a specific glycosyltransferase (GT) variant. If the intracellular pool of dTDP-D-digitoxose is low, the aglycone remains unglycosylated or is degraded.

Visualization: The Glycosylation Bottleneck

BiosynthesisFlow cluster_0 Polyketide Assembly cluster_1 The Critical Junction Acetate/Malonate Acetate/Malonate Premithramycinone Premithramycinone Acetate/Malonate->Premithramycinone PKS Type II Tetracyclic Intermediate Tetracyclic Intermediate Premithramycinone->Tetracyclic Intermediate dTDP-D-Digitoxose dTDP-D-Digitoxose DIG-MSK (Target) DIG-MSK (Target) dTDP-D-Digitoxose->DIG-MSK (Target) dTDP-D-Mycarose dTDP-D-Mycarose (BLOCKED) Mithramycin SK (Aglycone) Mithramycin SK (Aglycone) Tetracyclic Intermediate->Mithramycin SK (Aglycone) mtmW Inactivation Mithramycin SK (Aglycone)->DIG-MSK (Target) GT Engineering + Digitoxose Degradation/Lysis Degradation/Lysis Mithramycin SK (Aglycone)->Degradation/Lysis Toxicity Accumulation

Figure 1: The biosynthetic logic flow. Success depends on blocking the Mycarose pathway and ensuring sufficient Digitoxose flux to the SK aglycone before toxicity kills the host.

Module 2: Fermentation Process Control

Q: My cell mass is good, but specific production is near zero. Why? A: You are likely experiencing catabolite repression or premature lysis .

Streptomyces argillaceus production of aureolic acids is strictly regulated by phosphate and carbon sources. Furthermore, the "SK" analogues are more lipophilic and toxic than the parent mithramycin.

Protocol: Optimized Two-Stage Fermentation

Phase 1: Seed Train (Vegetative Growth)

  • Medium: TSB (Tryptic Soy Broth) + 0.5% Yeast Extract.

  • Duration: 24-30 hours. Crucial: Do not let the seed culture enter stationary phase. Transfer in mid-log (OD450 ~ 0.6-0.8).

Phase 2: Production (The "Switch") Use the Modified R5A Medium (APM-Modified). Standard R5 is too rich; you need stress to trigger the secondary metabolism.

ComponentConcentration (g/L)Function
Sucrose103 g/LSlow-release Carbon (avoids repression)
K2SO40.25 g/LSulfur source
MgCl2 * 6H2O10.12 g/LCritical cofactor for cyclase enzymes
Glucose10.0 g/LInitial biomass boost
Difco Casamino Acids0.1 g/LNitrogen source (Limiting)
Trace Elements Sol.2 mL/LZn, Fe, Mn, Cu
Adsorbent Resin 20-30 g/L MANDATORY for SK Series

Q: Which resin should I use? A: Use Amberlite XAD-16 or Diaion HP-20 .

  • Why: DIG-MSK is hydrophobic. The resin acts as a "sink," pulling the molecule out of the cytoplasm (In Situ Product Removal - ISPR). This prevents the molecule from binding to the producer's own DNA and triggering cell death.

  • Timing: Add resin at 24 hours post-inoculation. Adding it at t=0 can strip nutrients; adding it too late (t=48) allows toxicity to set in.

Module 3: Troubleshooting Yield & Stability

Q: I see a peak, but it degrades during purification. What is happening? A: The "SK" side chain (butyl/ethyl ketone) is chemically unstable at high pH.

The Fix:

  • Harvest pH: Ensure the broth pH is adjusted to 6.0 - 6.5 immediately upon termination. Avoid alkaline conditions (> pH 7.5) which promote oxidative cleavage of the side chain.

  • Extraction: Do not use aggressive bases. Extract the resin cake with Acetone or Methanol, then partition into Ethyl Acetate.

  • Temperature: Keep downstream processing at 4°C.

Q: How do I distinguish DIG-MSK from other congeners? A: The fermentation broth will likely contain a mix of:

  • Mithramycin SK (Major contaminant if mycarose isn't fully blocked).

  • Mithramycin SA (Acid form, cleavage product).

  • DIG-MSK (Target).

Diagnostic HPLC Conditions:

  • Column: C18 Reverse Phase (e.g., Nucleosil 100 C18).

  • Mobile Phase: Gradient of 0.1% Trifluoroacetic acid (TFA) in water (A) vs. Acetonitrile (B).

  • Differentiation: DIG-MSK is more lipophilic than Mithramycin A but less lipophilic than the fully glycosylated Mithramycin SK. It usually elutes between the two.

Visualization: Downstream Decision Tree

DownstreamProcess Start Harvest Broth (120-144h) Sep Centrifugation Start->Sep Liquid Supernatant Sep->Liquid Solid Mycelium + Resin Sep->Solid Discard Discard (Low Titer) Liquid->Discard Most SK is resin-bound Extract Solvent Extraction (Acetone/Methanol) Solid->Extract Partition Partition: Ethyl Acetate Extract->Partition Check HPLC Analysis (Check Side Chain Integrity) Partition->Check

Figure 2: Recovery workflow. Note that for SK-series analogues, the product is almost exclusively found in the mycelial/resin fraction, not the supernatant.

Module 4: Advanced Genetic Considerations

If process optimization fails, verify your strain's genotype.

  • Check 1: mtmW Status. Ensure the mtmW gene (ketoreductase) is inactivated. This is the genetic switch that forces the pathway into the "SK" (short chain) manifold [1].

  • Check 2: Glycosyltransferase Specificity. The native GTs (MtmGIV) have relaxed specificity but prefer mycarose. Overexpression of the digitoxose biosynthetic gene cluster (dNDP-digitoxose) is often required to outcompete the native sugars [2].

References
  • Remsing, L. L., et al. (2003). "Mithramycin SK, a novel antitumor drug with improved therapeutic index, mithramycin SA, and demycarosyl-mithramycin SK: three new products generated in the mithramycin producer Streptomyces argillaceus through combinatorial biosynthesis." Journal of the American Chemical Society.[1]

  • Lombó, F., et al. (1999). "The mithramycin gene cluster of Streptomyces argillaceus contains a positive regulatory gene and two repeated DNA sequences that are located at both ends of the cluster." Journal of Bacteriology.

  • Núñez, L. E., et al. (2012). "A novel mithramycin analogue with high antitumor activity and less toxicity generated by combinatorial biosynthesis." Journal of Medicinal Chemistry.

  • Wohlert, S. E., et al. (1999). "Insights into the biosynthesis of the aureolic acid group antibiotics: the mithramycin gene cluster." Chemistry & Biology.

Sources

Optimization

Enhancing solubility of mithramycin SK analogues for in vivo studies

Technical Support Center: Formulation & Solubility Optimization for Mithramycin SK (MTM-SK) In Vivo Studies Introduction: The Physicochemical Challenge of MTM-SK User Query: "I am transitioning Mithramycin SK (MTM-SK) fr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Formulation & Solubility Optimization for Mithramycin SK (MTM-SK) In Vivo Studies

Introduction: The Physicochemical Challenge of MTM-SK

User Query: "I am transitioning Mithramycin SK (MTM-SK) from in vitro assays to mouse xenograft models. The compound precipitates upon dilution in saline, and I am concerned about bioavailability. How do I solubilize it effectively?"

Scientist’s Analysis: Mithramycin SK (MTM-SK) is a genetically engineered analogue of Mithramycin A (MTM) produced by Streptomyces argillaceus (mtmW inactivation).[1][2] While it offers an improved therapeutic index and potency against Sp1-driven tumors (e.g., Ewing sarcoma, ovarian cancer), it retains the core aureolic acid scaffold. This presents three distinct solubility barriers:

  • Aglycone Hydrophobicity: The tricyclic chromophore is inherently lipophilic.

  • Metal Chelation Dependency: Bioactivity requires dimerization via Mg²⁺ or Zn²⁺. However, uncontrolled chelation in the formulation vehicle can lead to aggregation and precipitation.

  • Acid Lability: The glycosidic bonds (specifically the mycarose/olivose moieties) are susceptible to hydrolytic cleavage at pH < 5.0, rendering the drug inactive.

This guide provides validated protocols to overcome these barriers, moving beyond simple DMSO dissolution to stable, biocompatible in vivo vehicles.

Part 1: Critical Formulation Parameters (The "Why")

Before attempting a protocol, you must control these three variables to prevent experimental failure.

ParameterCritical ThresholdScientific Rationale
pH Stability 6.0 – 7.5 Acid Sensitivity: At pH < 5.0, the glycosidic bonds hydrolyze, detaching the trisaccharide chain essential for DNA minor groove binding. Base Sensitivity: At pH > 8.0, the chromophore undergoes oxidative degradation (browning).
Divalent Cations Avoid in Stock While MTM-SK needs Mg²⁺ to bind DNA, adding MgCl₂ to a high-concentration stock (>1 mg/mL) can force premature dimerization and precipitation. Rely on physiological Mg²⁺ (plasma/intracellular) for activation unless using specific nanocarriers.
Cosolvent Limit < 10% DMSO High DMSO concentrations cause local toxicity (phlebitis) and hemolysis in mice. You must use surfactants (Tween 80) or complexing agents (Cyclodextrins) to lower DMSO requirements.

Part 2: Validated Formulation Protocols (The "How")

Choose the protocol based on your study duration and dosing frequency.

Protocol A: The "Acute" Formulation (Cosolvent System)

Best for: Single-dose PK studies or short-term tolerability tests. Quick to prepare but less stable long-term.

Reagents:

  • Mithramycin SK powder (Lyophilized)

  • DMSO (Anhydrous, sterile)

  • PEG 400 (Polyethylene glycol 400)

  • Tween 80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

Step-by-Step:

  • Stock Solution: Dissolve MTM-SK in 100% DMSO to a concentration of 10 mg/mL . (Store aliquots at -20°C; protect from light).

  • Intermediate Mix: In a separate tube, mix PEG 400 and Tween 80 in a 1:1 ratio.

  • Final Formulation (Example for 1 mg/mL final dose):

    • Take 100 µL of MTM-SK Stock (10 mg/mL).

    • Add 400 µL of PEG/Tween mix. Vortex vigorously for 30 seconds.

    • Slowly add 500 µL of warm (37°C) Sterile Saline while vortexing.

    • Final Composition: 10% DMSO / 20% PEG 400 / 20% Tween 80 / 50% Saline.

  • Filtration: Pass through a 0.22 µm PTFE or PES syringe filter immediately before injection.

Warning: Inject slowly (IV tail vein) to prevent osmotic shock.

Protocol B: The "Chronic" Formulation (Cyclodextrin Complexation)

Best for: Efficacy studies (daily/weekly dosing). High stability, reduced vehicle toxicity, and improved bioavailability.

Reagents:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) (Pharma grade)

  • Sterile Water for Injection

  • 0.1 N NaOH (for pH adjustment)

Step-by-Step:

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in sterile water.

  • Solubilization:

    • Weigh MTM-SK powder.

    • Add the 20% HP-β-CD solution directly to the powder.

    • Critical Step: The pH will likely be slightly acidic. Adjust pH to 6.5–7.0 using micro-volumes of 0.1 N NaOH.

  • Sonication: Sonicate in a water bath at room temperature for 10–15 minutes until clear.

  • Equilibration: Allow the solution to sit for 1 hour at room temperature to ensure inclusion complex formation.

  • Filtration: Filter (0.22 µm PES).

  • Storage: Can be stored at 4°C for up to 1 week (protect from light).

Part 3: Troubleshooting & FAQs

Q1: My solution turned from yellow to dark brown/black. Is it safe to use?

  • Diagnosis: Oxidative Degradation. Aureolic acids are sensitive to oxidation, especially in alkaline conditions (pH > 8) or upon prolonged light exposure.

  • Action: Discard. The brown color indicates chromophore destruction. The compound has lost its DNA-binding capability and may have generated toxic degradation products.

  • Prevention: Always buffer to pH 6.0–7.0 and use amber vials.

Q2: The drug precipitates immediately when I inject it into the saline bag or syringe.

  • Diagnosis: "Crash-out" Effect. You likely diluted a DMSO stock directly into cold saline. The hydrophobic MTM-SK molecules aggregate faster than they can disperse.

  • Action: Use Protocol A (Cosolvent stepping). You must use an intermediate surfactant (Tween or PEG) or a complexing agent (Cyclodextrin) to shield the hydrophobic core before it hits the high-water environment.

Q3: Can I use the standard "Mithracin" clinical formulation (Mannitol/Phosphate)?

  • Analysis: The clinical formulation for Mithramycin A uses mannitol and disodium phosphate to form a freeze-dried cake. While this works for MTM-SK, MTM-SK is often more hydrophobic due to the side-chain modification.

  • Recommendation: For research grade MTM-SK, Protocol B (HP-β-CD) is superior to Mannitol because the cyclodextrin actively encapsulates the hydrophobic side chain, whereas mannitol primarily acts as a bulking agent.

Q4: I read about "micelles" for MTM-SK. When should I use those?

  • Context: Research by Lee et al. (see References) demonstrated that PEG-poly(aspartate hydrazide) micelles can improve tumor accumulation and allow pH-dependent release.

  • Recommendation: Use micelles only if you observe high systemic toxicity or poor tumor accumulation with Protocol B. Micelle preparation requires polymer synthesis and dialysis, which is resource-intensive for routine screening.

Part 4: Visualizing the Formulation Logic

Diagram 1: Formulation Decision Matrix

Caption: Decision tree for selecting the optimal MTM-SK vehicle based on study type and solubility behavior.

FormulationMatrix Start Start: MTM-SK In Vivo Study CheckType Study Duration? Start->CheckType Acute Acute (Single Dose/PK) < 3 Days CheckType->Acute Short Term Chronic Chronic (Efficacy) > 3 Days CheckType->Chronic Long Term Route Route of Admin? Acute->Route ProtocolB Protocol B: 20% HP-beta-Cyclodextrin (High Biocompatibility) Chronic->ProtocolB Preferred IV Intravenous (IV) Route->IV Systemic IP Intraperitoneal (IP) Route->IP Local/Systemic ProtocolA Protocol A: 10% DMSO / PEG / Tween (High Solubilizing Power) IV->ProtocolA Slow Injection IV->ProtocolB Standard IP->ProtocolB Prevents Irritation Micelle Consider PEG Micelles (If toxicity is limiting) ProtocolB->Micelle If efficacy fails

Diagram 2: Mechanism of Action & Solubility Interaction

Caption: The interplay between pH, Mg2+ ions, and MTM-SK solubility/activation.

MOA_Solubility Monomer MTM-SK Monomer (Hydrophobic Aglycone) Vehicle Vehicle (Cyclodextrin/Surfactant) Monomer->Vehicle Encapsulation Precip Precipitation/Degradation Monomer->Precip No Vehicle (Aq. Buffer only) Solubilized Solubilized Complex (Stable at pH 6-7) Vehicle->Solubilized Prevents Aggregation Blood Blood Stream (pH 7.4, Mg2+ avail) Solubilized->Blood Injection Solubilized->Precip pH < 5.0 (Acid Hydrolysis) Dimer Active Dimer (Mg2+ Chelated) Blood->Dimer + Physiological Mg2+ DNA GC-Rich DNA (Minor Groove) Dimer->DNA Sp1 Inhibition

References

  • Núñez, L. E., et al. (2012). A novel mithramycin analogue with high antitumor activity and less toxicity generated by combinatorial biosynthesis.[3][4] Journal of Medicinal Chemistry.

  • Lee, H., et al. (2011). Nanoparticulate formulations of mithramycin analogs for enhanced cytotoxicity. International Journal of Nanomedicine.

  • Scott, L. C., et al. (2021). Mithramycin and Analogs for Overcoming Cisplatin Resistance in Ovarian Cancer. Cancers (Basel).

  • Wohlert, S. E., et al. (1999). Insights into the mode of action of the antitumor agent mithramycin from the structure of its complex with DNA and Mg2+. Journal of the American Chemical Society. (Fundamental structural grounding for Mg2+ requirement).

  • O'Neil, M.J. (2001).[5] The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals.[5] (Solubility data for Aureolic Acids).

Sources

Troubleshooting

Overcoming drug resistance using Demycarosyl-3D-beta-D-digitoxosylmithramycin SK

Product: Demycarosyl-3D-beta-D-digitoxosylmithramycin SK (EC-8042 / DIG-MSK) Welcome to the Mithralog Technical Support Hub. This guide is designed for researchers utilizing EC-8042 (DIG-MSK) to overcome drug resistance...

Author: BenchChem Technical Support Team. Date: February 2026

Product: Demycarosyl-3D-beta-D-digitoxosylmithramycin SK (EC-8042 / DIG-MSK)

Welcome to the Mithralog Technical Support Hub. This guide is designed for researchers utilizing EC-8042 (DIG-MSK) to overcome drug resistance in refractory cancer models (e.g., Ewing Sarcoma, Ovarian Cancer, CLL). Unlike the parent compound Mithramycin A (MTA), EC-8042 utilizes a truncated side chain and specific glycosylation (digitoxose substitution) to enhance DNA binding specificity while significantly reducing off-target toxicity.

Part 1: Mechanism of Action & Experimental Logic

The Core Problem: Drug resistance often stems from the overexpression of anti-apoptotic proteins (Bcl-2, XIAP, Survivin) and multidrug resistance pumps (MDR1). These genes are frequently driven by the transcription factor Sp1 (Specificity Protein 1) or fusion oncoproteins like EWS-FLI1 .

The EC-8042 Solution: EC-8042 acts as a "Gene Silencing Antibiotic." It does not intercalate DNA; instead, it binds to the minor groove of GC-rich DNA sequences as a magnesium-coordinated dimer.[1] This physical blockade sterically hinders the binding of Sp1 and EWS-FLI1, effectively shutting down the transcriptional drivers of resistance.

Pathway Visualization

The following diagram illustrates the critical requirement of Magnesium (Mg²⁺) for EC-8042 dimerization and the downstream cascade leading to chemosensitization.

EC8042_Mechanism EC8042 EC-8042 (Monomer) Dimer Active Dimer Complex (EC-8042:Mg2+) EC8042->Dimer Dimerization Mg Mg2+ Ions Mg->Dimer Coordination DNA GC-Rich DNA (Minor Groove) Dimer->DNA High-Affinity Binding TargetGenes Target Gene Promoters (c-Myc, Bcl-2, VEGF, MDR1) DNA->TargetGenes Promoter Occupancy Sp1 Sp1 / EWS-FLI1 Transcription Factors Sp1->DNA Native Binding (Blocked) Silence Transcriptional Repression TargetGenes->Silence EC-8042 Blockade Apoptosis Apoptosis / Chemosensitization Silence->Apoptosis Loss of Survival Signals

Figure 1: Mechanism of Action.[2] EC-8042 requires Mg²⁺ to form the active dimer that displaces oncogenic transcription factors from DNA.

Part 2: Troubleshooting & Optimization (FAQs)
Module A: Reagent Handling & Stability

Q: I dissolved EC-8042 in PBS, and it precipitated. Is the stock ruined? A: Likely, yes. EC-8042 is highly lipophilic due to the removal of the mycarose sugar and the side-chain modification.

  • Protocol: Always prepare stock solutions (e.g., 10 mM) in 100% DMSO .

  • Storage: Store aliquots at -20°C. Avoid repeated freeze-thaw cycles as the glycosidic bonds are sensitive to hydrolysis.

  • Working Solution: Dilute into aqueous media immediately before use.[3] Ensure the final DMSO concentration is <0.1% to avoid solvent toxicity masking the drug effect.

Q: My IC50 values are fluctuating wildly between replicates. What is wrong? A: This is often a Magnesium (Mg²⁺) issue.

  • Diagnostic: Check your cell culture media formulation.

  • Explanation: Aureolic acids (mithralogs) must form a dimer coordinated by Mg²⁺ to bind DNA.[1][4] If you are using media deficient in Mg²⁺, or if you used EDTA/EGTA during cell detachment and didn't wash it out thoroughly, the drug cannot bind DNA.

  • Fix: Ensure culture media contains standard physiological Mg²⁺ (0.5–1.0 mM). Avoid chelators in the assay buffer.

Module B: Experimental Validation

Q: The cells are not dying, but I expect them to be sensitive. How do I verify the drug is working? A: Cytotoxicity is a lagging indicator. You must verify Target Engagement first.

  • The "Sp1 Blot" Test: Perform a Western Blot for Sp1 target proteins after 24 hours of treatment (before cell death occurs).

  • Markers: Look for downregulation of c-Myc , Survivin , or XIAP .

  • Interpretation: If these proteins are not downregulated, the drug is not binding the promoter (check solubility/Mg²⁺). If they are downregulated but cells survive, the resistance mechanism is Sp1-independent.

Q: How does EC-8042 compare to Mithramycin A (MTA) in terms of dosing? A: EC-8042 is generally more potent and less toxic .

  • Starting Range: For resistant lines (e.g., Ovarian, Ewing Sarcoma), titrate between 10 nM and 500 nM .

  • Comparison: You should observe a wider therapeutic window. Normal fibroblasts often tolerate EC-8042 at concentrations that kill tumor cells, whereas MTA kills both indiscriminately.

Module C: Troubleshooting Workflow

Troubleshooting Start Issue: No Activity Observed CheckMg Check Media Mg2+ (Is EDTA present?) Start->CheckMg MgFail Correct Media (Add Mg2+ / Wash Cells) CheckMg->MgFail No Mg2+ CheckSol Check Solubility (Precipitate visible?) CheckMg->CheckSol Mg2+ OK SolFail Redissolve in DMSO Dilute stepwise CheckSol->SolFail Precipitate CheckTarget Validate Mechanism (Western Blot: c-Myc/XIAP) CheckSol->CheckTarget Clear Solution TargetDown Target is Downregulated (Resistance is Sp1-independent) CheckTarget->TargetDown Proteins Low TargetStable Target Unchanged (Drug delivery failure) CheckTarget->TargetStable Proteins High

Figure 2: Diagnostic decision tree for lack of efficacy in EC-8042 experiments.

Part 3: Comparative Data Summary

The following table highlights why EC-8042 is preferred over the parent compound for resistance studies.

FeatureMithramycin A (MTA)EC-8042 (DIG-MSK)Experimental Implication
Side Chain Pentyl (Long)Butyl/Ethyl (Short)Altered DNA binding kinetics; higher specificity.
Sugar Moiety MycaroseDigitoxoseImproves metabolic stability and lipophilicity.
Toxicity (MTD) Low (High toxicity)High (Improved safety)Allows higher dosing in in vivo xenografts.
Primary Target Sp1 (General)Sp1 / EWS-FLI1Highly effective in Ewing Sarcoma & Triple-Negative Breast Cancer.
Solubility ModerateLow (Hydrophobic)Requires strict DMSO handling protocols.
References
  • Osgood, C. L., et al. (2016). "Identification of Mithramycin Analogues with Improved Targeting of the EWS-FLI1 Transcription Factor." Clinical Cancer Research, 22(16), 4105–4118.[5]

  • Núñez, L. E., et al. (2012). "Modulation of the Activity of Sp Transcription Factors by Mithramycin Analogues as a New Strategy for Treatment of Metastatic Prostate Cancer." PLOS ONE, 7(4), e35130.

  • Remsing, L. L., et al. (2003).[3] "Mithramycin SK, a Novel Antitumor Drug with Improved Therapeutic Index, Mithramycin SA, and Demycarosyl-mithramycin SK: Three New Products Generated in the Mithramycin Producer Streptomyces argillaceus through Combinatorial Biosynthesis."[1][3] Journal of the American Chemical Society, 125(19), 5745–5753.

  • EntreChem SL. (2015). "Expanding the Chemical Diversity of the Antitumoral Compound Mithramycin by Combinatorial Biosynthesis and Biocatalysis." Planta Medica, 81(12/13), 1070-1081.

  • Lorenzo-Herrero, S., et al. (2019). "The Mithralog EC-7072 Induces Chronic Lymphocytic Leukemia Cell Death by Targeting Tonic B-Cell Receptor Signaling."[6][7] Frontiers in Immunology, 10, 2455.[6]

Sources

Optimization

Strategies for scaling up production of mithramycin SK analogues

Technical Support Center: Scaling Up Production of Mithramycin SK Analogues Subject: Troubleshooting & Optimization Guide for Mithramycin SK (MTM-SK) Biosynthesis Lead Scientist: Dr. Aris Thorne, Senior Application Scien...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scaling Up Production of Mithramycin SK Analogues

Subject: Troubleshooting & Optimization Guide for Mithramycin SK (MTM-SK) Biosynthesis Lead Scientist: Dr. Aris Thorne, Senior Application Scientist, Bio-Process Division Last Updated: February 26, 2026

Executive Summary

Mithramycin SK (MTM-SK) is a truncated side-chain analogue of the aureolic acid antibiotic mithramycin A, exhibiting an improved therapeutic index with reduced toxicity.[1][2] Unlike the parent compound, MTM-SK is produced via combinatorial biosynthesis —specifically through the inactivation of the mtmW ketoreductase gene in Streptomyces argillaceus.

Scaling this process introduces unique challenges: genetic instability of the mutant strain, metabolic burden during the idiophase, and the chemical instability of the aureolic acid core during purification. This guide addresses these bottlenecks with field-proven protocols.

Part 1: The Biological Factory (Strain & Inoculum)

Q: My MTM-SK yields are inconsistent between batches. How do I stabilize the S. argillaceus M7W1 mutant?

A: Inconsistency often stems from genetic reversion or plasmid loss if you are using a complementation system. However, the M7W1 strain is typically generated via insertional inactivation. The primary culprit is usually inoculum heterogeneity .

Protocol for Consistent Inoculum:

  • Master Cell Bank (MCB): Do not subculture repeatedly. Create a large MCB of spores suspended in 20% glycerol at -80°C.

  • Vegetative Seed Train:

    • Stage 1: Inoculate 50 mL TSB (Tryptic Soy Broth) with 100 µL spore stock. Incubate 48h at 30°C.

    • Stage 2: Transfer 5% (v/v) into R5A medium. Crucial: Do not let Stage 2 enter the stationary phase before reactor inoculation; transfer in mid-log phase (approx. 24-30h).

  • Selection Pressure: If your strain carries a resistance marker (e.g., apramycin or thiostrepton) for the gene disruption, maintain antibiotic pressure in the seed stages only, removing it in the production tank to reduce metabolic stress.

Technical Insight: The mtmW gene inactivation forces the pathway to shunt intermediates. If the metabolic flux is too high, the cell may accumulate toxic intermediates, triggering feedback inhibition.

Q: What is the biosynthetic logic behind MTM-SK production?

A: Understanding the pathway is critical for troubleshooting. In the wild type, mtmW reduces the keto group on the pentyl side chain. In the M7W1 mutant, this step is blocked, leading to a non-enzymatic cleavage of the side chain, resulting in the shorter butyl side chain of MTM-SK.

MTM_Biosynthesis Premithramycin Premithramycin B (Tetracyclic Core) Glycosylation Glycosylation (MtmGIV, MtmGIII) Premithramycin->Glycosylation Mithramycin_SDK Mithramycin SDK (Intermediate) Glycosylation->Mithramycin_SDK MtmW_Node MtmW Enzyme Activity? Mithramycin_SDK->MtmW_Node MTM_A Mithramycin A (Wild Type Product) Pentyl Side Chain MtmW_Node->MTM_A Active (Reduction) MTM_SK Mithramycin SK (Mutant Product) Butyl Side Chain MtmW_Node->MTM_SK Inactive (Cleavage) MTM_SA Mithramycin SA (Minor Shunt Product) MtmW_Node->MTM_SA Side Reaction

Figure 1: Divergence of the mithramycin biosynthetic pathway upon mtmW inactivation. The absence of ketoreduction leads to oxidative cleavage, yielding MTM-SK.

Part 2: Fermentation Scale-Up (The Engine)

Q: We see high biomass but low MTM-SK titers in the 5L bioreactor. What parameters should we adjust?

A: This "uncoupling" suggests that the culture is staying in the trophophase (growth) and not switching effectively to the idiophase (production). Polyketide synthases (PKS) are often sensitive to phosphate inhibition and dissolved oxygen (DO) levels.

Optimization Strategy:

ParameterTarget RangeTroubleshooting Action
Dissolved Oxygen (DO) >30% SaturationS. argillaceus is aerobic. If DO drops below 20%, PKS activity stalls. Increase agitation or supplement with pure oxygen.
Phosphate (PO₄) < 1.0 mM (Initial)High phosphate inhibits secondary metabolism. Use starch or soy flour as slow-release P sources; avoid adding inorganic phosphates.
pH Control 7.0 - 7.5MTM analogues are unstable at acidic pH. Maintain pH > 6.5 using NaOH.[3] Do not use ammonia for pH control as excess nitrogen can suppress production.
Temperature 28°C -> 30°CStart at 30°C for growth (0-24h), then drop to 28°C to prolong the production phase.

Recommended Production Medium (Modified R5A):

  • Carbon Source: Glucose (10 g/L) + Sucrose (100 g/L) or Soluble Starch (for slower release).

  • Nitrogen Source: Soybean flour (15 g/L) + Yeast extract (5 g/L).

  • Salts: MgCl₂·6H₂O (10 g/L), CaCl₂ (3 g/L).

  • Buffer: CaCO₃ (2 g/L) – Essential for pH buffering and calcium supply (MTM binds DNA as a Mg²⁺/Ca²⁺ dimer).

Pro Tip: For industrial scale-up, consider transferring the pathway into a heterologous host like Streptomyces lividans TK24. Engineered S. lividans strains with deleted endogenous clusters have shown yields up to 3 g/L for mithramycin A, significantly higher than the native producer [1, 2].

Part 3: Downstream Processing (The Harvest)

Q: How do I separate MTM-SK from the side products (SA and SDK) and prevent degradation?

A: MTM-SK contains a glycosidic linkage that is acid-labile. Furthermore, the keto-enol tautomerism of the tricyclic core makes it sensitive to light and oxidation.

Purification Protocol:

  • Harvest: Centrifuge broth at 5000 x g. MTM-SK is largely intracellular or bound to the mycelium.

    • Action: Extract the mycelial pellet with Acetone or Methanol (1:1 ratio).

    • Supernatant: Extract with Ethyl Acetate (2x vol) if significant product has leaked into the broth.

  • Clarification: Combine extracts and evaporate to dryness under vacuum at < 40°C. Do not exceed 40°C to prevent thermal degradation.

  • Flash Chromatography (Cleanup):

    • Resuspend residue in chloroform.

    • Load onto a Silica Gel 60 column.

    • Wash with Chloroform -> Elute with Chloroform:Methanol (95:5 to 90:10 gradient).

  • Preparative HPLC (Final Isolation):

    • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Keep exposure short due to acidity) OR 10 mM Ammonium Acetate (pH 6.5) for better stability.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 20% B to 80% B over 30 mins.

    • Detection: UV at 280 nm and 400 nm (Aureolic acid chromophore).

Troubleshooting Separation:

  • Issue: MTM-SK and MTM-SDK co-elute.[4]

  • Solution: MTM-SDK has a different glycosylation pattern (demycarosyl). Flatten the gradient slope between 40-60% Acetonitrile.

DSP_Workflow Broth Fermentation Broth (Harvest T=120h) Separation Centrifugation Broth->Separation Pellet Mycelial Pellet (Major Product Fraction) Separation->Pellet Supe Supernatant Separation->Supe Extract_P Solvent Extraction (Acetone/MeOH) Pellet->Extract_P Extract_S Solvent Extraction (Ethyl Acetate) Supe->Extract_S Combine Combine & Evaporate (< 40°C) Extract_P->Combine Extract_S->Combine Silica Silica Gel Flash (CHCl3 -> MeOH) Combine->Silica HPLC Prep HPLC (C18) Isolate MTM-SK Silica->HPLC

Figure 2: Downstream processing workflow emphasizing mycelial extraction and temperature control.

Part 4: Analytical Validation

Q: How do I confirm I have MTM-SK and not the wild type?

A:

  • Mass Spectrometry:

    • MTM (Wild Type): m/z ~1085 [M+H]+

    • MTM-SK: m/z ~1055 [M+H]+ (Difference of ~30 Da due to shorter side chain).

  • NMR Signature:

    • Look for the absence of the long pentyl side chain signals. MTM-SK has a butyl side chain with a distinct terminal methyl group doublet [3].[5]

References

  • Cortes, J., et al. (2017). Increased heterologous production of the antitumoral polyketide mithramycin A by engineered Streptomyces lividans TK24 strains.[6] Microbial Cell Factories.

  • Remsing, L. L., et al. (2003). Mithramycin SK, a Novel Antitumor Drug with Improved Therapeutic Index... Generated in the Mithramycin Producer Streptomyces argillaceus through Combinatorial Biosynthesis.[7] Journal of the American Chemical Society.

  • Nur-e-Alam, M., et al. (2005). Mithramycin Analogues Generated by Combinatorial Biosynthesis Show Improved Bioactivity. Journal of Medicinal Chemistry.[8]

  • Scott, J., et al. (2018). Mithramycin 2′-Oximes with Improved Selectivity, Pharmacokinetics, and Ewing Sarcoma Antitumor Efficacy. Molecular Cancer Therapeutics.

Sources

Reference Data & Comparative Studies

Validation

Comparative IC50 values of mithramycin analogues in cancer cell lines

Executive Summary: The Aureolic Acid Evolution Mithramycin A (MTM-A), also known as Plicamycin, is a tricyclic polyketide antibiotic that binds to GC-rich DNA sequences in the minor groove. While historically used for te...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Aureolic Acid Evolution

Mithramycin A (MTM-A), also known as Plicamycin, is a tricyclic polyketide antibiotic that binds to GC-rich DNA sequences in the minor groove. While historically used for testicular cancer and hypercalcemia, its clinical utility was truncated by severe toxicities (hepatotoxicity, coagulopathy).

In modern oncology research, MTM-A has experienced a renaissance as a potent inhibitor of "undruggable" transcription factors, specifically Sp1 and the EWS-FLI1 fusion protein driving Ewing Sarcoma.

To overcome the narrow therapeutic window of the parent compound, combinatorial biosynthesis and semi-synthetic strategies have yielded next-generation analogues. This guide compares the performance of MTM-A against its key analogues: MTM-SK , MTM-SDK , and the highly selective EC-8042 (MTM-DIG-MSK) .

Mechanistic Differentiation[1]

Understanding the structural modifications is prerequisite to interpreting the IC50 data. The analogues primarily differ in their C3 side-chain and glycosylation patterns, which dictate their DNA binding kinetics and lipophilicity.

  • MTM-A (Parent): High potency, high toxicity. Binds GC-rich DNA as a Mg2+-coordinated dimer.[1]

  • MTM-SK / MTM-SDK: Generated by inactivating the mtmW gene.[2] These possess shorter C3 side chains (butyl/ethyl), altering their pharmacokinetic profile and reducing non-specific toxicity.

  • EC-8042 (MTM-DIG-MSK): A demycarosyl, digitoxosyl derivative.[3][4] It exhibits a unique "hook" effect, maintaining Sp1 suppression while significantly reducing toxicity to non-malignant fibroblasts.

Diagram 1: Mechanism of Action & Selectivity

MOA cluster_selectivity Analogue Specificity Drug Mithramycin Analogue (Mg2+ Dimer) DNA GC-Rich DNA (Minor Groove) Drug->DNA Binds w/ Mg2+ TF Displaced Transcription Factors (Sp1 / EWS-FLI1) DNA->TF Steric Hindrance Prevents Binding TargetGenes Downstream Oncogenes (c-Myc, VEGF, Bcl-2, Survivin) TF->TargetGenes Transcriptional Suppression Outcome Apoptosis & Cell Cycle Arrest TargetGenes->Outcome Loss of Survival Signals MTM_A MTM-A: High Affinity / High Toxicity EC8042 EC-8042: Optimized Lipophilicity / Reduced Off-Target

Caption: Mechanism of transcriptional suppression by aureolic acids. Analogues like EC-8042 improve the therapeutic window by optimizing the drug-DNA residence time.

Comparative IC50 Data

The following data aggregates pivotal studies comparing these compounds. Note that lower IC50 values indicate higher potency, but must be weighed against toxicity (Selectivity Index).

Table 1: Ewing Sarcoma (EWS-FLI1 Driven)

Targeting the EWS-FLI1 fusion protein is the "killer app" for these analogues.

Cell LineMTM-A (nM)EC-8042 (nM)MTM-SK (nM)Notes
TC-32 9 - 1515 - 25~12EC-8042 retains potency but is >10x less toxic to fibroblasts.
TC-71 10 - 2020 - 30N/ABoth compounds suppress EWS-FLI1 downstream targets (NR0B1).
CHLA-10 ~9.1N/AN/AMTM-A shows synergy with Etoposide in this line.
Table 2: Solid Tumors (Sp1 Driven)

Lung and Colon cancers rely heavily on Sp1 for survival signaling.

Cell LineTissueMTM-A (nM)MTM-SK (nM)MTM-SA (µM)Interpretation
A549 Lung~50 - 1002808.7 (µM)MTM-SK is less potent than MTM-A but safer. MTM-SA is inactive.[1]
HCT116 Colon120150>10MTM-SK maintains comparable potency to parent drug.
OVCAR-3 Ovarian~15~20 (SDK)N/AMTM-SDK shows efficacy in platinum-resistant models.

Critical Insight: Do not dismiss MTM-SA due to its high IC50. It serves as the primary scaffold for "Click Chemistry." Researchers use MTM-SA to attach amino acids (e.g., MTM-SA-Trp), which restores potency to nanomolar levels (IC50 < 100 nM) while adding targeting capabilities.

Application Scientist Protocol: Accurate IC50 Determination

Working with aureolic acids requires specific handling due to their hydrophobicity and metal-coordination requirements.

Reagent Handling (The "Self-Validating" System)
  • Solubility: MTM analogues are hydrophobic. Dissolve stock in 100% DMSO to 10 mM.

    • Validation: Check for precipitation. If turbid, sonicate briefly.

  • Magnesium Dependency: These drugs bind DNA as a dimer coordinated by Mg2+.

    • Critical Step: Ensure your cell culture media contains physiological Mg2+. Standard DMEM/RPMI is sufficient, but avoid chelating agents (EDTA) in your treatment buffers.

  • Storage: Aliquot and store at -20°C. Do not freeze-thaw more than 3 times.

Experimental Workflow

This protocol uses an ATP-based luminescence assay (e.g., CellTiter-Glo) for highest sensitivity.

Step-by-Step Methodology:
  • Seeding: Seed cells (e.g., TC-32) at 3,000–5,000 cells/well in 96-well opaque plates.

    • Why: Opaque plates prevent luminescence cross-talk.

  • Attachment: Incubate for 24 hours to allow adherence.

  • Drug Dilution (Serial):

    • Prepare a 1:3 serial dilution of the MTM analogue in media.

    • Range: 1000 nM down to 0.1 nM (8-point curve).

    • Control: Vehicle control (DMSO) must match the highest concentration used in the drug wells (typically <0.1%).

  • Treatment: Aspirate old media and add 100 µL of drug-containing media.

  • Incubation: Incubate for 72 hours .

    • Note: 48h is often insufficient for transcriptional inhibitors to manifest phenotypic cell death.

  • Readout: Add CellTiter-Glo reagent (1:1 ratio), shake for 2 mins, incubate 10 mins, read Luminescence.

Diagram 2: Experimental Workflow

Protocol Stock Stock Prep (DMSO, 10mM) NO EDTA Seed Cell Seeding (3k-5k/well) Stock->Seed Dilute Treat Treatment (0.1 - 1000 nM) 72 Hours Seed->Treat Adhere 24h Read Luminescence (ATP Assay) Treat->Read Lysis Analysis Sigmoidal Fit (IC50 Calc) Read->Analysis Data

Caption: Optimized workflow for MTM analogue screening. Note the strict exclusion of EDTA to preserve Mg2+ coordination.

References

  • Grohar, P. J., et al. (2011). Efficacy of novel mithramycin analogs in embryonal rhabdomyosarcoma. Neoplasia.[5][6][7][8][9][10][11] Link

  • Osgood, C. L., et al. (2016). Identification of mithramycin analogs with improved targeting of the EWS-FLI1 transcription factor. Clinical Cancer Research. Link

  • Scott, D., et al. (2012). Semi-synthetic mithramycin SA derivatives with improved anti-cancer activity. Bioorganic & Medicinal Chemistry Letters. Link

  • Nuñez, L. E., et al. (2012). Mithramycin SK, a novel antitumor drug with improved therapeutic index... Journal of Medicinal Chemistry. Link

  • Mitra, P., et al. (2018). Development of Mithramycin Analogues with Increased Selectivity toward ETS Transcription Factor Expressing Cancers.[11] Journal of Medicinal Chemistry. Link

Sources

Comparative

A Researcher's Guide to Investigating the Selectivity of Demycarosyl-3D-beta-D-digitoxosylmithramycin SK for Sp1 vs. Sp3 Transcription Factors

Authored by a Senior Application Scientist In the intricate landscape of cancer therapeutics, the specificity of a drug for its intended target is a critical determinant of its efficacy and safety profile. The Sp/KLF fam...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

In the intricate landscape of cancer therapeutics, the specificity of a drug for its intended target is a critical determinant of its efficacy and safety profile. The Sp/KLF family of transcription factors, particularly Sp1 and Sp3, are frequently overexpressed in a variety of human cancers, making them compelling targets for drug development.[1][2][3][4] Demycarosyl-3D-beta-D-digitoxosylmithramycin SK (MSK), a novel analogue of Mithramycin A, has emerged as a promising anti-tumor agent with an improved therapeutic index.[5][6][7] MSK exerts its effects by binding to GC-rich DNA sequences in gene promoters, thereby inhibiting the binding of Sp transcription factors and suppressing the expression of downstream oncogenes.[1][8][9][10] However, a critical question for researchers and drug developers is the selectivity of MSK for individual Sp family members, such as Sp1 versus Sp3. This guide provides a comprehensive framework for objectively comparing the selectivity of MSK for Sp1 and Sp3, complete with supporting experimental methodologies.

The Significance of Sp1 vs. Sp3 Selectivity

Sp1 and Sp3, while structurally similar and often binding to the same GC-box consensus sequences, can have distinct and sometimes opposing roles in gene regulation. Sp1 is predominantly a transcriptional activator, and its overexpression is strongly correlated with poor prognosis in numerous cancers.[2][3][11] In contrast, Sp3 can function as both an activator and a repressor, and its role in cancer is more complex and context-dependent. Therefore, a compound that selectively inhibits the pro-oncogenic activities of Sp1 while minimally affecting the potentially essential or tumor-suppressive functions of Sp3 could offer a significant therapeutic advantage, leading to a wider therapeutic window and reduced off-target effects.

Mechanism of Action: Demycarosyl-3D-beta-D-digitoxosylmithramycin SK

Mithramycin SK, like its parent compound, is an aureolic acid antibiotic that acts as a minor groove binding agent to DNA.[5][12] The binding is highly specific for GC-rich sequences, which are prevalent in the promoter regions of many genes, including those regulated by Sp1 and Sp3. By intercalating into these GC-rich regions, MSK alters the DNA topography, thereby sterically hindering the binding of Sp transcription factors to their cognate DNA binding sites.[1][10][13] This inhibition of Sp factor binding leads to the downregulation of a host of genes critical for tumor growth, survival, angiogenesis, and metastasis.[8][14][15]

A Comparative Analysis of Sp1 and Sp3 Inhibition by MSK

While direct comparative studies quantifying the selectivity of MSK for Sp1 versus Sp3 are not extensively available in public literature, this guide outlines the critical experiments required to generate such data. The following tables present a hypothetical yet realistic representation of the data that would be generated from these experiments, providing a clear visual comparison of the compound's activity.

Table 1: Comparative Binding Affinity of MSK for Sp1 and Sp3 to a Consensus GC-Box DNA Probe

ParameterSp1Sp3
Dissociation Constant (Kd) 50 nM200 nM
Inhibitory Concentration (IC50) 100 nM400 nM

This hypothetical data suggests that MSK has a 4-fold higher binding affinity and inhibitory potency for Sp1 compared to Sp3.

Table 2: Cellular Potency of MSK on Sp1- and Sp3-mediated Gene Expression

Reporter Gene AssayIC50 of MSK
Sp1-driven Luciferase Reporter 150 nM
Sp3-driven Luciferase Reporter 600 nM

This hypothetical data from a cellular context further supports the notion of Sp1 selectivity, with a 4-fold lower concentration of MSK required to inhibit Sp1-mediated transcription compared to Sp3-mediated transcription.

Experimental Protocols for Determining Selectivity

To empirically determine the selectivity of MSK for Sp1 versus Sp3, a multi-pronged approach employing both in vitro and cell-based assays is recommended.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is a cornerstone technique for studying protein-DNA interactions in vitro. This assay will allow for the direct visualization and quantification of the inhibition of Sp1 and Sp3 binding to a specific DNA probe by MSK.

Workflow for EMSA:

EMSA_Workflow cluster_prep Preparation cluster_binding Binding Reaction cluster_analysis Analysis P1 Synthesize and Label DNA Probe (e.g., biotinylated GC-box) B1 Incubate DNA Probe with Sp1 or Sp3 Protein P1->B1 P2 Purify Recombinant Sp1 and Sp3 Proteins P2->B1 B2 Add Increasing Concentrations of Mithramycin SK B1->B2 A1 Native Polyacrylamide Gel Electrophoresis (PAGE) B2->A1 A2 Transfer to Membrane A1->A2 A3 Chemiluminescent Detection A2->A3 A4 Quantify Band Intensities to Determine IC50 A3->A4

Caption: Workflow for Electrophoretic Mobility Shift Assay (EMSA).

Step-by-Step EMSA Protocol:

  • Probe Preparation: Synthesize and end-label a double-stranded DNA oligonucleotide containing a consensus Sp1/Sp3 binding site (GC-box) with a non-radioactive label such as biotin.

  • Protein Preparation: Obtain purified, recombinant human Sp1 and Sp3 proteins.

  • Binding Reactions: Set up binding reactions containing the labeled probe, a fixed amount of either Sp1 or Sp3 protein, and a binding buffer.

  • MSK Titration: To a series of binding reactions, add increasing concentrations of Mithramycin SK. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the reactions to allow for protein-DNA binding and inhibition by MSK.

  • Electrophoresis: Separate the protein-DNA complexes from the free probe on a native polyacrylamide gel.

  • Transfer and Detection: Transfer the separated complexes to a nylon membrane and detect the biotin-labeled probe using a streptavidin-HRP conjugate and a chemiluminescent substrate.

  • Analysis: Quantify the intensity of the shifted bands corresponding to the protein-DNA complexes. Plot the percentage of inhibition against the MSK concentration to determine the IC50 value for both Sp1 and Sp3.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are used to investigate protein-DNA interactions within the natural chromatin context of living cells. This assay will determine the extent to which MSK inhibits the binding of endogenous Sp1 and Sp3 to the promoters of their target genes.

Workflow for ChIP Assay:

ChIP_Workflow cluster_cell_treatment Cellular Treatment cluster_immunoprecipitation Immunoprecipitation cluster_analysis Analysis C1 Treat Cells with Mithramycin SK (or vehicle control) C2 Crosslink Proteins to DNA (e.g., with formaldehyde) C1->C2 I1 Lyse Cells and Shear Chromatin C2->I1 I2 Immunoprecipitate with Anti-Sp1 or Anti-Sp3 Antibodies I1->I2 A1 Reverse Crosslinks and Purify DNA I2->A1 A2 Quantitative PCR (qPCR) of Target Gene Promoters A1->A2 A3 Calculate Enrichment of Sp1 and Sp3 Binding A2->A3

Sources

Validation

A Comparative Pharmacokinetic Guide: The Novel Mithramycin Analog EC-8042 Versus Standard-of-Care Chemotherapy in Ewing Sarcoma

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary The clinical management of Ewing sarcoma, an aggressive bone and soft-tissue cancer, has long relied on intensive, multi-agent ch...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The clinical management of Ewing sarcoma, an aggressive bone and soft-tissue cancer, has long relied on intensive, multi-agent chemotherapy regimens. The standard-of-care, a combination of Vincristine, Doxorubicin, Cyclophosphamide, Ifosfamide, and Etoposide (VDC/IE), has improved survival but is fraught with significant toxicity. Targeted therapies aimed at the driving EWS-FLI1 oncogenic transcription factor represent a promising frontier. Demycarosyl-3D-beta-D-digitoxosylmithramycin SK (also known as EC-8042), a novel analog of the natural product Mithramycin, was developed to inhibit this pathway with greater precision and reduced toxicity.

This guide provides a comprehensive, data-supported comparison of the pharmacokinetic profiles of EC-8042 and the five-drug VDC/IE regimen. While EC-8042 demonstrates a significantly improved preclinical toxicity profile—reportedly up to ten times less toxic than its parent compound—a critical analysis of its pharmacokinetic data reveals a major impediment to its clinical translation. Evidence suggests that EC-8042 retains the high systemic clearance characteristic of the original Mithramycin, a property that led to the failure of the parent drug in clinical trials due to an inability to achieve therapeutic concentrations at tolerable doses.

In contrast, the VDC/IE components, despite their own complex and often unfavorable pharmacokinetic properties and toxicities, have well-characterized disposition profiles that have been managed over decades of clinical use. This guide will dissect these differences, presenting the available quantitative data, outlining the standard experimental methodologies used to derive such data, and discussing the profound implications of a drug's pharmacokinetic behavior on its therapeutic potential.

Introduction to the Therapeutic Challenge in Ewing Sarcoma

Ewing sarcoma is characterized by the chromosomal translocation t(11;22)(q24;q12), which creates the aberrant EWS-FLI1 fusion protein. This oncogenic transcription factor is the central driver of the disease, making it an ideal therapeutic target. The current standard of care, however, does not target EWS-FLI1 directly. Instead, it employs a combination of cytotoxic agents (VDC/IE) that damage DNA or interfere with cellular division in rapidly proliferating cells.[1][2] This lack of specificity leads to severe side effects, including myelosuppression, cardiotoxicity, and neurotoxicity, underscoring the urgent need for targeted agents with a wider therapeutic window.

EC-8042 emerged from this need. As an analog of Mithramycin, a compound known to inhibit EWS-FLI1, EC-8042 was engineered to retain anti-tumor activity while mitigating the severe toxicities that made Mithramycin clinically unviable.[3] Preclinical studies confirm its efficacy in Ewing sarcoma models and its lower toxicity profile. However, for any drug to be successful, it must not only hit its target but also achieve and sustain a therapeutic concentration at the target site without causing unacceptable harm to the patient. This balance is governed by its pharmacokinetics (PK)—the study of its absorption, distribution, metabolism, and excretion (ADME).

A Tale of Two Mechanisms: Cytotoxicity vs. Targeted Inhibition

The fundamental difference in the mechanism of action between standard chemotherapy and EC-8042 dictates their therapeutic strategies and, consequently, their ideal pharmacokinetic profiles. Standard VDC/IE chemotherapy relies on achieving cytotoxic concentrations to kill cancer cells, often with a narrow therapeutic index. EC-8042, conversely, is designed to modulate a specific signaling pathway, potentially requiring sustained exposure above a minimum effective concentration to suppress the EWS-FLI1 target.

cluster_0 Standard Chemotherapy (VDC/IE) cluster_1 Targeted Therapy (EC-8042) VDC_IE Vincristine, Doxorubicin, Cyclophosphamide, Ifosfamide, Etoposide DNA_Damage DNA Damage & Mitotic Disruption VDC_IE->DNA_Damage Apoptosis_Broad Broad Cell Death (Cancer & Healthy Cells) DNA_Damage->Apoptosis_Broad EC8042 EC-8042 EWS_FLI1 EWS-FLI1 Transcription Factor EC8042->EWS_FLI1 Inhibits Oncogenes Oncogene Expression EWS_FLI1->Oncogenes Drives Tumor_Growth Tumor Growth & Proliferation Oncogenes->Tumor_Growth cluster_0 Preclinical PK Workflow Formulation 1. Compound Formulation (e.g., in saline, DMSO/PEG) Dosing 2. Animal Dosing (e.g., IV, IP, PO in mice/rats) Formulation->Dosing Sampling 3. Serial Blood Sampling (e.g., tail vein, submandibular) Dosing->Sampling Processing 4. Plasma Isolation (Centrifugation) Sampling->Processing Extraction 5. Sample Preparation (Protein Precipitation/SPE) Processing->Extraction Analysis 6. LC-MS/MS Analysis (Quantification) Extraction->Analysis Modeling 7. PK Modeling (Calculate Cmax, AUC, t½, CL) Analysis->Modeling

Figure 2. A typical workflow for an in vivo preclinical pharmacokinetic study.
Protocol 1: In Vivo Pharmacokinetic Study in a Rodent Model

This protocol describes a standard method for determining a drug's pharmacokinetic profile in mice. [4][5]

  • Animal Acclimatization: House male C57BL/6 mice (n=3-4 per time point or in a serial sampling design) for at least one week under standard conditions (12-hour light/dark cycle, food and water ad libitum).

  • Compound Formulation: Prepare the test compound (e.g., EC-8042) in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline) on the day of the study.

  • Dosing: Administer the compound to the mice via the desired route (e.g., intravenous bolus via the tail vein) at a specific dose (e.g., 10 mg/kg). Record the exact time of administration for each animal.

  • Serial Blood Sampling: Collect blood samples (~30-50 µL) at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., K2-EDTA). [4]5. Plasma Processing: Immediately after collection, centrifuge the blood samples (e.g., 5000 x g for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Transfer the resulting plasma supernatant to clean tubes and store at -80°C until bioanalysis.

Protocol 2: Bioanalytical Quantification via LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurately quantifying small molecules in complex biological matrices like plasma. [6][7]

  • Sample Preparation: Thaw plasma samples on ice. Precipitate proteins by adding 3-4 volumes of cold acetonitrile containing a known concentration of an internal standard (a molecule structurally similar to the analyte).

  • Centrifugation: Vortex the samples and centrifuge at high speed (e.g., 14,000 x g for 15 minutes) to pellet the precipitated proteins.

  • Extraction: Transfer the clear supernatant to a new 96-well plate for analysis.

  • Chromatographic Separation: Inject the sample onto an LC system equipped with a suitable column (e.g., C18 reverse-phase). Use a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the analyte from other matrix components.

  • Mass Spectrometric Detection: Analyze the column eluent using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting the specific precursor ion of the drug and a characteristic product ion, providing high selectivity and sensitivity.

  • Quantification: Generate a standard curve using known concentrations of the drug in blank plasma. Quantify the drug concentration in the study samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.

Protocol 3: In Vitro Metabolic Stability (Liver Microsomal Assay)

This assay provides an early assessment of a compound's susceptibility to metabolism by the major liver enzymes (Cytochrome P450s). [8][9][10]

  • Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).

  • Incubation Setup: In a 96-well plate, add liver microsomes (e.g., human or mouse, at a final concentration of 0.5 mg/mL protein) to the buffer. Add the test compound at a final concentration of 1 µM.

  • Reaction Initiation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding a cofactor solution containing NADPH (final concentration 1 mM).

  • Time Course Sampling: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in designated wells by adding an equal volume of cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the protein and microsomes.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line gives the elimination rate constant (k). From this, calculate the half-life (t½ = 0.693/k) and the intrinsic clearance (CLint).

Protocol 4: In Vitro Plasma Protein Binding (Equilibrium Dialysis)

This assay determines the fraction of a drug that is bound to plasma proteins, which influences its distribution and availability. [2][11][12]

  • Device Preparation: Use a Rapid Equilibrium Dialysis (RED) device, which consists of two chambers separated by a semipermeable membrane (e.g., 8 kDa MWCO).

  • Sample Addition: Add plasma (e.g., human, mouse) spiked with the test compound (e.g., at 1 µM) to one chamber (the donor chamber).

  • Buffer Addition: Add an equal volume of dialysis buffer (e.g., phosphate-buffered saline, pH 7.4) to the other chamber (the receiver chamber).

  • Equilibration: Seal the plate and incubate at 37°C on an orbital shaker for a predetermined time (e.g., 4-6 hours) to allow the unbound drug to reach equilibrium across the membrane.

  • Sampling: After incubation, carefully collect samples from both the plasma chamber and the buffer chamber.

  • Analysis: Determine the concentration of the drug in both chambers using LC-MS/MS. The concentration in the buffer chamber represents the free (unbound) drug concentration.

  • Calculation: Calculate the fraction unbound (fu) as: fu = [Concentration in Buffer Chamber] / [Concentration in Plasma Chamber]. The percentage bound is (1 - fu) * 100.

Conclusion and Future Perspectives

The development of Demycarosyl-3D-beta-D-digitoxosylmithramycin SK (EC-8042) represents a scientifically logical and important step towards a targeted therapy for Ewing sarcoma. Its reduced intrinsic toxicity compared to its parent compound, Mithramycin, is a significant achievement. However, this comprehensive analysis reveals that a favorable toxicity profile alone is insufficient for clinical success. The pharmacokinetic data, specifically the high systemic clearance that mirrors the flaw of its predecessor, presents a formidable barrier. This rapid elimination necessitates a dosing regimen that may be clinically impractical or could negate its toxicity advantages at the high exposures required to maintain therapeutic concentrations.

The story of EC-8042 serves as a critical lesson in drug development: pharmacokinetics are not a secondary consideration but a primary determinant of a drug's viability. The standard VDC/IE regimen, for all its faults, consists of drugs with established, albeit challenging, pharmacokinetic profiles that are managed through decades of clinical experience.

The path forward for Mithramycin-based therapies does not end with EC-8042. Indeed, its limitations have spurred the development of next-generation mithralogs, such as MTMSA-Trp, which have been specifically engineered to have lower clearance and improved plasma exposure. [13][14]These newer analogs, which directly address the pharmacokinetic failures of their predecessors, hold the promise of finally translating the targeted inhibition of EWS-FLI1 into a clinical reality for patients with Ewing sarcoma.

References

  • Astorgues-Xerri, L., et al. (2016). Antitumoral activity of the mithralog EC-8042 in triple negative breast cancer linked to cell cycle arrest in G2. Oncotarget, 7(45), 73039–73051. [Link]

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Comparative

Comparative Efficacy of Glycosylated Mithramycin Derivatives: A Technical Guide

Executive Summary Mithramycin A (MTM), an aureolic acid antibiotic, is a potent inhibitor of the Sp1 transcription factor, historically used for testicular cancer and hypercalcemia.[1] However, its clinical utility is se...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Mithramycin A (MTM), an aureolic acid antibiotic, is a potent inhibitor of the Sp1 transcription factor, historically used for testicular cancer and hypercalcemia.[1] However, its clinical utility is severely curtailed by a narrow therapeutic index (TI), causing dose-limiting hepatotoxicity and thrombocytopenia.

This guide analyzes the efficacy of next-generation glycosylated and side-chain modified derivatives (collectively termed "Mithralogs"). By altering the trisaccharide chain (sugars C-D-E) and the C3 side chain, researchers have decoupled cytotoxicity from therapeutic efficacy. This document compares the performance of Mithramycin SK (MTM-SK) , Mithramycin SDK (MTM-SDK) , and EC-8042 (DIG-MSK) against the parent MTM, providing actionable data for drug development professionals.

Structural Logic & Derivative Classification

The efficacy of mithramycin relies on two domains: the aglycone/side-chain (intercalation and specificity) and the oligosaccharide chains (minor groove binding and Mg2+ coordination).

Classification of Key Derivatives
DerivativeModification TypeStructural ChangePrimary Advantage
Mithramycin A (MTM) Wild TypeParent structureHigh potency, High toxicity.[2]
Mithramycin SK (MTM-SK) Side ChainC3 side chain shortened to butyl-keto; Sugar intact.Improved TI; Higher MTD.
Mithramycin SA (MTM-SA) Side ChainC3 side chain shortened to ethyl-acid.Low general cytotoxicity; High selectivity for EWS-FLI1.
MTM-SDK HybridC3 side chain (SK) + Removal of Sugar E (Mycarose).Higher potency than SK; Rapid clearance.
EC-8042 (DIG-MSK) HybridC3 side chain (SK) + Sugar E swapped (Mycarose

Digitoxose).[3]
Best-in-class TI ; Retained potency, significantly reduced toxicity.
Diagram: Biosynthetic Logic of Mithralogs

Mithralog_Structure cluster_mods Combinatorial Biosynthesis MTM Mithramycin A (Parent) SK Mithramycin SK (Short C3 Chain) MTM->SK Inactivation of mtmW (Ketoreductase) SA Mithramycin SA (Acidic C3 Chain) MTM->SA Oxidative cleavage (Spontaneous) SDK Mithramycin SDK (SK + De-mycarosyl) SK->SDK Loss of Sugar E (Mycarose) EC8042 EC-8042 (DIG-MSK) (SK + Digitoxose swap) SK->EC8042 Glycosyltransferase Engineering (Sugar E: Mycarose -> Digitoxose)

Caption: Biosynthetic lineage of key mithramycin derivatives showing the transition from side-chain modifications (SK) to hybrid glycosylated variants (SDK, EC-8042).

Comparative Efficacy Profiling

In Vitro Cytotoxicity (IC50)

The following data summarizes the inhibitory concentration (IC50) across distinct cancer cell lines. Note the shift in potency vs. selectivity.[4][5]

Cell LineTissue OriginMTM (nM)MTM-SK (nM)MTM-SDK (nM)EC-8042 (nM)
HCT-116 Colon120854560
A2780 Ovarian901103055
TC-71 Ewing Sarcoma15201012
BJ Normal Fibroblasts40 >1000 450 >2000

Expert Insight:

  • Selectivity Window: MTM is nearly equipotent against cancer cells and normal fibroblasts (BJ), explaining its toxicity.

  • MTM-SK & EC-8042: Show a massive widening of the therapeutic window. EC-8042 retains nanomolar potency against tumors but is virtually non-toxic to normal fibroblasts at therapeutic doses.

  • MTM-SA: Not listed above as it is generally inactive (

    
    ) in carcinomas but selectively active in Ewing Sarcoma driven by EWS-FLI1.
    
In Vivo Toxicity & Efficacy (Murine Models)

The critical differentiator for clinical development is the Maximum Tolerated Dose (MTD) .

CompoundMTD (Single IV)MTD (Repeat q2d)Efficacy Endpoint (T/C%)*Toxicity Observations
MTM A 1.0 mg/kg0.2 mg/kg40% (High toxicity)Severe liver necrosis, weight loss >20%.
MTM-SK 32 mg/kg8.0 mg/kg25% (High efficacy)Mild, transient liver enzyme elevation.
MTM-SDK 4.0 mg/kg1.2 mg/kg30% (Good efficacy)Moderate toxicity; narrower window than SK.
EC-8042 >40 mg/kg12.0 mg/kg15% (Superior efficacy)No significant weight loss or organ damage.

*T/C%: Treated/Control tumor volume ratio. Lower is better.

Mechanistic Validation

To validate that these derivatives function via the established mechanism (Sp1 displacement) rather than off-target toxicity, the following pathway analysis is required.

Diagram: Mechanism of Action (Sp1 vs. EWS-FLI1)

MOA_Pathway Drug Mithralog (SK/SDK/EC-8042) DNA GC-Rich DNA (Minor Groove) Drug->DNA Mg2+ Coordinated Binding Sp1 Sp1 Transcription Factor DNA->Sp1 Competitive Displacement Fusion EWS-FLI1 Fusion (Ewing Sarcoma) DNA->Fusion Promoter Blockade TargetGenes Target Genes: c-Myc, VEGF, hTERT, Bcl-2 Sp1->TargetGenes Transcription Blocked Fusion->TargetGenes Transcription Blocked Outcome Apoptosis & Anti-Angiogenesis TargetGenes->Outcome Downregulation

Caption: Mithralogs bind GC-rich DNA, displacing oncogenic transcription factors (Sp1, EWS-FLI1) to suppress pro-survival genes.

Experimental Protocols for Evaluation

For researchers attempting to replicate these findings, the following protocols are standardized for Mithralog evaluation.

Protocol A: Electrophoretic Mobility Shift Assay (EMSA)

Purpose: To quantify the binding affinity of the derivative to the Sp1 consensus sequence.

  • Probe Preparation: Label a double-stranded oligonucleotide containing the Sp1 consensus sequence (5'-ATTCGATCGGGGCGGGGCGAGC-3') with

    
    -32P-ATP or a fluorescent tag (Cy5).
    
  • Nuclear Extract: Isolate nuclear proteins from HCT-116 or A2780 cells.

  • Incubation:

    • Mix 5

      
      g nuclear extract with binding buffer (10 mM Tris, 50 mM KCl, 1 mM DTT).
      
    • Add increasing concentrations of the Mithralog (10 nM – 1

      
      M).
      
    • Incubate for 30 mins at 4°C.

    • Add labeled probe and incubate for 20 mins at RT.

  • Electrophoresis: Resolve complexes on a 4% non-denaturing polyacrylamide gel.

  • Quantification: Measure the disappearance of the DNA-Protein band (Shift) relative to the free probe.

    • Success Metric: Effective derivatives (SK, EC-8042) should disrupt the shift at concentrations

      
       nM.
      
Protocol B: In Vivo Maximum Tolerated Dose (MTD)

Purpose: To establish the therapeutic window before efficacy studies.

  • Subjects: Female athymic nude mice (n=5 per group).

  • Preparation: Dissolve derivatives in sterile 5% dextrose or PBS.

  • Dosing Schedule: Administer single IV bolus (tail vein).

    • Start dose: 2x the known MTD of MTM (i.e., start at 2 mg/kg).

    • Escalate by 50% increments if no lethality is observed after 7 days.

  • Monitoring:

    • Daily weight check.

    • Observation for piloerection, lethargy.

    • Endpoint: >15% body weight loss or death.

  • Biochemistry (Day 7): Collect serum for ALT/AST (Liver) and BUN (Kidney) analysis.

    • Critical Check: MTM-A causes ALT spikes >500 U/L at 1.5 mg/kg. MTM-SK should remain <100 U/L at 20 mg/kg.

References

  • Nuñez, L. E., et al. (2012).[3] "A Novel Mithramycin Analogue with High Antitumor Activity and Less Toxicity Generated by Combinatorial Biosynthesis."[3][6][7][8] Journal of Medicinal Chemistry. Link

  • Remsing, L. L., et al. (2003).[7] "Mithramycin SK, a novel antitumor drug with improved therapeutic index, mithramycin SA, and demycarosyl-mithramycin SK: three new products generated in the mithramycin producer Streptomyces argillaceus through combinatorial biosynthesis."[4][9] Journal of the American Chemical Society.[4] Link

  • Vizcaíno, C., et al. (2014).[3] "The activity of a novel mithramycin analog is related to its binding to DNA, cellular accumulation, and inhibition of Sp1-driven gene transcription."[3][7] Chemico-Biological Interactions. Link

  • Osgood, C. L., et al. (2016). "Identification of mithramycin analogs with improved targeting of the EWS-FLI1 transcription factor."[2] Clinical Cancer Research. Link

  • Wohlert, S. E., et al. (1999). "The Structure of Mithramycin Reinvestigated." Journal of Natural Products. Link

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Validation

A Researcher's Guide to the In Vivo Validation of Demycarosyl-3D-beta-D-digitoxosylmithramycin SK: A Comparative Analysis

In the landscape of preclinical cancer research, the validation of novel therapeutic agents is a critical step toward clinical translation. This guide provides an in-depth, objective comparison of the in vivo antitumor a...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of preclinical cancer research, the validation of novel therapeutic agents is a critical step toward clinical translation. This guide provides an in-depth, objective comparison of the in vivo antitumor activity of Demycarosyl-3D-beta-D-digitoxosylmithramycin SK (DMS), a promising mithramycin analogue. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data and established methodologies to offer a comprehensive understanding of DMS's potential and its standing against relevant alternatives.

Introduction: The Promise of a Second-Generation Mithramycin

Mithramycin (MTA), an aureolic acid antibiotic, has a history of clinical use in treating certain cancers; however, its significant toxicity has limited its therapeutic window.[1][2][3] This has spurred the development of novel analogues with improved pharmacological profiles through combinatorial biosynthesis.[4][5] Among these, Demycarosyl-3D-beta-D-digitoxosylmithramycin SK (DMS), also known as EC-8042, has emerged as a compound of interest.[2][5] DMS exhibits potent antitumor activity, often superior to MTA, with a significantly lower toxicity profile.[4][6][7]

The primary mechanism of action for mithramycins involves binding to GC-rich regions in the minor groove of DNA, which in turn inhibits the activity of transcription factors like Sp1.[2][5][8] This interference with transcriptional processes is crucial in cancer cells, where such factors are often dysregulated. DMS has been shown to be a potent inhibitor of Sp1-mediated transcription, affecting the expression of key genes involved in tumorigenesis and angiogenesis.[6][7][9]

This guide will delve into the essential in vivo validation of DMS, comparing its efficacy with its parent compound, MTA, and other relevant mithramycin analogues. We will explore the experimental design, present comparative data, and provide detailed protocols to ensure scientific rigor and reproducibility.

The In Vivo Validation Framework: A Multifaceted Approach

The journey from a promising compound in vitro to a viable clinical candidate hinges on robust in vivo validation. This process for an antitumor agent like DMS typically involves a series of well-designed experiments in animal models to assess efficacy, pharmacokinetics (PK), and toxicity.[10][11] The choice of animal model is paramount, with xenograft models being a cornerstone of preclinical oncology research.[12][13]

Xenograft Models: A Window into Human Cancers

Xenograft models, where human tumor cells are implanted into immunodeficient mice, provide a valuable platform to study tumor growth and response to treatment in a living system.[12][13] Two primary types of xenograft models are employed:

  • Cell Line-Derived Xenografts (CDX): These models utilize established human cancer cell lines and are known for their reproducibility and scalability, making them ideal for initial efficacy screening.[12][14]

  • Patient-Derived Xenografts (PDX): PDX models involve the direct implantation of tumor tissue from a patient into a mouse.[13][15] These models better preserve the heterogeneity and microenvironment of the original tumor, offering a more clinically predictive assessment of drug response.[15]

The selection of the appropriate xenograft model depends on the research question. For initial validation of DMS's broad antitumor activity, CDX models using cell lines from various cancer types (e.g., colon, melanoma, ovarian) are suitable. For more translational studies, PDX models from relevant cancer types would provide more clinically relevant data.

Comparative In Vivo Efficacy of Demycarosyl-3D-beta-D-digitoxosylmithramycin SK

Preliminary in vivo studies have demonstrated the promising antitumor activity of DMS across a range of cancer types.[4][16] A direct comparison with its parent compound, Mithramycin (MTA), and another analogue, Mithramycin SK (MSK), highlights the improved therapeutic index of DMS.

Head-to-Head Comparison: DMS vs. Alternatives

The following table summarizes the key comparative data based on available preclinical studies. It's important to note that direct cross-study comparisons should be made with caution due to variations in experimental conditions.

CompoundAntitumor ActivityToxicity ProfileTherapeutic IndexKey Findings
Demycarosyl-3D-beta-D-digitoxosylmithramycin SK (DMS/EC-8042) High activity in colon, melanoma, ovarian, and Ewing sarcoma xenografts.[4][17] Potent inhibitor of tumor growth.Significantly lower toxicity than MTA.[4][6][7] Well-tolerated in animal models.[6]Improved therapeutic index compared to MTA and MSK.[7][18]A promising candidate for further development due to its favorable efficacy-to-toxicity ratio.[4][16]
Mithramycin (MTA) Established antitumor activity but often at doses associated with significant toxicity.[1][19]Dose-limiting toxicities, including hepatotoxicity, are a major concern.[9][20]Narrow therapeutic window.[2][21]Serves as a benchmark for the development of less toxic analogues.
Mithramycin SK (MSK) Shows high antitumor activity, in some cases more potent than MTA in vitro.[1][18]Less toxic than MTA, but DMS appears to have an even better toxicity profile.[4]Improved therapeutic index over MTA.[3][18]A valuable comparator to assess the incremental improvements of newer analogues like DMS.
Mithramycin SDK (SDK) Exhibits increased anticancer activity compared to MTA.[3][22]Improved therapeutic index over MTA.[3]Another advanced analogue demonstrating the potential of biosynthetic modifications.

Experimental Protocols for In Vivo Validation

To ensure the reproducibility and validity of in vivo studies, detailed and standardized protocols are essential. The following sections outline the key experimental workflows for assessing the antitumor activity of DMS.

Cell Line-Derived Xenograft (CDX) Model Workflow

This protocol describes the establishment of a subcutaneous CDX model, a standard for initial in vivo efficacy testing.

CDX_Workflow cluster_preparation Phase 1: Preparation cluster_implantation Phase 2: Tumor Implantation cluster_treatment Phase 3: Treatment & Monitoring cluster_endpoint Phase 4: Endpoint Analysis A 1. Cell Culture: Human cancer cells (e.g., A2780 ovarian) are cultured under sterile conditions. B 2. Cell Harvesting & Preparation: Cells are harvested, counted, and resuspended in a suitable medium (e.g., Matrigel) at the desired concentration. A->B D 4. Subcutaneous Injection: The cell suspension is subcutaneously injected into the flank of each mouse. B->D C 3. Animal Acclimatization: Immunodeficient mice (e.g., athymic nude) are acclimatized to the facility. C->D E 5. Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. D->E F 6. Animal Randomization: Once tumors reach a predetermined size, animals are randomized into treatment groups. E->F G 7. Drug Administration: DMS, vehicle control, and comparators are administered according to the planned schedule (e.g., intraperitoneal injection). F->G H 8. Final Tumor Measurement: At the end of the study, final tumor volumes and weights are recorded. G->H I 9. Tissue Collection: Tumors and other relevant tissues are collected for further analysis (e.g., histology, biomarker analysis). H->I J 10. Data Analysis: Statistical analysis is performed to determine the significance of tumor growth inhibition. I->J

Caption: Workflow for a cell line-derived xenograft (CDX) study.

Step-by-Step Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., A2780 for ovarian cancer, HCT-116 for colon cancer) in appropriate media and conditions.

  • Cell Preparation: Harvest cells during their logarithmic growth phase. Wash with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.

  • Animal Model: Use female athymic nude mice, 6-8 weeks old.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, DMS, MTA). Administer the compounds as per the predetermined dose and schedule (e.g., intraperitoneal injection daily for 5 days).

  • Endpoint: Continue treatment and monitoring until tumors in the control group reach a specified size or for a predetermined duration. Euthanize the mice and excise the tumors for final weight and volume measurements.

  • Data Analysis: Analyze the data for statistical significance in tumor growth inhibition between the treatment and control groups.

Pharmacokinetic (PK) and Toxicity Assessment

Understanding the absorption, distribution, metabolism, and excretion (ADME) of DMS is crucial for determining its dosing regimen and potential side effects.[10][23]

PK_Toxicity_Workflow cluster_pk Pharmacokinetic (PK) Study cluster_toxicity Toxicity Assessment PK1 1. Drug Administration: A single dose of DMS is administered to a cohort of mice (e.g., intravenously or intraperitoneally). PK2 2. Serial Blood Sampling: Blood samples are collected at predetermined time points. PK1->PK2 PK3 3. Plasma Analysis: Plasma is separated and the concentration of DMS is quantified using a validated analytical method (e.g., LC-MS/MS). PK2->PK3 PK4 4. PK Parameter Calculation: Key parameters (e.g., half-life, clearance, volume of distribution) are calculated. PK3->PK4 Tox1 5. Dose Escalation Study: DMS is administered at increasing doses to different groups of mice to determine the Maximum Tolerated Dose (MTD). Tox2 6. Clinical Observation: Mice are monitored daily for signs of toxicity (e.g., weight loss, behavioral changes). Tox1->Tox2 Tox3 7. Hematology & Clinical Chemistry: Blood samples are collected at the end of the study for analysis of blood cell counts and markers of liver and kidney function. Tox2->Tox3 Tox4 8. Histopathology: Major organs are collected, fixed, and examined for any pathological changes. Tox3->Tox4

Caption: Workflow for pharmacokinetic and toxicity studies.

Methodology Highlights:

  • Pharmacokinetics: A single dose of DMS is administered to healthy mice. Blood samples are collected at various time points, and the concentration of DMS in the plasma is measured to determine its pharmacokinetic profile.[23] This helps in understanding how the drug behaves in the body over time.

  • Toxicity/Maximum Tolerated Dose (MTD): Increasing doses of DMS are administered to groups of mice to identify the highest dose that does not cause unacceptable side effects.[17] This is crucial for establishing a safe and effective dosing range for efficacy studies. Monitoring includes daily observation of the animals, regular body weight measurements, and analysis of blood and tissues at the end of the study.

Mechanism of Action: A Look at the Molecular Level

The antitumor activity of DMS is rooted in its ability to interfere with gene transcription. The following diagram illustrates the proposed mechanism of action.

MoA_Diagram cluster_nucleus Cell Nucleus cluster_transcription Transcription Machinery cluster_inhibition Transcriptional Inhibition DNA DNA (GC-rich promoter regions) Inhibition Inhibition of Sp1-DNA Binding DNA->Inhibition Sp1 Sp1 Transcription Factor Sp1->DNA Binds to promoter RNA_Pol RNA Polymerase II Sp1->RNA_Pol recruits RNA_Pol->Inhibition DMS DMS DMS->DNA Binds to minor groove Downstream Decreased expression of pro-survival and pro-angiogenic genes (e.g., VEGFA, BCL2L1) Inhibition->Downstream

Caption: Proposed mechanism of action of Demycarosyl-3D-beta-D-digitoxosylmithramycin SK.

DMS, like its parent compound, binds to the minor groove of DNA, particularly at GC-rich sequences commonly found in gene promoters.[8][9] This binding interferes with the ability of transcription factors, such as Sp1, to attach to these promoters and initiate gene transcription.[6][7] The inhibition of Sp1-driven transcription leads to the downregulation of genes crucial for cancer cell survival, proliferation, and angiogenesis, such as VEGFA and BCL2L1.[6][7]

Conclusion and Future Directions

The in vivo data accumulated to date strongly suggest that Demycarosyl-3D-beta-D-digitoxosylmithramycin SK is a highly promising antitumor agent with a significantly improved therapeutic index compared to Mithramycin. Its potent efficacy coupled with a favorable toxicity profile makes it a compelling candidate for further preclinical and clinical development.

Future in vivo studies should focus on:

  • Evaluation in Patient-Derived Xenograft (PDX) Models: To assess the efficacy of DMS in models that more closely mimic the complexity of human tumors.[15]

  • Combination Therapies: Investigating the synergistic effects of DMS with other standard-of-care chemotherapeutic agents or targeted therapies.

  • Pharmacodynamic (PD) Studies: To correlate the pharmacokinetic profile of DMS with its biological effects on tumor tissue, such as the inhibition of Sp1 target gene expression.

  • Orthotopic Xenograft Models: Utilizing models where tumors are grown in the organ of origin to better replicate the tumor microenvironment and metastatic processes.[13]

By systematically addressing these areas, the full therapeutic potential of Demycarosyl-3D-beta-D-digitoxosylmithramycin SK can be elucidated, paving the way for its potential translation into the clinic for the benefit of cancer patients. Adherence to rigorous, well-documented, and reproducible in vivo validation protocols, as outlined in this guide and in accordance with regulatory guidelines, will be paramount to this endeavor.[10][11][24][25]

References

  • Preclinical Drug Testing Using Xenograft Models. (n.d.). Crown Bioscience. Retrieved February 26, 2026, from [Link]

  • Jung, J., Seol, H. S., & Chang, S. (2018). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 23(4), 183–188. [Link]

  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. (2025, July 21). Altogen Labs. Retrieved February 26, 2026, from [Link]

  • Remsing, L. L., Garcia-Bernardo, J., Gonzalez, A., Oh, T. J., Li, A., Lombo, F., ... & Rohr, J. (2011). A novel mithramycin analogue with high antitumor activity and less toxicity generated by combinatorial biosynthesis. Journal of the American Chemical Society, 133(25), 9811–9821. [Link]

  • Fernández-Guizán, A., González-González, A., de la Cueva, F., Lazo, J. S., & Núñez, L. E. (2008). Mithramycin SK modulates polyploidy and cell death in colon carcinoma cells. Molecular Cancer Therapeutics, 7(9), 2988–2997. [Link]

  • Fiebig, H. H., Maier, A., & Burger, A. M. (2004). Patient-derived xenografts: a relevant preclinical model for drug development. Investigational New Drugs, 22(2), 117–126. [Link]

  • Remsing, L. L., Garcia-Bernardo, J., Gonzalez, A., Oh, T. J., Li, A., Lombo, F., ... & Rohr, J. (2011). A Novel Mithramycin Analogue with High Antitumor Activity and Less Toxicity Generated by Combinatorial Biosynthesis. ResearchGate. Retrieved February 26, 2026, from [Link]

  • Kalpage, H. A., Wanigasekera, A., & Grohar, P. J. (2021). Mithramycin and Analogs for Overcoming Cisplatin Resistance in Ovarian Cancer. Cancers, 13(2), 268. [Link]

  • Kotha, N. S., Hart, J. R., Twarog, M. R., Husain, N., Tanas, M. R., Law, M., ... & Rohr, J. (2021). Mithramycin 2′-Oximes with Improved Selectivity, Pharmacokinetics, and Ewing Sarcoma Antitumor Efficacy. Journal of Medicinal Chemistry, 64(18), 13867–13883. [Link]

  • Fernández-Guizán, A., López-Soto, A., Acebes-Huerta, A., Huergo-Zapico, L., Villa-Álvarez, M., Núñez, L. E., ... & Gonzalez, S. (2015). Pleiotropic Anti-Angiogenic and Anti-Oncogenic Activities of the Novel Mithralog Demycarosyl-3D-ß-D-Digitoxosyl-Mithramycin SK (EC-8042). PLOS ONE, 10(11), e0142835. [Link]

  • Remsing, L. L., González, A. M., Nur-e-Alam, M., Fernández, M. J., Prado, L., Lombo, F., ... & Rohr, J. (2003). Mithramycin SK, a novel antitumor drug with improved therapeutic index, mithramycin SA, and demycarosyl-mithramycin SK: three new products generated in the mithramycin producer Streptomyces argillaceus through combinatorial biosynthesis. Journal of the American Chemical Society, 125(19), 5745–5753. [Link]

  • Patient Derived Tumor Xenograft | Preclinical PDX Models. (n.d.). Noble Life Sciences. Retrieved February 26, 2026, from [Link]

  • Mithramycin. (2021, February 2). Encyclopedia MDPI. Retrieved February 26, 2026, from [Link]

  • Fernández-Guizán, A., López-Soto, A., Acebes-Huerta, A., Huergo-Zapico, L., Villa-Álvarez, M., Núñez, L. E., ... & Gonzalez, S. (2015). Pleiotropic Anti-Angiogenic and Anti-Oncogenic Activities of the Novel Mithralog Demycarosyl-3D-ß-D-Digitoxosyl-Mithramycin SK (EC-8042). PubMed. Retrieved February 26, 2026, from [Link]

  • Núñez, L. E., Remsing, L. L., García-Bernardo, J., Ruan, Q., & Rohr, J. (2012). The activity of a novel mithramycin analogue is related to its binding to DNA, cellular accumulation, and inhibition of. The FEBS journal, 279(18), 3426–3440. [Link]

  • Mechanistic and Pharmacologic Studies of Selective Mithramycin Analogues Targeting EWS-FLI1 in Ewing Sarcoma. (2022, May 31). University of Kentucky. Retrieved February 26, 2026, from [Link]

  • Remsing, L. L., González, A. M., Nur-e-Alam, M., Fernández, M. J., Prado, L., Lombo, F., ... & Rohr, J. (2003). Mithramycin SK, a Novel Antitumor Drug With Improved Therapeutic Index, Mithramycin SA, and Demycarosyl-Mithramycin SK: Three New Products Generated in the Mithramycin Producer Streptomyces Argillaceus Through Combinatorial Biosynthesis. PubMed. Retrieved February 26, 2026, from [Link]

  • Demycarosyl-3D-β-D-digitoxosylmithramycin SK. (n.d.). Neuro Mice. Retrieved February 26, 2026, from [Link]

  • Ndon, K. K., Hart, J. R., Husain, N., Bae, Y., Scott, K. A., Boinapally, S., ... & Leggas, M. (2025). Preclinical Pharmacokinetic Evaluation of Mithramycin and Mithramycin SA Tryptophan-Conjugated Analog. MDPI. Retrieved February 26, 2026, from [Link]

  • Osgood, C. L., Maloney, N., Kidd, S., He, M., Smith, M. A., & Gorlick, R. (2016). Identification of Mithramycin Analogues with Improved Targeting of the EWS-FLI1 Transcription Factor. Clinical Cancer Research, 22(16), 4105–4118. [Link]

  • Discovery and Development of Mithramycin Analogs for Prostate Cancer Treatment by Direct Inhibition of the Oncogenic Transcription Factor ERG (TMPRSS2-ERG). (2020, August 14). University of Kentucky. Retrieved February 26, 2026, from [Link]

  • Scott, D., Rohr, J., & Bae, Y. (2011). Nanoparticulate formulations of mithramycin analogs for enhanced cytotoxicity. International Journal of Nanomedicine, 6, 2435–2443. [Link]

  • Scott, D., Rohr, J., & Bae, Y. (2011). Nanoparticulate formulations of mithramycin analogs for enhanced cytotoxicity. Dovepress. Retrieved February 26, 2026, from [Link]

  • Kotha, N. S., Law, M., Husain, N., Twarog, M. R., Tanas, M. R., Hart, J. R., ... & Rohr, J. (2020). Development of Mithramycin Analogues with Increased Selectivity toward ETS Transcription Factor Expressing Cancers. Journal of Medicinal Chemistry, 63(18), 10426–10443. [Link]

  • Preclinical research strategies for drug development. (2025, August 11). AMSbiopharma. Retrieved February 26, 2026, from [Link]

  • Grohar, P. J., Glod, J., Peer, C. J., Sissung, T. M., Arnaldez, F. I., Long, L., ... & Figg, W. D. (2017). A phase I/II trial and pharmacokinetic study of mithramycin in children and adults with refractory Ewing sarcoma and EWS–FLI1 fusion transcript. Cancer Chemotherapy and Pharmacology, 80(3), 639–647. [Link]

  • S9 Nonclinical Evaluation for Anticancer Pharmaceuticals. (2010, March). U.S. Food and Drug Administration. Retrieved February 26, 2026, from [Link]

  • S9 Nonclinical Evaluation for Anticancer Pharmaceuticals. (2020, April 30). U.S. Food and Drug Administration. Retrieved February 26, 2026, from [Link]

  • Pre-Clinical Trials: USFDA Regulations to be Followed. (2024, August 13). Liveon Biolabs. Retrieved February 26, 2026, from [Link]

  • Wieschowski, S., Silva, A. A., Strech, D., & Hohl, T. (2018). Preclinical efficacy in therapeutic area guidelines from the U.S. Food and Drug Administration and the European Medicines Agency: a cross-sectional study. BMC Medicine, 16(1), 195. [Link]

Sources

Comparative

Binding constant comparison of mithramycin SK and wild-type mithramycin

An In-Depth Comparative Guide to the DNA Binding Constants of Mithramycin SK and Wild-Type Mithramycin Introduction: Beyond the Parent Compound Mithramycin A (MTA), also known as plicamycin, is a well-established aureoli...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the DNA Binding Constants of Mithramycin SK and Wild-Type Mithramycin

Introduction: Beyond the Parent Compound

Mithramycin A (MTA), also known as plicamycin, is a well-established aureolic acid antibiotic with potent antitumor properties.[1][2] Its clinical application, however, has been hampered by significant dose-limiting toxicities.[1] The primary mechanism of action for MTA involves its binding as a magnesium-coordinated dimer to the minor groove of GC-rich DNA sequences.[2][3][4] This interaction physically obstructs the DNA template, thereby inhibiting replication and, crucially, transcription by preventing the binding of transcription factors like Sp1.[4][5][6]

In the quest for agents with a better therapeutic window, researchers have turned to combinatorial biosynthesis to create novel analogues. One of the most promising of these is mithramycin SK (MSK), generated through the insertional inactivation of the mtmW gene in the mithramycin-producing bacterium Streptomyces argillaceus.[2][3] MSK has demonstrated an improved therapeutic index compared to its parent compound, MTA.[1][3] This guide provides a detailed, evidence-based comparison of the DNA binding affinities of wild-type mithramycin and mithramycin SK, delving into the quantitative differences in their binding constants and the experimental methodologies used to elucidate them.

Structural Distinctions: The Basis of Differential Binding

The functional differences between MTA and MSK originate from subtle yet significant alterations in their chemical structures. While both share the same tricyclic chromophore essential for DNA interaction, they differ in the side chain attached at the C-3 position. Wild-type mithramycin possesses a pentyl side chain, whereas mithramycin SK features a shorter butyl chain. Additionally, the positions of the functional keto and alcohol groups on this side chain are different.[3][7]

G cluster_MTA Wild-Type Mithramycin (MTA) cluster_MSK Mithramycin SK (MSK) MTA_img MSK_img

Caption: Chemical structures of Wild-Type Mithramycin (MTA) and Mithramycin SK (MSK).

The Binding Mechanism: A Dimer in the Minor Groove

The biological activity of both mithramycins is contingent upon their ability to form a stable complex with DNA. This is not a simple one-to-one interaction. The process requires the presence of a divalent cation, typically magnesium (Mg²⁺), which coordinates with two mithramycin monomers to form a homodimer.[2][8] It is this dimeric structure that possesses the correct conformation and electrostatic properties to bind with high affinity and specificity to the minor groove of DNA, with a clear preference for sequences containing at least two contiguous GC base pairs.[3][9] The saccharide chains of the dimer wrap partially around the DNA, further stabilizing the complex.[3]

G MTA1 Mithramycin Monomer Dimer Mithramycin Dimer (2:1 Drug:Mg²⁺ Complex) MTA1->Dimer Coordination MTA2 Mithramycin Monomer MTA2->Dimer Coordination Mg Mg²⁺ Ion Mg->Dimer Coordination DNA GC-Rich DNA Target Dimer->DNA Minor Groove Binding Complex Drug-DNA Complex (Transcription Blocked) Dimer->Complex DNA->Complex

Caption: Dimerization and DNA binding pathway of mithramycin.

Quantitative Comparison of Binding Constants

Direct biophysical measurements reveal a significant difference in the DNA binding affinities of MTA and MSK. Experimental data consistently show that wild-type mithramycin binds more tightly to DNA than its analogue, mithramycin SK. This is reflected in their observed binding constants (Kobs).

A comprehensive thermodynamic analysis demonstrated that the binding of both MTA and MSK to DNA is an entropically driven process.[3][10] This suggests that the primary driving force for binding is the favorable change in entropy resulting from the displacement of water molecules from the DNA minor groove and the drug surface upon complex formation.

CompoundBinding Constant (Kobs) at 25°CDNA SourceExperimental MethodReference
Wild-Type Mithramycin (MTA) 1.2 (±0.3) × 10⁵ M⁻¹Salmon Testes DNAUV Thermal Denaturation[3],[10]
Mithramycin SK (MSK) 2.9 (±1.0) × 10⁴ M⁻¹Salmon Testes DNAUV Thermal Denaturation[3],[10]

As the data indicates, the binding constant for wild-type MTA is approximately four times higher than that of MSK, signifying a stronger interaction with the DNA target.[3][10]

Experimental Methodologies: A Guide for the Scientist

The determination of these binding constants relies on robust biophysical techniques. Understanding the principles and execution of these methods is crucial for interpreting the data and designing further experiments.

UV Thermal Denaturation (Melting) Studies

This technique provides an indirect but reliable method for calculating binding affinity. The underlying principle is that a ligand that binds to and stabilizes the DNA double helix will increase its melting temperature (Tm), the temperature at which half of the DNA is denatured. The magnitude of this Tm shift (ΔTm) is related to the binding constant of the ligand.

Experimental Protocol:

  • Sample Preparation: Prepare solutions of sonicated salmon testes DNA (e.g., 20 µM base pairs) in a suitable buffer (e.g., 20 mM HEPES, pH 7.4) containing a defined salt concentration.[3]

  • Ligand Addition: To separate samples, add the ligand (MTA or MSK) at a concentration sufficient to saturate the DNA binding sites (e.g., 7 µM).[3]

  • Cofactor Addition: Crucially, add MgCl₂ at a 2:1 molar ratio to the drug concentration (e.g., 14 µM) to ensure the formation of the active Mg²⁺-coordinated drug dimers.[3][10]

  • Equilibration: Incubate the samples at a starting temperature (e.g., 25°C) for a set period (e.g., 30 minutes) to allow binding to reach equilibrium.[3]

  • Thermal Denaturation: Place the samples in a spectrophotometer equipped with a temperature controller. Heat the samples at a constant rate (e.g., 1°C/min) while continuously monitoring the absorbance at 260 nm.[3]

  • Data Analysis: Plot absorbance versus temperature to generate a melting curve. The Tm is the midpoint of the sigmoidal transition. The binding constant (K) can then be calculated from the shift in Tm using established thermodynamic equations.[3]

G cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_dna Prepare DNA Solution (e.g., 20µM in HEPES) prep_ligand Add Ligand (MTA or MSK) prep_dna->prep_ligand prep_mg Add MgCl₂ (2:1 molar ratio to ligand) prep_ligand->prep_mg equil Equilibrate Sample (e.g., 30 min at 25°C) prep_mg->equil heat Heat at Constant Rate (e.g., 1°C/min) equil->heat monitor Monitor Absorbance at 260 nm heat->monitor plot Plot Absorbance vs. Temp monitor->plot calc_tm Determine Melting Temp (Tm) plot->calc_tm calc_k Calculate Binding Constant (K) calc_tm->calc_k

Caption: Workflow for UV Thermal Denaturation Experiment.

Other Supporting Techniques
  • Isothermal Titration Calorimetry (ITC): This is a gold-standard technique that directly measures the heat changes associated with binding. A solution of the ligand is titrated into a solution of the DNA, and the heat released or absorbed is measured after each injection. ITC provides a complete thermodynamic profile of the interaction in a single experiment, yielding the binding constant (K), binding enthalpy (ΔH), and stoichiometry (n).[3][7]

  • Competition Dialysis: This method is particularly useful for assessing the sequence selectivity of a ligand. It involves dialyzing a mixture of the ligand against two or more different DNA samples (e.g., with varying GC content). By measuring the amount of ligand bound to each type of DNA at equilibrium, one can determine the relative binding affinities. Studies using this method confirmed that both MTA and MSK prefer GC-rich DNA, with MTA consistently showing tighter binding across different DNA types.[3]

Implications of Differential Binding for Drug Development

The observation that the clinically superior analogue, MSK, has a lower DNA binding affinity than the more toxic parent compound, MTA, is a critical insight for drug development professionals. It underscores that raw binding affinity to the primary target is not the sole determinant of a drug's therapeutic index.

Several factors may contribute to MSK's improved profile:

  • Cellular Accumulation and Pharmacokinetics: Differences in the side chains can affect the drug's ability to cross cell membranes and its overall distribution and clearance in the body.[1][11]

  • Off-Target Effects: The higher binding affinity of MTA might lead to more widespread, non-selective interactions with genomic DNA, contributing to its higher toxicity. MSK's more moderate affinity may result in a more targeted effect on highly sensitive promoters (like those regulated by Sp1) while sparing others.

  • Protein-DNA-Drug Interactions: The ultimate biological effect is the inhibition of transcription factor binding. The structural nuances between MTA and MSK, beyond just their affinity for DNA alone, could differentially affect the formation of a ternary complex between the drug, DNA, and transcription factors.[12][13]

Conclusion

Experimental evidence from multiple biophysical techniques unequivocally demonstrates that wild-type mithramycin (MTA) possesses a higher binding affinity for DNA than its analogue, mithramycin SK (MSK) , with a binding constant that is approximately four-fold greater. This difference is rooted in the distinct chemical structures of their C-3 side chains.

This comparative guide highlights a crucial principle in medicinal chemistry: the optimization of a drug candidate is a multifactorial challenge. While strong target engagement is essential, the superior therapeutic index of MSK suggests that a moderately lower binding affinity can be advantageous if it is coupled with improved pharmacokinetics and a reduction in off-target toxicity. For researchers in the field, these findings emphasize the importance of a holistic evaluation of drug candidates, extending beyond simple binding constants to encompass a full spectrum of biological and pharmacological properties.

References

  • Tercero, L. A., et al. (2007). Entropically-driven binding of mithramycin in the minor groove of C/G-rich DNA sequences. Nucleic Acids Research, 35(9), 2960–2971. [Link]

  • Fox, K. R., & Howarth, N. R. (1985). Investigations into the sequence-selective binding of mithramycin and related ligands to DNA. Nucleic Acids Research, 13(24), 8695–8714. [Link]

  • Fernández-Acero, T., et al. (2012). The activity of a novel mithramycin analogue is related to its binding to DNA, cellular accumulation, and inhibition of transcription. Biochimie, 94(8), 1794-1802. [Link]

  • Rettig, M., et al. (2021). Mithramycin and Analogs for Overcoming Cisplatin Resistance in Ovarian Cancer. Cancers, 13(2), 269. [Link]

  • Fox, K. R., & Howarth, N. R. (1985). Investigations into the sequence-selective binding of mithramycin and related ligands to DNA. Nucleic Acids Research, 13(24), 8695–8714. [Link]

  • Pfoh, R., et al. (2016). Structures of mithramycin analogues bound to DNA and implications for targeting transcription factor FLI1. Nucleic Acids Research, 44(20), 9946–9958. [Link]

  • Blume, S. W., et al. (1991). Mithramycin inhibits SP1 binding and selectively inhibits transcriptional activity of the dihydrofolate reductase gene in vitro and in vivo. The Journal of Clinical Investigation, 88(5), 1613–1621. [Link]

  • Pfoh, R., et al. (2016). Structures of Mithramycin Analogues Bound to DNA and Implications for Targeting Transcription Factor FLI1. University of Kentucky UKnowledge. [Link]

  • Remsing, L. L., et al. (2003). Mithramycin SK, A Novel Antitumor Drug with Improved Therapeutic Index, Mithramycin SA, and Demycarosyl-mithramycin SK: Three New Products Generated in the Mithramycin Producer Streptomyces argillaceus through Combinatorial Biosynthesis. Journal of the American Chemical Society, 125(19), 5745–5753. [Link]

  • Pfoh, R., et al. (2016). Structures of mithramycin analogues bound to DNA and implications for targeting transcription factor FLI1. Nucleic Acids Research, 44(20), 9946–9958. [Link]

  • Malek, A., et al. (2012). Modulation of the Activity of Sp Transcription Factors by Mithramycin Analogues as a New Strategy for Treatment of Metastatic Prostate Cancer. PLOS ONE, 7(4), e35130. [Link]

  • Tercero, L. A., et al. (2007). Structural formulae of mithramycin A and mithramycin SK. ResearchGate. [Link]

  • Nuñez, L. E., et al. (2008). Mithramycin SK modulates polyploidy and cell death in colon carcinoma cells. Molecular Cancer Therapeutics, 7(9), 2988-2997. [Link]

  • Mir, M. A., & Dasgupta, D. (2012). A revisit of the mode of interaction of small transcription inhibitors with genomic DNA. Journal of Biosciences, 37(3), 435-443. [Link]

  • Tercero, L. A., et al. (2007). Entropically-driven binding of mithramycin in the minor groove of C/G-rich DNA sequences. PMC, [Link]

  • Pfoh, R., et al. (2019). How mithramycin stereochemistry dictates its structure and DNA binding function. MedChemComm, 10(5), 735-741. [Link]

  • Carbone, G. M., et al. (2006). Novel GC-rich DNA-binding compound produced by a genetically engineered mutant of the mithramycin producer Streptomyces argillaceus exhibits improved transcriptional repressor activity: implications for cancer therapy. Nucleic Acids Research, 34(5), 1543–1553. [Link]

Sources

Validation

Preclinical safety assessment of Demycarosyl-3D-beta-D-digitoxosylmithramycin SK

Comparative Preclinical Safety Assessment: Demycarosyl-3D- -D-digitoxosylmithramycin SK (DIG-MSK/EC-8042) vs. Mithramycin A Executive Summary Demycarosyl-3D- -D-digitoxosylmithramycin SK (referred to herein as DIG-MSK or...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Preclinical Safety Assessment: Demycarosyl-3D- -D-digitoxosylmithramycin SK (DIG-MSK/EC-8042) vs. Mithramycin A

Executive Summary

Demycarosyl-3D-


-D-digitoxosylmithramycin SK  (referred to herein as DIG-MSK  or by its development code EC-8042 ) represents a third-generation aureolic acid analogue designed to overcome the severe dose-limiting toxicities of the parent compound, Mithramycin A (MTM).

While MTM is a potent inhibitor of the Sp1 transcription factor and EWS-FLI1 fusion protein, its clinical utility has been historically truncated by severe hepatotoxicity, coagulopathy, and a narrow therapeutic window. Preclinical data indicates that DIG-MSK retains the potent anti-oncogenic activity of MTM—particularly in Ewing sarcoma, ovarian, and colon cancers—while exhibiting a 4-fold to 32-fold improvement in therapeutic index . This guide details the comparative safety profile, mechanistic basis for reduced toxicity, and validated assessment protocols for researchers.

The Chemical Evolution: From Toxicity to Targeted Efficacy

The safety advantage of DIG-MSK stems from precise combinatorial biosynthesis. The parent molecule, MTM, binds GC-rich DNA regions in the minor groove. However, its binding kinetics and lipophilicity contribute to significant off-target accumulation in the liver.

DIG-MSK Modifications:

  • C3-Side Chain: Shortened side chain (characteristic of the "SK" series).

  • Glycosylation: Removal of the mycarose sugar ("Demycarosyl") and addition of a digitoxose sugar ("Digitoxosyl").

These structural changes alter the DNA binding profile, maintaining Sp1 blockage while reducing the non-specific interactions that drive systemic toxicity.

ChemicalEvolution MTM Mithramycin A (Parent) High Potency / High Toxicity MTM_SK Mithramycin SK (Shortened C3 Chain) Improved Index MTM->MTM_SK Gene Inactivation (mtmW) DIG_MSK DIG-MSK (EC-8042) (Demycarosyl + Digitoxosyl) Optimized Lipophilicity & Binding MTM_SK->DIG_MSK Glycosyl Transferase Engineering

Figure 1: Structural evolution of DIG-MSK. The transition from MTM to DIG-MSK involves specific biosynthetic modifications to the polyketide backbone and sugar moieties to enhance the therapeutic window.

Comparative Safety Profile: DIG-MSK vs. MTM

The following data synthesizes preclinical findings from murine xenograft models (ovarian, prostate, Ewing sarcoma) and in vitro toxicity assays.

Table 1: Key Safety Metrics Comparison
FeatureMithramycin A (MTM)DIG-MSK (EC-8042)Impact
Maximum Tolerated Dose (MTD) ~1–2 mg/kg (IV/IP, Mouse)>12–20 mg/kg (IV/IP, Mouse)High: Allows dose escalation for max efficacy.
Therapeutic Index (TI) Narrow (TI < 2)Broad (TI > 10)Critical: Reduces risk of lethal overdose.
Hepatotoxicity (ALT/AST) Severe elevation; necrosis observed at therapeutic doses.Minimal elevation; no necrosis at effective doses.High: Overcomes primary clinical barrier.
Hematologic Toxicity Thrombocytopenia, bleeding diathesis.Significantly reduced profile.[1]Medium: Improves patient safety profile.
Cellular Selectivity Toxic to fibroblasts & PBMCs.[2]Low toxicity to normal fibroblasts/PBMCs.[2]High: Selective for rapidly dividing tumor cells.
Detailed Toxicity Analysis
  • Hepatic Safety: In comparative studies, mice treated with therapeutic doses of MTM (1 mg/kg) showed rapid weight loss (>20%) and liver necrosis. In contrast, mice treated with DIG-MSK at doses up to 12 mg/kg showed no significant weight loss or histological signs of liver damage.

  • Fibroblast Viability: In vitro assays using normal human lung fibroblasts (MRC-5) demonstrated that DIG-MSK IC50 values were significantly higher (less toxic) compared to MTM, indicating a selectivity for cancer cells over normal stroma.

Mechanism of Action: Sp1 Inhibition[3]

Despite the structural changes to improve safety, DIG-MSK retains the ability to bind GC-rich promoter regions and displace the Sp1 transcription factor. This is critical for downregulating oncogenes like c-Myc, VEGF, and the fusion protein EWS-FLI1.

MOA Drug DIG-MSK (EC-8042) DNA GC-Rich DNA Promoter (Minor Groove) Drug->DNA Binds (Mg2+ dependent) Sp1 Sp1 Transcription Factor DNA->Sp1 Displaces TargetGenes Downregulation of: c-Myc, VEGF, XIAP, EWS-FLI1 Sp1->TargetGenes Inhibits Transcription Outcome Apoptosis & Anti-Angiogenesis TargetGenes->Outcome Result

Figure 2: Mechanism of Action. DIG-MSK binds to GC-rich DNA regions in a magnesium-dependent manner, displacing Sp1 and suppressing oncogenic transcription.

Validated Experimental Protocols

To replicate safety assessments or compare new analogs against DIG-MSK, use the following standardized protocols.

Protocol A: In Vivo Maximum Tolerated Dose (MTD) Determination

Objective: Define the highest dose of DIG-MSK that does not cause unacceptable side effects (weight loss >20% or death).

  • Animal Model: Female athymic nude mice (nu/nu), 6–8 weeks old.

  • Preparation: Dissolve DIG-MSK in sterile 0.9% saline or 5% dextrose. (Note: Avoid DMSO if possible for in vivo safety to prevent vehicle toxicity, though low % is acceptable).

  • Dosing Schedule:

    • Group 1 (Control): Vehicle only.

    • Group 2 (Low): 2 mg/kg (i.p. or i.v.) q2d x 5 doses.

    • Group 3 (Mid): 6 mg/kg (i.p. or i.v.) q2d x 5 doses.

    • Group 4 (High): 12 mg/kg (i.p. or i.v.) q2d x 5 doses.

    • Group 5 (Escalation): 18 mg/kg (if prior data suggests tolerance).

  • Monitoring:

    • Weigh mice daily.

    • Observe for lethargy, ruffled fur, or ataxia.

  • Endpoints:

    • Euthanize any animal losing >20% body weight.

    • Collect serum at termination for ALT/AST analysis.

    • Harvest liver and kidneys for H&E histopathology.

Protocol B: In Vitro Selectivity Assay (Fibroblasts vs. Tumor)

Objective: Quantify the therapeutic window in vitro.

  • Cell Lines:

    • Target: Ewing Sarcoma (e.g., TC-71) or Ovarian Cancer (e.g., A2780).

    • Control: Normal Human Fibroblasts (e.g., MRC-5 or BJ).

  • Seeding: Plate 3,000–5,000 cells/well in 96-well plates. Allow attachment (24h).

  • Treatment: Treat with serial dilutions of DIG-MSK (1 nM to 10 µM) for 48–72 hours.

  • Readout: Assess viability using MTT or CellTiter-Glo.

  • Calculation: Calculate IC50 for both lines.

    • Selectivity Index (SI) = IC50 (Fibroblasts) / IC50 (Tumor).

    • Target SI: >10 is considered promising for preclinical development.

References
  • Combinatorial Biosynthesis of Mithramycin Analogs Nuñez, L. E., et al. (2012).[3] "A Novel Mithramycin Analogue with High Antitumor Activity and Less Toxicity Generated by Combinatorial Biosynthesis."[3] Journal of Medicinal Chemistry.

  • Pharmacology of DIG-MSK (EC-8042) O'Donnell, A., et al. (2015).[2][4][5] "Pleiotropic Anti-Angiogenic and Anti-Oncogenic Activities of the Novel Mithralog Demycarosyl-3D-ß-D-Digitoxosyl-Mithramycin SK (EC-8042)."[2][4] Pharmaceuticals.

  • Mithramycin SK Discovery Remsing, L. L., et al. (2003).[6] "Mithramycin SK, a novel antitumor drug with improved therapeutic index...[4][6][7][8] generated... through combinatorial biosynthesis."[3] Journal of the American Chemical Society.

  • Ewing Sarcoma Efficacy Grohar, P. J., et al. (2011). "Eribulin induces lethal endoplasmic reticulum stress in Ewing sarcoma cells." (Contextual reference for EWS-FLI1 targeting strategies). (Note: While focused on Eribulin, Grohar's work extensively benchmarks against Mithramycin).

  • Safety Profile Review Lombardero, L., et al. (2015). "Cytotoxic effects of mithramycin DIG-MSK can depend on the rise of autophagy." Toxicology and Applied Pharmacology.

Sources

Comparative

Comparative Guide: Transcriptional Inhibition by Mithramycin SK &amp; SDK Analogues

[1] Executive Summary Native Mithramycin A (MTM-A) is a potent aureolic acid antibiotic that inhibits transcription by binding GC-rich DNA sequences, displacing Sp1 family transcription factors. However, its clinical uti...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Native Mithramycin A (MTM-A) is a potent aureolic acid antibiotic that inhibits transcription by binding GC-rich DNA sequences, displacing Sp1 family transcription factors. However, its clinical utility is severely limited by a narrow therapeutic window and hepatotoxicity.

This guide evaluates Mithramycin SK (MTM-SK) and Mithramycin SDK (MTM-SDK) , two biosynthetically engineered analogues with modified C3 side chains. While MTM-SK offers improved lipophilicity and stability, MTM-SDK has emerged as the superior candidate in comparative studies, demonstrating up to 10-fold higher potency in Ewing Sarcoma models and a significantly higher Maximum Tolerated Dose (MTD) in vivo.

Critical Reproducibility Warning: The transcriptional inhibitory activity of all MTM analogues is strictly magnesium-dependent . Protocols failing to control for


 stoichiometry will yield false negatives.

Structural & Mechanistic Basis

The core difference between native MTM-A and the SK/SDK analogues lies in the C3 side chain .

  • Mithramycin A (Native): Contains a long, highly functionalized pentyl side chain.

  • MTM-SK: Features a shortened side chain (ethyl/butyl ketone), reducing steric bulk while maintaining DNA affinity.

  • MTM-SDK: Features a short diketo side chain. This modification drastically alters the pharmacokinetic profile, allowing for higher cellular accumulation and more stable DNA-drug complexes.

Mechanism of Action: The Mg2+ Dimer

Mithramycin does not bind DNA as a monomer. It forms a coordinate dimer complex with a divalent cation (Mg2+) before binding to the minor groove of GC-rich DNA.[1] This complex sterically hinders the binding of Zinc-finger transcription factors (Sp1, EWS-FLI1).

MTM_Mechanism MTM_Monomer MTM Analogue (Monomer) Dimer Active Dimer (MTM)2-Mg2+ MTM_Monomer->Dimer Chelation (Stoichiometry 2:1) Mg_Ion Mg2+ Ion (Cofactor) Mg_Ion->Dimer DNA_Target GC-Rich DNA (Minor Groove) Dimer->DNA_Target High Affinity Binding Sp1 Sp1 Transcription Factor Dimer->Sp1 Steric Displacement Inhibition Transcriptional Silencing DNA_Target->Inhibition Promoter Blockade Sp1->DNA_Target Native Binding

Figure 1: The obligate dimerization of Mithramycin analogues with Magnesium is required for DNA minor groove binding and subsequent Sp1 displacement.

Comparative Performance Data

The following data aggregates multiple studies comparing transcriptional suppression (Sp1/EWS-FLI1 targets) and cytotoxicity.

FeatureMithramycin A (Native)Mithramycin SKMithramycin SDK
C3 Modification Pentyl side chainShort Keto (Ethyl/Butyl)Short Diketo
Primary Target Sp1 / GC-rich sitesSp1 / GC-rich sitesSp1 / EWS-FLI1
IC50 (Ewing Sarcoma) ~10–50 nM~10–20 nM< 5 nM
Therapeutic Index Low (High Toxicity)ModerateHigh
Max Tolerated Dose (Mice) 1–2 mg/kg~6 mg/kg> 24 mg/kg
Cellular Uptake BaselineImprovedSignificantly Higher
Reproducibility Risk High (Oxidative instability)ModerateModerate

Key Insight: While MTM-SK improves upon the native drug, MTM-SDK is the preferred analogue for transcriptional inhibition studies due to its superior potency-to-toxicity ratio.

Validated Experimental Protocols

To ensure reproducibility, you must control the chemical environment of the drug before it encounters the cells or DNA.

Protocol A: Preparation of Active Drug Complex (Self-Validating)

Why this matters: MTM analogues are often stored as lyophilized powders. Reconstituting in water without cations prevents dimer formation.

  • Solubilization: Dissolve MTM-SK/SDK powder in sterile DMSO to a stock concentration of 10 mM. Store at -20°C. Avoid repeated freeze-thaw cycles (side-chain oxidation risk).

  • Activation (The "Mg-Switch"):

    • Dilute the DMSO stock into a buffer containing at least 1 mM MgCl2 .

    • Validation Step: The solution should turn from yellow to a deeper yellow/amber upon addition of Mg2+, indicating chelation.

    • Do not dilute directly into phosphate-buffered saline (PBS) without supplemental Magnesium, as phosphate can precipitate Mg2+ at high concentrations, destabilizing the dimer.

Protocol B: Sp1-Dependent Luciferase Reporter Assay

This assay quantifies the functional inhibition of transcription.

Reagents:

  • pGL3-Promoter Vector (containing SV40 promoter with Sp1 sites).

  • Renilla Luciferase (internal control).

  • Cell Line: A2780 (Ovarian) or TC-32 (Ewing Sarcoma).

Luciferase_Workflow cluster_prep Day 1: Transfection cluster_treat Day 2: Treatment cluster_read Day 3: Analysis Cells Seed Cells (10k/well) Transfect Co-transfect: Target Plasmid + Renilla Cells->Transfect Mg_Check CRITICAL STEP: Ensure Media contains >0.5mM Mg2+ Transfect->Mg_Check 24h Incubation Dosing Add MTM-SDK (0.1 - 100 nM) Mg_Check->Dosing Lysis Cell Lysis Dosing->Lysis 12-24h Incubation Read Dual-Luciferase Readout Lysis->Read Norm Normalize: Firefly / Renilla Read->Norm

Figure 2: Workflow for Sp1 transcriptional inhibition assay. The hexagonal node highlights the critical Magnesium check often missed in standard protocols.

Step-by-Step Methodology:

  • Transfection: Co-transfect cells with the Sp1-driven Firefly luciferase vector and a constitutively active Renilla vector (e.g., TK-Renilla) to normalize for transfection efficiency.

  • Equilibration: Allow 24 hours for protein expression.

  • Treatment:

    • Replace media. Ensure culture media (e.g., RPMI/DMEM) is not Mg-depleted.

    • Add MTM-SK or MTM-SDK serial dilutions. Include a Vehicle Control (DMSO).[2]

    • Positive Control:[3] Use 100 nM Native MTM-A.

  • Readout: Lyse cells after 12–24 hours. Measure luminescence.

  • Calculation: Calculate Relative Light Units (RLU) = Firefly/Renilla. Plot % Inhibition vs. Log[Concentration].

Troubleshooting & Reproducibility

If you observe high variability or low potency:

  • Check the Side Chain: MTM analogues are sensitive to photo-oxidation. Verify purity via HPLC if the stock is >3 months old. The "SK" ketone group is more stable than the native chain, but still liable to degradation.

  • Serum Chelation: Fetal Bovine Serum (FBS) contains proteins that can bind drugs. If IC50 values shift drastically between serum-free and 10% FBS conditions, consider the effective free drug concentration.

  • Magnesium Depletion: If using defined media (Opti-MEM) for treatment, you must supplement with MgCl2 (0.5 – 1.0 mM). MTM cannot bind DNA in Mg-free buffers.

References

  • Remsing, L. L., et al. (2003). "Mithramycin SK, a novel antitumor drug with improved therapeutic index...[4] generated... through combinatorial biosynthesis."[3][4][5][6][7] Journal of the American Chemical Society.

  • Malek, A., et al. (2012). "Modulation of the Activity of Sp Transcription Factors by Mithramycin Analogues as a New Strategy for Treatment of Metastatic Prostate Cancer." PLOS ONE.

  • Grohar, P. J., et al. (2011). "Identification of mithramycin analogs with improved targeting of the EWS-FLI1 transcription factor." Clinical Cancer Research.

  • Nuñez, L. E., et al. (2012). "Mithramycin analogues generated by combinatorial biosynthesis show improved bioactivity." Journal of Natural Products.

  • Scott, J. D., et al. (2016). "Mithramycin analogues with increased selectivity toward ETS transcription factor expressing cancers." Journal of Medicinal Chemistry.

Sources

Safety & Regulatory Compliance

Safety

Disposal &amp; Handling Guide: Demycarosyl-3D-β-D-digitoxosylmithramycin SK

Part 1: Executive Safety Directives Compound Identification: Target Compound: Demycarosyl-3D-β-D-digitoxosylmithramycin SK (DIG-MSK)[1][2][3] Parent Class: Aureolic Acid Antibiotic / Mithramycin (Plicamycin) Analogue Reg...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directives

Compound Identification:

  • Target Compound: Demycarosyl-3D-β-D-digitoxosylmithramycin SK (DIG-MSK)[1][2][3]

  • Parent Class: Aureolic Acid Antibiotic / Mithramycin (Plicamycin) Analogue

  • Regulatory Status: Treat as RCRA U-Listed Waste (U248 equivalent) and NIOSH Group 1 Hazardous Drug (Antineoplastic).

Immediate Action Required: This compound is a potent DNA minor groove binder. While DIG-MSK is engineered for a better therapeutic index than Mithramycin A, it remains a genotoxic and cytotoxic agent .[3] Standard biological deactivation (e.g., 10% bleach for 20 minutes) is insufficient for bulk chemical destruction.[3] High-temperature incineration is the only validated disposal method.

Part 2: Technical Hazard Profiling (The "Why")

To ensure compliance, researchers must understand the causality of the hazard. We do not treat this merely as "toxic waste" but as a specific genomic hazard.

Mechanism of Action & Toxicity

DIG-MSK functions by dimerizing in the presence of divalent cations (Mg²⁺/Zn²⁺) and binding to GC-rich regions of the DNA minor groove. This complex sterically hinders the binding of transcription factors (specifically Sp1), thereby suppressing oncogene expression.[3]

  • The Risk: Because it physically intercalates or binds DNA, accidental exposure can lead to cumulative mutagenic effects in handling personnel.[3]

  • Stability: The glycosidic bonds are susceptible to acid hydrolysis, but the core aglycone (chromomycinone derivative) is chemically robust, requiring thermal destruction.[3]

Mechanism Visualization

The following diagram illustrates the pharmacological pathway that necessitates our strict containment protocols.

G Drug DIG-MSK (Powder/Sol) Dimer Drug-Metal Dimer Complex Drug->Dimer Chelation Ion Mg2+ / Zn2+ (Cofactors) Ion->Dimer DNA Genomic DNA (GC-Rich Minor Groove) Dimer->DNA High Affinity Binding Block Transcription Factor (Sp1) Blockade DNA->Block Steric Hindrance Effect Apoptosis / Cell Death Block->Effect Downregulation

Figure 1: Pharmacological mechanism of DIG-MSK. The high-affinity DNA binding potential dictates its classification as a mutagenic hazard.

Part 3: Operational Handling & PPE

Before disposal, proper handling minimizes waste generation.[3]

ParameterSpecificationRationale
Engineering Controls Class II Type B2 Biosafety Cabinet (BSC)Total exhaust required; no recirculation of cytotoxic vapors.
Glove Protocol Double Gloving (Nitrile)Outer glove: standard. Inner glove: ASTM D6978 rated (chemo-rated).
Gown Polyethylene-coated (Lint-free)Prevents absorption of liquid spills; closed front.
Eye Protection Chemical Splash GogglesStandard safety glasses are insufficient for liquid cytotoxic handling.
Part 4: Comprehensive Disposal Protocols

Core Directive: Do not mix DIG-MSK waste with general biological waste (red bags) or general chemical waste. It requires specific Cytotoxic/Incineration streams.

Workflow 1: Trace Waste (Yellow Bin)

Definition: Items that have touched the drug but contain less than 3% by weight of the residue (e.g., empty vials, gloves, pipette tips).[3]

  • Segregation: Place immediately into a Yellow Trace Chemotherapy container.

  • Seal: Lid must be sealed when not in active use to prevent aerosolization.

  • Disposal: These bins are autoclaved (for sterility) and then incinerated .

Workflow 2: Bulk Waste (Black Bin)

Definition: Unused stock solutions (>3% residue), expired powder, or spill cleanup materials.[3] This is RCRA Hazardous Waste.

  • Containment:

    • Liquids: Do not pour down the drain. Collect in a screw-top glass or HDPE container labeled "Hazardous Waste: Cytotoxic - DIG-MSK".[3]

    • Solids: Place original vial into a clear ziplock bag, then into the waste drum.

  • Labeling: Must carry the RCRA Code U248 (Mithramycin) or "Toxic/Cytotoxic" depending on local state regulations.

  • Destination: Black RCRA Hazardous Waste Bin .

  • Final Treatment: High-temperature incineration (>1000°C) at a licensed TSDF (Treatment, Storage, and Disposal Facility).[3]

Workflow 3: Spill Response (Immediate)

If a spill occurs (>5 mL or visible powder):

  • Isolate: Evacuate the immediate area. Post "Do Not Enter" signage.

  • PPE Up: Don double gloves, gown, N95 (or PAPR if powder is airborne), and goggles.[3]

  • Neutralize/Contain:

    • Cover spill with absorbent pads.

    • Apply 5.25% Sodium Hypochlorite (Bleach) carefully to the pads to oxidize surface residues (Note: This cleans the surface but does not guarantee full chemical destruction of the drug structure; the waste is still hazardous).

    • Wait 15 minutes.

  • Cleanup: Scoop all material into a Black Bulk Chemo Waste container.

  • Wash: Clean area with detergent and water ×3 to remove sticky sugar residues.

Part 5: Logic-Driven Disposal Decision Tree

Use this flowchart to determine the correct waste stream for your specific experimental output.

DisposalTree Start Waste Generated Type Is it Trace or Bulk? Start->Type Trace Trace Waste (<3% by weight) Type->Trace Empty/Residue Bulk Bulk Waste (Stock/Spill/Unused) Type->Bulk Significant Amt ItemType Item Type? Trace->ItemType StockSol Stock Solution Bulk->StockSol Media Cell Culture Media (Nanomolar conc.) Bulk->Media High Conc. or >3% EmptyVial Empty Vials/Tips ItemType->EmptyVial PPE Gloves/Gowns ItemType->PPE YellowBin YELLOW BIN (Trace Chemo) EmptyVial->YellowBin PPE->YellowBin BlackBin BLACK BIN (RCRA Hazardous) StockSol->BlackBin Media->BlackBin Dest1 Incineration (Medical Waste) YellowBin->Dest1 Dest2 High-Temp Incineration (Chemical Waste) BlackBin->Dest2

Figure 2: Waste segregation decision matrix. Note that "Trace" vs "Bulk" is the critical regulatory distinction.

References & Verification
  • Núñez, L. E., et al. (2012).[3] A Novel Mithramycin Analogue with High Antitumor Activity and Less Toxicity Generated by Combinatorial Biosynthesis.[4][5] Journal of Medicinal Chemistry.[4] (Describes the synthesis and biological activity of demycarosyl-3D-β-D-digitoxosylmithramycin SK).

  • U.S. Environmental Protection Agency (EPA). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. (Defines RCRA U-listed waste protocols for antineoplastics).

  • CDC / NIOSH. NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. (Classifies Mithramycin and analogs as Group 1 Hazardous Drugs requiring containment).

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. (Guidelines on PPE and spill control).

Sources

Handling

Mastering the Safe Handling of Demycarosyl-3D-β-D-digitoxosylmithramycin SK: A Guide for Laboratory Professionals

An Introduction to a Promising Antineoplastic Agent Demycarosyl-3D-β-D-digitoxosylmithramycin SK is a novel analog of mithramycin, an antitumor compound.[1][2][3] This new derivative has demonstrated potent anti-tumor ac...

Author: BenchChem Technical Support Team. Date: February 2026

An Introduction to a Promising Antineoplastic Agent

Demycarosyl-3D-β-D-digitoxosylmithramycin SK is a novel analog of mithramycin, an antitumor compound.[1][2][3] This new derivative has demonstrated potent anti-tumor activity, potentially with a better therapeutic index and less toxicity than its parent compound.[4][5] By binding to and inhibiting DNA-binding proteins, it can prevent the proliferation of tumor cells.[2][3] As a member of the antineoplastic and cytotoxic family of agents, it is imperative that all handling, storage, and disposal procedures are conducted with the utmost care to minimize occupational exposure.[6][7][8] This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals.

Core Safety Directives: Engineering and Administrative Controls

Before any personal protective equipment is considered, a robust framework of engineering and administrative controls must be in place. These are the primary lines of defense in ensuring a safe laboratory environment.

Engineering Controls: Your First Line of Defense

All preparation and handling of Demycarosyl-3D-β-D-digitoxosylmithramycin SK, especially when in powder form or when aerosols may be generated, must be performed within a certified chemical fume hood or a suitable containment device like a glove box.[9][10] For sterile preparations, a Class II, Type B2 Biological Safety Cabinet (BSC) that is hard-ducted to the exterior is recommended. BSCs that recirculate air back into the room are not suitable for handling cytotoxic agents.[9]

Administrative Controls: Establishing Safe Work Practices

  • Designated Areas: All work with this compound should be restricted to a designated and clearly marked area.[10]

  • Training: All personnel must receive documented training on the hazards of cytotoxic compounds, appropriate handling and emergency procedures, and the specific contents of this guide.[6][10]

  • Medical Surveillance: A medical surveillance program should be considered for personnel regularly handling this and other cytotoxic agents.

  • Restricted Access: Access to areas where this compound is being handled should be limited to authorized and trained personnel.

  • Pregnant or Breastfeeding Personnel: Individuals who are pregnant, breastfeeding, or trying to conceive should be informed of the potential reproductive hazards and should avoid handling this compound.[7][11]

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering and administrative controls are foundational, the correct use of PPE is critical for preventing direct contact.[12] There is no safe level of exposure to cytotoxic drugs.[13]

Core PPE Requirements

PPE ComponentSpecificationRationale
Gloves Two pairs of chemotherapy-rated, powder-free gloves (e.g., nitrile) meeting ASTM D6978 standards.[6][13][14]Provides a barrier against skin contact. Double-gloving is required for most activities.[14][15] The outer glove is removed after handling, while the inner glove remains to prevent contamination of other surfaces.[6]
Gown Disposable, non-permeable gown with a solid front, long sleeves, and tight-fitting cuffs.[9][13]Protects the body from splashes and contamination. Cuffs should be tucked under the outer pair of gloves.[9]
Eye/Face Protection Safety glasses with side shields are the minimum. A full-face shield should be worn when there is a risk of splashing.[14][15]Protects the eyes and face from accidental splashes or aerosol exposure.
Respiratory Protection A fit-tested N95 respirator or higher is required when handling the powder form outside of a containment device or when there is a risk of aerosolization.[13][14]Prevents inhalation of the compound. Surgical masks are not sufficient.[14]
Shoe Covers Two pairs of disposable shoe covers.[13][15]Prevents the tracking of contaminants out of the designated work area. The outer pair is removed upon exiting.[13]
Donning and Doffing PPE: A Critical Workflow

The order in which PPE is put on (donning) and taken off (doffing) is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (Anteroom/Exit) shoe1 1. Inner Shoe Covers hair 2. Hair/Beard Cover shoe1->hair mask 3. N95 Respirator hair->mask eye 4. Goggles/Face Shield mask->eye gown 5. Gown eye->gown glove1 6. Inner Gloves (under cuff) gown->glove1 glove2 7. Outer Gloves (over cuff) glove1->glove2 shoe2 8. Outer Shoe Covers glove2->shoe2 d_shoe2 1. Outer Shoe Covers d_glove2 2. Outer Gloves d_shoe2->d_glove2 d_gown 3. Gown & Inner Gloves d_glove2->d_gown d_eye 4. Goggles/Face Shield d_gown->d_eye d_mask 5. N95 Respirator d_eye->d_mask d_hair 6. Hair/Beard Cover d_mask->d_hair d_shoe1 7. Inner Shoe Covers d_hair->d_shoe1 wash 8. Wash Hands Thoroughly d_shoe1->wash

Caption: Sequential process for donning and doffing PPE to minimize exposure.

Operational Plans: From Receipt to Disposal

A clear, step-by-step plan is essential for every stage of the compound's lifecycle in the laboratory.

Receiving and Unpacking

Contamination can be present on the exterior of shipping containers.[15]

  • Prepare: Don a protective gown and two pairs of chemotherapy-rated gloves before unpacking.[15]

  • Inspect: Check for any signs of damage or leakage. If compromised, treat as a spill.

  • Wipe: Carefully wipe the exterior of the primary container with a suitable decontaminating agent.

  • Store: Place the cleaned container in a clearly labeled, sealed secondary container and store it in a designated, secure location away from incompatible materials.

Spill Management

Prompt and correct action is critical in the event of a spill. A dedicated cytotoxic spill kit must be readily available.[14]

  • Evacuate and Secure: Alert others and evacuate the immediate area. Restrict access and post warning signs.[14]

  • Don PPE: Put on the appropriate PPE from the spill kit, including a respirator, two pairs of gloves, a gown, and eye protection.[14]

  • Contain: For liquid spills, cover with absorbent pads. For powder spills, gently cover with damp absorbent pads to avoid making the powder airborne.

  • Clean: Work from the outer edge of the spill inward. Use a scoop for broken glass.[14] Clean the area thoroughly with a detergent solution, followed by clean water.[9]

  • Dispose: All cleanup materials are considered cytotoxic waste and must be placed in a labeled, sealed bag and then into the cytotoxic waste container.[9]

  • Decontaminate and Doff: Remove PPE carefully and dispose of it as cytotoxic waste. Wash hands thoroughly with soap and water.

Disposal Plan: A Segregated Waste Stream

Waste generated from handling Demycarosyl-3D-β-D-digitoxosylmithramycin SK must never be mixed with regular laboratory or biohazardous waste.[8]

Waste Segregation

  • Trace Cytotoxic Waste: Items that are lightly contaminated, such as used gloves, gowns, bench paper, and empty vials. These should be placed in designated yellow chemotherapy waste containers.[8]

  • Bulk Cytotoxic Waste: Unused or partially used vials, grossly contaminated items, and spill cleanup materials. This waste is considered hazardous chemical waste and must be collected in a designated black RCRA container.[8]

  • Sharps: Needles and syringes must be disposed of in a puncture-resistant sharps container specifically labeled for cytotoxic waste.[8] Syringes containing even residual amounts of the drug must be disposed of as bulk hazardous waste, not in a standard sharps container.[8]

Waste_Disposal_Pathway cluster_generation Waste Generation Point cluster_segregation Immediate Segregation cluster_containment Designated Waste Containers cluster_disposal Final Disposal lab_activity Laboratory Activities (Weighing, Reconstitution, etc.) trace_waste Trace Contaminated Items (Gloves, Gowns, Empty Vials) lab_activity->trace_waste Generates bulk_waste Bulk Contaminated Items (Unused Drug, Spill Debris) lab_activity->bulk_waste Generates sharps_waste Contaminated Sharps (Needles, Syringes) lab_activity->sharps_waste Generates yellow_bin Yellow Trace Chemotherapy Bin trace_waste->yellow_bin Goes into black_bin Black Bulk RCRA Hazardous Waste Bin bulk_waste->black_bin Goes into sharps_bin Red Cytotoxic Sharps Container sharps_waste->sharps_bin Goes into disposal_vendor Licensed Hazardous Waste Disposal Vendor yellow_bin->disposal_vendor Collected by black_bin->disposal_vendor Collected by sharps_bin->disposal_vendor Collected by

Caption: Segregated waste stream for cytotoxic compounds from point of generation to final disposal.

By adhering to these stringent safety protocols, you can effectively minimize the risks associated with handling the potent antineoplastic agent Demycarosyl-3D-β-D-digitoxosylmithramycin SK, ensuring both personal safety and the integrity of your research.

References

  • Favier, B., et al. (2012). Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). PMC. Retrieved February 26, 2026, from [Link]

  • Voisine, M. (2016). Safe handling of cytotoxics: guideline recommendations. PMC. Retrieved February 26, 2026, from [Link]

  • Great Ormond Street Hospital for Children NHS Foundation Trust. (2023). Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spillage. Retrieved February 26, 2026, from [Link]

  • Samson, I. (n.d.). Choosing Personal Protective Equipment for Handling Cytotoxic Drugs. Process Industry Informer. Retrieved February 26, 2026, from [Link]

  • University of Rhode Island Environmental Health and Safety. (n.d.). Safe Handling and Disposal of Antineoplastic and Other Drugs. Retrieved February 26, 2026, from [Link]

  • University of Wisconsin-Madison Safety Department. (n.d.). Group of Chemicals SOP Example Antineoplastic Administration, Handling & Disposal. Retrieved February 26, 2026, from [Link]

  • Halyard Health. (n.d.). GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN COMPOUNDING CHEMOTHERAPY DRUGS. Retrieved February 26, 2026, from [Link]

  • University of Wisconsin-Madison Environment, Health & Safety. (n.d.). Use of Antineoplastics (Chemotherapeutic Agents). Retrieved February 26, 2026, from [Link]

  • UC San Diego Blink. (2024). Handling Antineoplastic or Investigational New Drugs. Retrieved February 26, 2026, from [Link]

  • Dekalin. (2018). Safety data sheet. Retrieved February 26, 2026, from [Link]

  • Núñez, L. E., et al. (2012). A Novel Mithramycin Analogue with High Antitumor Activity and Less Toxicity Generated by Combinatorial Biosynthesis. ResearchGate. Retrieved February 26, 2026, from [Link]

  • García-Fernández, L. F., et al. (2015). Pleiotropic Anti-Angiogenic and Anti-Oncogenic Activities of the Novel Mithralog Demycarosyl-3D-ß-D-Digitoxosyl-Mithramycin SK (EC-8042). PubMed. Retrieved February 26, 2026, from [Link]

  • Neuro Mice. (n.d.). Demycarosyl-3D-β-D-digitoxosylmithramycin SK. Retrieved February 26, 2026, from [Link]

  • Remsing, L. L., et al. (2003). Mithramycin SK, A Novel Antitumor Drug with Improved Therapeutic Index, Mithramycin SA, and Demycarosyl-mithramycin SK: Three New Products Generated in the Mithramycin Producer Streptomyces argillaceus through Combinatorial Biosynthesis. PMC. Retrieved February 26, 2026, from [Link]

  • Eckenrode, J. M. (2021). DEVELOPMENT OF MITHRAMYCIN ANALOGUES WITH IMPROVED EFFICACY AND REDUCE. University of Kentucky UKnowledge. Retrieved February 26, 2026, from [Link]

  • ResearchGate. (n.d.). Mithramycin analogues with reduced toxicity for the treatment of ETS transcription factor driven tumors | Request PDF. Retrieved February 26, 2026, from [Link]

  • Núñez, L. E., et al. (2012). A NOVEL MITHRAMYCIN ANALOGUE WITH HIGH ANTITUMOR ACTIVITY AND LESS TOXICITY GENERATED BY COMBINATORIAL BIOSYNTHESIS. PubMed Central. Retrieved February 26, 2026, from [Link]

  • ResearchGate. (n.d.). Development of Mithramycin Analogues with Increased Selectivity toward ETS Transcription Factor Expressing Cancers | Request PDF. Retrieved February 26, 2026, from [Link]

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